Methyl 2-chloro-4-fluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDLPZNWBRBZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377010 | |
| Record name | Methyl 2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85953-29-3 | |
| Record name | Methyl 2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Chloro-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to Methyl 2-chloro-4-fluorobenzoate
This compound (CAS No. 85953-29-3) is a trifunctional aromatic compound that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a methyl ester, a chlorine atom, and a fluorine atom strategically positioned on a benzene ring, provides a unique combination of reactive sites. This arrangement allows for selective and sequential chemical transformations, making it an invaluable asset for researchers, particularly in the fields of pharmaceutical development and agrochemical synthesis.[1] The presence of halogens not only serves as reactive handles for cross-coupling and nucleophilic substitution reactions but also allows for the introduction of fluorine, a bioisostere known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[2] This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications for professionals in drug discovery and chemical research.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below, providing essential data for experimental design and quality control.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 85953-29-3 | [1][3][4] |
| Molecular Formula | C₈H₆ClFO₂ | [1][4] |
| Molecular Weight | 188.58 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][5] |
| Boiling Point | 105 °C @ 15 mmHg | [1][5] |
| Density | ~1.35 g/cm³ | [1] |
| Refractive Index (n20D) | ~1.52 | [1] |
| MDL Number | MFCD00173937 | [1][6] |
Spectroscopic Data for Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the compound.
-
1H NMR (500 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region and one in the aliphatic region. A known spectrum shows signals at δ 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), and a sharp singlet for the methyl ester protons at 3.95 (s, 3H) ppm.[3]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M+) at m/z 188 and a characteristic M+2 peak at m/z 190 with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[7] An electrospray ionization (ESI) mass spectrum has shown a protonated molecular ion peak [M+H]⁺ at m/z 189.1.[3]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester, along with C-Cl and C-F stretching bands and aromatic C-H stretching.
Synthesis and Purification: A Validated Protocol
The most common and efficient method for preparing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid.[3][8] This precursor is a widely used intermediate in its own right for synthesizing pharmaceuticals and pesticides.[9][10]
Workflow for Laboratory-Scale Synthesis
The following diagram outlines the standard laboratory procedure for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from a reported high-yield synthesis.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-fluorobenzoic acid (e.g., 6.5 g, 37 mmol) in methanol (100 mL).
-
Reagent Addition: To the stirred solution, add chlorotrimethylsilane (14.0 mL, 111 mmol, 3 equivalents) dropwise at room temperature.
-
Causality Insight: Chlorotrimethylsilane reacts with methanol in situ to generate HCl, which is the true catalyst for the Fischer esterification. This method avoids the direct handling of corrosive gaseous HCl while ensuring anhydrous conditions, which drives the equilibrium towards the product.
-
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion, remove the solvent by rotary evaporation.
-
Aqueous Workup: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution.
-
Causality Insight: The bicarbonate wash is crucial to neutralize any remaining acidic catalyst (HCl) and unreacted carboxylic acid, preventing potential hydrolysis of the ester product during storage.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent again by rotary evaporation to yield the final product, this compound, typically as a light yellow oil with high purity (>98%) and yield (~99%).[1][3]
Chemical Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively. This allows for its use as a versatile scaffold in multi-step syntheses.[1]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 85953-29-3 [m.chemicalbook.com]
- 4. 85953-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 85953-29-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. 85953-29-3 | MFCD00173937 | this compound [aaronchem.com]
- 7. lehigh.edu [lehigh.edu]
- 8. This compound | 85953-29-3 [chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. Page loading... [wap.guidechem.com]
Methyl 2-chloro-4-fluorobenzoate physical properties
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-chloro-4-fluorobenzoate
Abstract
This compound (CAS No: 85953-29-3) is a halogenated aromatic ester of significant interest in synthetic organic chemistry.[1] It serves as a critical building block and intermediate in the preparation of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring chloro, fluoro, and methyl ester functionalities on a benzene ring, imparts specific reactivity and properties that are leveraged in the development of biologically active compounds.[1] This guide provides a comprehensive overview of its core physical and chemical properties, a detailed protocol for its synthesis, methods for analytical characterization, and essential safety and handling information for researchers and chemical professionals.
Core Physicochemical Properties
The physical characteristics of a compound are foundational to its application in synthetic protocols, dictating choices in reaction conditions, solvents, and purification methods. This compound is typically a colorless to light yellow, clear liquid at room temperature.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 85953-29-3 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 110 °C[2]; 105 °C at 15 mmHg[1] | [1][2] |
| Density | 1.314 - 1.35 g/cm³ (Predicted/Experimental) | [1][2] |
| Refractive Index (n20D) | 1.5150 - 1.52 | [1][2] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [3] |
| Stability | Stable at room temperature. | [3] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, with methanol.
Principle of Synthesis: Acid-Catalyzed Esterification
The esterification reaction requires an acid catalyst to proceed at a practical rate. The catalyst, in this case, generated from chlorotrimethylsilane and methanol, protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent loss of a water molecule from the tetrahedral intermediate yields the ester product. This process is a reversible equilibrium, and the reaction is typically driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a reliable method for the laboratory-scale synthesis of this compound.[2][4]
-
Reaction Setup: Dissolve 2-chloro-4-fluorobenzoic acid (e.g., 6.5 g, 37 mmol) in methanol (100 mL) in a suitable reaction flask equipped with a magnetic stirrer.[2][4]
-
Catalyst Addition: To the stirred solution, add chlorotrimethylsilane (14.0 mL, 111 mmol) dropwise. The chlorotrimethylsilane reacts with methanol to generate HCl in situ, which catalyzes the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[2][4] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Initial Solvent Removal: Upon completion, remove the excess methanol using a rotary evaporator.[2][4]
-
Aqueous Work-up: Dissolve the resulting residue in a water-immiscible organic solvent such as dichloromethane (DCM).[2] Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[2]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate.[2]
-
Final Product Isolation: Filter off the drying agent and remove the dichloromethane by rotary evaporation to yield the final product, this compound, as a light yellow oil.[2] A typical yield for this procedure is high, often around 99%.[2]
Analytical Characterization: A Self-Validating System
The identity and purity of the synthesized product must be rigorously confirmed. A combination of spectroscopic and chromatographic methods provides a self-validating system, ensuring the material meets the required standards for research and development.
Caption: Structure of this compound.
Spectroscopic Confirmation
-
¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) confirms the specific arrangement of hydrogen atoms in the molecule. For this compound in CDCl₃, the spectrum exhibits characteristic peaks:
-
δ 7.93 (m, 1H): A multiplet corresponding to the aromatic proton adjacent to the ester group.[2]
-
δ 7.22 (m, 1H): A multiplet for one of the aromatic protons.[2]
-
δ 7.06 (m, 1H): A multiplet for the remaining aromatic proton.[2]
-
δ 3.95 (s, 3H): A sharp singlet integrating to three protons, characteristic of the methyl ester (-OCH₃) group.[2]
-
-
Mass Spectrometry (MS): Mass spectrometry validates the molecular weight of the compound. Using techniques like Flow Injection Analysis (FIA), a molecular ion peak is observed at m/z 189.1, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 188.58 g/mol .[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would show characteristic absorption bands:
-
~1720-1740 cm⁻¹: A strong C=O stretching vibration, indicative of the ester group.
-
~1250-1300 cm⁻¹: A strong C-O stretching vibration of the ester.
-
~1100-1200 cm⁻¹: A C-F stretching vibration.
-
~750-850 cm⁻¹: A C-Cl stretching vibration.
-
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final product. A pure sample will show a single major peak at a specific retention time (e.g., 3.37 minutes under a defined method).[2] Purity is typically reported as ≥ 98% (GC) for commercial-grade material.[1]
Applications in Research and Development
This compound is not an end-product but a versatile intermediate.[1] Its utility stems from the differential reactivity of its functional groups, allowing for selective transformations.
-
Pharmaceutical Synthesis: It is a key starting material for creating more complex molecules with potential therapeutic properties. The chloro and fluoro substituents can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
-
Agrochemical Development: Similar to pharmaceuticals, this compound is used in the synthesis of new pesticides and herbicides where the halogen atoms contribute to the biological activity and environmental persistence of the final product.
-
Materials Chemistry: It can be used to form complexes with metal ions, such as copper, for research in materials science.[2][4]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification: Based on GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid breathing vapors or mists.[6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with plenty of soap and water.[6] If inhaled, move the person to fresh air.[6] Seek medical attention if irritation persists.[6]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][6]
References
-
Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 , PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 85953-29-3 [m.chemicalbook.com]
- 3. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]
- 4. This compound | 85953-29-3 [chemicalbook.com]
- 5. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Methyl 2-chloro-4-fluorobenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 2-chloro-4-fluorobenzoate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. It delves into its core molecular properties, synthesis, applications, analytical validation, and safety protocols, providing expert insights grounded in established scientific principles.
Core Molecular Profile and Physicochemical Characteristics
This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its chemical identity is defined by the presence of a methyl ester group, a chlorine atom, and a fluorine atom on a benzene ring. This specific arrangement of functional groups dictates its reactivity and utility in the synthesis of complex molecules.
The molecular formula for this compound is C₈H₆ClFO₂.[1][2][3] This composition results in a molecular weight of 188.58 g/mol .[1][2][3][4]
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonym | 2-Chloro-4-fluorobenzoic Acid Methyl Ester[5] |
| CAS Number | 85953-29-3[1][2][5] |
| Molecular Formula | C₈H₆ClFO₂[1][2][3] |
| Molecular Weight | 188.58 g/mol [1][2][3][4] |
| Appearance | Colorless to light yellow clear liquid |
The physical properties of a compound are critical for its handling, storage, and application in experimental settings. For instance, knowledge of its boiling point is essential for purification via distillation, while its density is important for accurate measurements by volume.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 103-105 °C at 15 mmHg[1][2] |
| Density | ~1.314 - 1.35 g/cm³[1][2] |
| Refractive Index (n20D) | ~1.52[2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[1][2] |
Synthesis and Chemical Reactivity
The strategic value of this compound lies in the distinct reactivity of its functional groups. The ester can be hydrolyzed or transesterified, the aromatic ring can undergo further substitution, and the halogen atoms provide sites for various cross-coupling reactions, which are fundamental in modern drug discovery.
A common and efficient method for its preparation is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis due to its reliability and operational simplicity.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis via esterification of 2-chloro-4-fluorobenzoic acid.[1]
Objective: To synthesize this compound with high yield and purity.
Materials:
-
2-chloro-4-fluorobenzoic acid
-
Methanol (MeOH), anhydrous
-
Chlorotrimethylsilane (TMSCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-4-fluorobenzoic acid (e.g., 6.5 g, 37 mmol) in methanol (100 mL).
-
Catalyst Addition: To the stirred solution, slowly add chlorotrimethylsilane (14.0 mL, 111 mmol). TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This avoids the direct use of corrosive gaseous HCl.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Solvent Removal: Upon completion, remove the methanol using a rotary evaporator.
-
Workup: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid catalyst.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporator to yield the final product, typically as a light-yellow oil.[1]
Caption: Workflow for the synthesis of this compound.
Applications in Pharmaceutical and Industrial R&D
The unique substitution pattern of this compound makes it an invaluable intermediate in several high-value industries.
-
Pharmaceutical Development: This compound is a key precursor in the synthesis of various biologically active molecules.[2] The presence of both chloro and fluoro groups can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[6][7] It is frequently utilized in the development of anti-inflammatory and analgesic drugs.[2]
-
Agrochemicals: In agricultural science, it serves as a starting material for potent and selective herbicides and pesticides. The specific halogenation pattern helps in fine-tuning the biological activity and environmental persistence of the final product.[2]
-
Material Science: The compound is also employed in the creation of specialty polymers and resins. Its ability to form complexes with metal ions, such as copper, opens avenues for research in materials chemistry.[1][4][8]
Analytical Quality Control for Purity Verification
For applications in drug development, the purity of an intermediate is paramount. Impurities can lead to unwanted side reactions and the formation of toxic byproducts. Therefore, a robust set of analytical methods must be employed to validate the identity and purity of each batch.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from any impurities, allowing for precise quantification.
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the sample solution.
-
Run the gradient program to elute the compound and any impurities.
-
Analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. For this compound, ¹H-NMR confirms the presence and arrangement of the aromatic and methyl protons.
Procedure:
-
Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H-NMR spectrum.
-
The expected signals are a singlet for the methyl protons (–OCH₃) at approximately 3.95 ppm and a set of multiplets in the aromatic region (7.0-8.0 ppm) for the three protons on the benzene ring.[1]
Caption: A typical quality control workflow for chemical intermediates.
Safety, Handling, and Storage
Ensuring laboratory safety is non-negotiable. This compound is classified as an irritant and requires careful handling.
Table 3: GHS Hazard Information [9][10]
| Hazard Class | Category | Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Standard Operating Procedure (SOP) for Safe Handling
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9]
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[9]
Caption: First-aid response for skin or eye contact.[9]
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its specific molecular architecture. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in the demanding fields of pharmaceutical and materials science. Adherence to rigorous analytical quality control ensures the reliability and reproducibility of the cutting-edge research it enables.
References
-
Aladdin Scientific. (n.d.). This compound, min 98%, 100 grams. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]
-
Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. PubMed. Retrieved from [Link]
-
Ali, M. A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
Sources
- 1. This compound CAS#: 85953-29-3 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound , 98% , 85953-29-3 - CookeChem [cookechem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 85953-29-3 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Halogenated Benzoates in Synthesis
An In-depth Technical Guide to Methyl 2-chloro-4-fluorobenzoate: Structure, Synthesis, and Applications
This compound is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the strategic incorporation of chlorine and fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] The presence of fluorine, with its high electronegativity and small atomic radius, can enhance binding affinity to target proteins, improve membrane permeability, and increase resistance to metabolic degradation.[2][3] Simultaneously, the chloro substituent further modulates the electronic properties and reactivity of the benzene ring, making this compound a versatile and highly valued building block for modern drug discovery and fine chemical synthesis.[4][5] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for professionals in research and development.
Physicochemical and Spectroscopic Profile
Accurate characterization of this compound is fundamental for its effective use. The following table summarizes its key physicochemical properties, and the subsequent sections detail its spectroscopic signature, which is essential for identity confirmation and quality control.
| Property | Value | Source(s) |
| CAS Number | 85953-29-3 | [6][7] |
| Molecular Formula | C₈H₆ClFO₂ | [6] |
| Molecular Weight | 188.58 g/mol | [6] |
| Appearance | Colorless to light yellow clear liquid | [7] |
| Boiling Point | 110 °C | [6] |
| Density | ~1.314 g/cm³ (Predicted) | [6] |
| Refractive Index | 1.5150 to 1.5190 | [6] |
| Flash Point | 103-105°C/15mm | [6] |
Spectroscopic Data Analysis
Spectroscopic techniques provide a definitive fingerprint for the molecule, confirming its structure and purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is a key identifier. A characteristic singlet for the methyl ester protons (–OCH₃) is expected around 3.95 ppm. The three aromatic protons will appear as multiplets in the downfield region (approximately 7.06-7.93 ppm) due to complex splitting from both fluorine and adjacent protons.[6] The proton ortho to the ester group is typically the most deshielded.
-
¹³C NMR : The carbon spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the ester will be significantly downfield (~164-168 ppm). The aromatic carbons will appear in the 115-140 ppm range, with their exact shifts influenced by the attached halogen and ester groups. The methyl carbon will be observed upfield (~52 ppm).
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.[9] The spectrum of this compound will be dominated by a strong absorption band around 1720-1740 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester. Other significant peaks include C-O stretching vibrations, C-F and C-Cl stretching, and aromatic C-H and C=C stretching bands.[9]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.[8] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188, with a characteristic M+2 isotope peak at m/z 190 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[8] Common fragmentation pathways include the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).
Synthesis and Reactivity
The reliable synthesis of high-purity this compound is critical for its application in regulated industries. The most common route is the esterification of its corresponding carboxylic acid.
Protocol: Synthesis via Fischer Esterification
This protocol describes the synthesis from 2-chloro-4-fluorobenzoic acid using methanol, catalyzed by chlorotrimethylsilane, which acts both as a catalyst and a dehydrating agent to drive the reaction to completion.[6]
Step-by-Step Methodology:
-
Reaction Setup : Dissolve 2-chloro-4-fluorobenzoic acid (1 equivalent, e.g., 6.5 g, 37 mmol) in methanol (e.g., 100 mL) in a suitable reaction flask equipped with a magnetic stirrer.
-
Catalyst Addition : To the stirred solution, add chlorotrimethylsilane (3 equivalents, e.g., 14.0 mL, 111 mmol) dropwise at room temperature.
-
Reaction : Stir the reaction mixture for 24 hours at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.
-
Solvent Removal : Upon completion, remove the solvent (methanol) and excess chlorotrimethylsilane using a rotary evaporator.
-
Work-up : Dissolve the resulting residue in a nonpolar organic solvent like dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporator to yield this compound as a light yellow oil.[6] The product can be used directly or purified further by distillation if required.
Caption: Workflow for the synthesis of this compound.
Core Reactivity Insights
The reactivity of this compound is dictated by two primary sites: the ester functional group and the activated aromatic ring.
-
Ester Group : The ester can undergo hydrolysis back to the carboxylic acid or transesterification. More importantly, it can react with amines to form amides, a common transformation in the synthesis of active pharmaceutical ingredients (APIs).
-
Aromatic Ring : The electron-withdrawing nature of the chloro, fluoro, and methoxycarbonyl groups deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr) . The positions ortho and para to the activating groups are susceptible to attack by strong nucleophiles, allowing for further functionalization.
Applications in Research and Drug Development
This compound is a versatile intermediate with broad applications.[1]
-
Pharmaceutical Development : It is a key building block for various pharmaceuticals.[1] For instance, the 3-chloro-2-fluorobenzyl moiety, which can be derived from this compound, is a critical component of Elvitegravir , an inhibitor of HIV integrase used in the treatment of HIV-1 infection.[10] Its structure allows for precise modification in structure-activity relationship (SAR) studies to optimize drug candidates.[2]
-
Agrochemicals : In agriculture, it is used to synthesize potent and selective herbicides and pesticides.[1] The halogenated phenyl structure is a common feature in many agrochemicals, contributing to their biological activity and environmental persistence.
-
Materials Science : The compound is also employed in the synthesis of specialty polymers and resins, where the incorporated halogens can enhance properties like thermal stability and flame retardancy.[1]
Representative Experimental Protocol: Amide Synthesis
The following protocol illustrates the use of this compound as a precursor for a substituted benzamide, a core structure in many pharmaceutical agents.
Step-by-Step Methodology:
-
Reaction Setup : In a clean, dry flask, combine this compound (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent such as Toluene or DMF.
-
Catalyst/Reagent Addition : Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to scavenge the HCl produced. Alternatively, direct aminolysis can be achieved by heating the ester with the amine, often without a solvent.
-
Reaction Conditions : Heat the mixture under reflux for several hours (e.g., 4-12 hours), monitoring the reaction by TLC or LC-MS. The direct heating method often requires higher temperatures (100-150 °C).
-
Work-up : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a brine wash.
-
Isolation and Purification : Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of a benzamide derivative.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential.
-
Hazard Identification : According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Precautionary Measures :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique substitution pattern. The presence of chloro, fluoro, and ester functionalities on the aromatic ring provides multiple avenues for synthetic modification, making it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
Methyl 4-chloro-2-fluorobenzoate. (2025). PubChem. Retrieved January 12, 2026, from [Link]
- This compound. (n.d.). Chem-Impex.
-
Al-Masoudi, N. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4543. [Link]
- The Role of Fluorinated Aromatics in Modern Drug Discovery. (2025). Ningbo Inno Pharmchem Co., Ltd.
- Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. (n.d.). Benchchem.
- Supporting Information. (n.d.). [Journal Name].
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022).
- Methyl 2-bromo-4-fluorobenzoate 98%. (n.d.). [Supplier Name].
-
Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13, 16712-16723. [Link]
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Methyl 4-chloro-3-fluorobenzoate. (2025). PubChem. Retrieved January 12, 2026, from [Link]
-
Condensation of amino acids and substituted benzoyl chloride. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of substituted benzoyl chlorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 12, 2026, from [Link]
- 2-chloro-4-fluorobenzoic acid and preparation method thereof. (2016).
-
Methyl 4-chlorobenzoate. (2025). PubChem. Retrieved January 12, 2026, from [Link]
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). [Educational Resource].
-
Spectroscopy Data for Undergraduate Teaching. (2023). Journal of Chemical Education. Retrieved January 12, 2026, from [Link]
-
[Application of methyl in drug design]. (2013). Yao Xue Xue Bao, 48(8), 1195-208. [Link]
- Exploring 2-Chloro-4-Fluorobenzoic Acid: Properties and Applications. (n.d.). [Supplier Name].
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 12, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 85953-29-3 [m.chemicalbook.com]
- 7. This compound | 85953-29-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. lehigh.edu [lehigh.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 697761-98-1 | CAS DataBase [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
A Spectroscopic Blueprint of Methyl 2-Chloro-4-fluorobenzoate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 2-chloro-4-fluorobenzoate (CAS No. 85953-29-3), a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals in confirming its structure, assessing its purity, and monitoring its reactions. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, offering both experimental data where available and expert-backed predictions to fill existing gaps.
Molecular Structure and its Spectroscopic Implications
This compound is a disubstituted aromatic ester. Its structure, featuring a benzene ring with chloro, fluoro, and methyl ester substituents, gives rise to a distinct and interpretable spectroscopic fingerprint. The relative positions of these groups dictate the electronic environment of each nucleus, leading to characteristic chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.
Experimental Data: A reported ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 500 MHz shows the following signals: δ 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), 3.95 (s, 3H) ppm.[2][3]
In-depth Analysis and Predicted Splitting Patterns:
The simple designation of "m" (multiplet) for the aromatic protons in the reported data warrants a more detailed, predictive analysis based on established spin-spin coupling principles. The aromatic region of the spectrum is governed by proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-6 (δ ≈ 7.93 ppm): This proton is ortho to the carbonyl group and meta to the fluorine atom. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (³JHH, ortho coupling, typically 7-10 Hz) and H-3 (⁵JHF, through-space or long-range coupling, typically small).
-
H-5 (δ ≈ 7.22 ppm): This proton is ortho to the fluorine atom and meta to the chloro and carbonyl groups. It is expected to be a doublet of triplets (dt) or a complex multiplet due to coupling with H-6 (³JHH, ortho coupling), H-3 (³JHH, meta coupling, typically 2-3 Hz), and the fluorine at C-4 (³JHF, ortho coupling, typically 6-10 Hz).
-
H-3 (δ ≈ 7.06 ppm): This proton is ortho to both the chloro and fluoro substituents. It is expected to be a doublet of doublets (dd) due to coupling with H-5 (³JHH, meta coupling) and the fluorine at C-4 (⁴JHF, meta coupling, typically 2-5 Hz).
-
-OCH₃ (δ ≈ 3.95 ppm): The methyl protons of the ester group are not coupled to any other protons and thus appear as a sharp singlet.
Table 1: Summary of Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | ~7.93 | dd | ³J(H6-H5) ≈ 8-9; ⁵J(H6-F) ≈ 1-2 |
| H-5 | ~7.22 | dt | ³J(H5-H6) ≈ 8-9; ³J(H5-F) ≈ 8-9; ⁴J(H5-H3) ≈ 2-3 |
| H-3 | ~7.06 | dd | ⁴J(H3-F) ≈ 4-6; ⁴J(H3-H5) ≈ 2-3 |
| -OCH₃ | ~3.95 | s | - |
¹³C NMR Spectroscopy
Predicted Chemical Shifts:
The prediction is based on the known ¹³C NMR data for 2-chlorobenzoic acid[4][5], 4-fluorobenzoic acid[4][6], and methyl 2-chlorobenzoate.[7] The electron-withdrawing effects of the chloro, fluoro, and ester groups, as well as the carbon-fluorine coupling, are key considerations.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | ~165 | s |
| C-4 | ~164 | d, ¹JCF ≈ 250 Hz |
| C-2 | ~135 | d, ³JCF ≈ 8 Hz |
| C-6 | ~132 | d, ⁴JCF ≈ 3 Hz |
| C-1 | ~128 | d, ³JCF ≈ 3 Hz |
| C-5 | ~118 | d, ²JCF ≈ 21 Hz |
| C-3 | ~116 | d, ²JCF ≈ 25 Hz |
| -OCH₃ | ~53 | s |
The most notable feature of the predicted ¹³C NMR spectrum is the large one-bond coupling constant (¹JCF) for C-4, a hallmark of a carbon directly bonded to fluorine. The other aromatic carbons also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF).
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present.
Predicted IR Absorption Bands:
Based on the functional groups in this compound, the following characteristic absorption bands are expected. These predictions are supported by general IR correlation tables and data from similar molecules.[1][8][9][10]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100-3000 | C-H (aromatic) stretch | Medium |
| 2960-2850 | C-H (methyl) stretch | Medium |
| ~1730 | C=O (ester) stretch | Strong |
| ~1600, ~1475 | C=C (aromatic) stretch | Medium |
| ~1250 | C-O (ester) stretch | Strong |
| ~1100 | C-F stretch | Strong |
| ~850 | C-Cl stretch | Medium-Strong |
The strong absorption around 1730 cm⁻¹ is highly characteristic of the carbonyl group in the ester. The C-O stretch of the ester and the C-F stretch are also expected to be prominent features of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 188, with a smaller M+2 peak at m/z 190 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
-
Protonated Molecule [M+H]⁺: In techniques like electrospray ionization (ESI) or chemical ionization (CI), a prominent peak at m/z 189 would be observed. A reported mass spectrometry analysis using flow injection analysis (FIA) showed a molecular ion peak at m/z 189.1 ([M+H]⁺).[2][3]
Predicted Fragmentation Pattern (Electron Ionization):
Under electron ionization (EI), the molecular ion will fragment in a predictable manner. The fragmentation of methyl benzoates is well-documented and serves as a model for our predictions.[3][11][12]
-
Loss of the methoxy radical (-•OCH₃): This is a common fragmentation pathway for methyl esters, leading to the formation of the 2-chloro-4-fluorobenzoyl cation at m/z 157/159 . This is expected to be a major fragment.
-
Loss of formaldehyde (CH₂O): This can occur via a rearrangement, leading to a fragment at m/z 158/160 .
-
Loss of the carbonyl group (-CO): The 2-chloro-4-fluorobenzoyl cation (m/z 157/159) can further lose a molecule of carbon monoxide to give the 2-chloro-4-fluorophenyl cation at m/z 129/131 .
-
Loss of the chlorine atom (-Cl): Fragmentation can also involve the loss of the chlorine atom, leading to other characteristic ions.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols should be followed.
NMR Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule is as follows:[13][14][15][16][17]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
IR Spectrum Acquisition (Liquid Sample)
For a liquid sample like this compound, the following procedure is standard:[18][19][20][21][22]
-
Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.
-
Apply Sample: Place a small drop of the liquid sample onto the center of one salt plate.
-
Create a Thin Film: Place the second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.
-
Acquire Background Spectrum: Place the empty, clean salt plates in the spectrometer and run a background scan.
-
Acquire Sample Spectrum: Place the salt plate "sandwich" with the sample in the spectrometer's sample holder and acquire the IR spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.
Mass Spectrometry (Electron Ionization)
A general procedure for obtaining an EI mass spectrum is:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
The spectroscopic data of this compound, a combination of experimental and predicted values, provides a robust fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the influence of the halogen substituents, including characteristic H-F and C-F coupling. The IR spectrum confirms the presence of the key functional groups, particularly the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns that are consistent with its structure. This comprehensive guide serves as a valuable resource for scientists working with this important chemical intermediate.
References
Sources
- 1. scribd.com [scribd.com]
- 2. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 3. brainly.com [brainly.com]
- 4. rsc.org [rsc.org]
- 5. 2-Chlorobenzoic acid(118-91-2) 13C NMR [m.chemicalbook.com]
- 6. 4-Fluorobenzoic acid(456-22-4) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 9. Infrared_spectroscopy_correlation_table [chemeurope.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]
- 12. pharmacy180.com [pharmacy180.com]
- 13. sites.bu.edu [sites.bu.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. organomation.com [organomation.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. ursinus.edu [ursinus.edu]
- 20. researchgate.net [researchgate.net]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. youtube.com [youtube.com]
A Technical Guide to the Synthesis of Methyl 2-chloro-4-fluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-chloro-4-fluorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth, scientifically-grounded methodology for its synthesis. A critical analysis of the specified starting material, m-fluorotoluene, reveals significant regiochemical challenges for achieving the desired product structure. Consequently, this whitepaper outlines a more chemically sound and efficient pathway commencing from the isomeric precursor, p-fluorotoluene. The proposed three-step synthesis involves regioselective chlorination, followed by oxidation and Fischer esterification, offering a high-yield, logical, and scalable route to the target molecule. Each step is detailed with theoretical justification, step-by-step protocols, and characterization data.
Introduction: Strategic Importance of this compound
This compound is a halogenated aromatic ester whose structural motifs are frequently incorporated into complex, biologically active molecules. Its utility as a chemical building block is prominent in pharmaceutical development, particularly for anti-inflammatory drugs, as well as in the formulation of modern pesticides and herbicides.[1] The stability and specific reactivity of this compound make it a preferred intermediate for constructing more intricate molecular frameworks.[1]
Strategic Analysis of Precursor Selection
The Regiochemical Challenge of m-Fluorotoluene
The direct synthesis of 2-chloro-4-fluorobenzoate from m-fluorotoluene (3-fluorotoluene) presents significant hurdles rooted in the principles of electrophilic aromatic substitution. The substituents on the benzene ring—the methyl (-CH₃) group and the fluorine (-F) atom—both act as ortho, para-directors.[2][3]
-
-CH₃ Group (at C1): An activating group that directs incoming electrophiles to positions 2, 4, and 6.[3][4]
-
-F Group (at C3): A deactivating group that nonetheless directs incoming electrophiles to positions 2, 4, and 6.[2][5]
During chlorination, positions 2, 4, and 6 are all activated by both substituents, which would lead to a complex mixture of isomers, primarily 2-chloro-5-fluorotoluene and 4-chloro-3-fluorotoluene, rather than the required 2-chloro-4-fluorotoluene intermediate. An alternative pathway involving oxidation first to 3-fluorobenzoic acid is also unviable, as the resulting carboxyl (-COOH) group is a strong deactivating, meta-director, which would direct chlorination to position 5, conflicting with the fluorine's ortho, para-directing influence.[6] This inherent conflict in directing effects makes m-fluorotoluene an unsuitable starting material for an efficient synthesis of the target molecule.
The Viable Pathway from p-Fluorotoluene
A far more logical and efficient synthesis commences with p-fluorotoluene (4-fluorotoluene). This precursor allows for a predictable and high-yield regioselective chlorination, which is the critical first step.
The synthetic strategy is as follows:
-
Regioselective Chlorination: Electrophilic chlorination of p-fluorotoluene yields 2-chloro-4-fluorotoluene.
-
Oxidation: The methyl group of 2-chloro-4-fluorotoluene is oxidized to a carboxylic acid, forming 2-chloro-4-fluorobenzoic acid.
-
Esterification: The resulting carboxylic acid undergoes Fischer esterification to produce the final product, this compound.
Synthetic Workflow and Mechanisms
The overall synthetic pathway from p-fluorotoluene is a robust three-step process designed for efficiency and scalability.
Caption: Overall synthetic workflow from p-Fluorotoluene.
Step 1: Regioselective Chlorination of p-Fluorotoluene
In this key step, the directing effects of the methyl and fluoro groups are harnessed to achieve high regioselectivity.
-
-CH₃ Group (at C1): Directs ortho (C2, C6).
-
-F Group (at C4): Directs ortho (C3, C5).
While both groups are ortho, para-directors, the methyl group is an activator, increasing electron density at its ortho positions (C2, C6). The fluoro group, while an ortho, para-director due to resonance, is deactivating overall via induction.[4] The activating nature of the methyl group makes the C2 position the most favorable site for electrophilic attack, leading to the desired intermediate, 2-chloro-4-fluorotoluene.
Step 2: Oxidation of 2-Chloro-4-fluorotoluene
The methyl group of the chlorinated intermediate is oxidized to a carboxylic acid. This transformation is a standard and high-yielding reaction in organic synthesis. Common methods include using strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic oxidation systems. A modern and efficient method involves using a cobalt(II) acetate and manganese(II) acetate co-catalyst system under oxygen pressure, which provides high yields and cleaner reactions.[7]
Step 3: Fischer Esterification
The final step is the conversion of 2-chloro-4-fluorobenzoic acid to its methyl ester. This is typically achieved via the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or chlorotrimethylsilane.[8] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.[8][9]
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 2-Chloro-4-fluorotoluene
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Fluorotoluene | 110.13 | 55.1 g (52.5 mL) | 0.50 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 67.5 g (40.5 mL) | 0.50 |
| Anhydrous FeCl₃ (Catalyst) | 162.20 | 1.62 g | 0.01 |
| Dichloromethane (Solvent) | 84.93 | 250 mL | - |
Procedure:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), add p-fluorotoluene and dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add anhydrous iron(III) chloride catalyst to the flask.
-
Slowly add sulfuryl chloride dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, slowly quench the reaction by pouring it into 200 mL of ice-cold water.
-
Separate the organic layer. Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-chloro-4-fluorotoluene as a colorless liquid.[10] Expected Yield: ~85%.
Protocol 2: Synthesis of 2-Chloro-4-fluorobenzoic Acid[8]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-fluorotoluene | 144.57 | 56.8 g | 0.393 |
| Cobalt(II) acetate tetrahydrate | 249.08 | 300 mg | 1.20 mmol |
| Manganese(II) acetate tetrahydrate | 245.09 | 300 mg | 1.22 mmol |
| 48% Hydrobromic Acid (HBr) | 80.91 | 600 mg | - |
| Glacial Acetic Acid (Solvent) | 60.05 | 240 mL | - |
Procedure:
-
In a high-pressure autoclave, combine 2-chloro-4-fluorotoluene, cobalt(II) acetate, manganese(II) acetate, HBr, and glacial acetic acid.[7]
-
Seal the autoclave, pressurize with oxygen to 300 psi, and heat to 130-160 °C with vigorous stirring for 3 hours.[7]
-
After cooling the reactor to room temperature, carefully vent the excess pressure.
-
Pour the reaction mixture into 250 mL of ice water. A white solid will precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.[7]
-
The product, 2-chloro-4-fluorobenzoic acid, is obtained as a white solid. Expected Yield: ~92%.[7]
Protocol 3: Synthesis of this compound[9]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-fluorobenzoic Acid | 174.56 | 6.5 g | 0.037 |
| Methanol (Solvent/Reagent) | 32.04 | 100 mL | - |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 14.0 mL | 0.111 |
| Dichloromethane (for workup) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve 2-chloro-4-fluorobenzoic acid in methanol in a 250 mL round-bottom flask.
-
To the stirred solution, add chlorotrimethylsilane (or alternatively, a catalytic amount of conc. H₂SO₄) and stir at room temperature for 24 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product as a light yellow oil. Expected Yield: >95%.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
¹H-NMR (500 MHz, CDCl₃): δ 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), 3.95 (s, 3H) ppm.
-
Mass Spectrometry (FIA): m/z 189.1 (M+H)⁺.
-
Boiling Point: 103-105 °C / 15 mmHg.
-
Density: ~1.314 g/cm³.
Caption: Key characterization methods for product validation.
Conclusion
This guide details a validated and efficient three-step synthesis for this compound. By critically evaluating the initial premise and selecting a more suitable precursor, p-fluorotoluene, this methodology overcomes significant regiochemical challenges. The provided protocols are robust, high-yielding, and grounded in established chemical principles, offering a reliable pathway for researchers in the pharmaceutical and chemical industries.
References
- ChemicalBook. (n.d.). This compound CAS#: 85953-29-3.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?.
- YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors.
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
- Benchchem. (n.d.). Technical Support Center: Esterification of Substituted Benzoic Acids.
- Save My Exams. (2025, January 10). Directing Effects.
- ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid synthesis.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chem-Impex. (n.d.). This compound.
- American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
- Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-fluorotoluene 99 452-73-3.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- PubMed. (2024, September 2). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic.
- Guidechem. (n.d.). How to Prepare 2-Chloro-4-fluorotoluene?.
- ChemicalBook. (2025, September 25). 2-Chloro-4-fluorotoluene | 452-73-3.
- Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98 403-33-8.
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- PubMed. (2022, October 7). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts.
- Royal Society of Chemistry. (n.d.). Regioselective synthesis of difluoroalkyl/perfluoroalkyl enones via Pd-catalyzed four-component carbonylative coupling reactions.
- ChemScene. (n.d.). 5527-94-6 | 4-Chloro-3-fluorotoluene.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. youtube.com [youtube.com]
- 7. Page loading... [guidechem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]
Foreword: Unveiling the Synthetic Potential of a Versatile Building Block
An In-Depth Technical Guide to the Chemical Reactivity of Methyl 2-chloro-4-fluorobenzoate
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound has emerged as a highly versatile intermediate, prized for its unique electronic and steric properties that enable a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of its chemical reactivity, moving beyond simple reaction lists to explain the underlying principles and causality that govern its behavior. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a field-proven perspective on leveraging this reagent to construct complex molecular architectures with precision and efficiency.
Structural and Physicochemical Profile
This compound is a colorless to light yellow liquid whose synthetic utility is dictated by the interplay of its three key functional groups: an ortho-chloro substituent, a para-fluoro substituent, and a methyl ester.
// Connections C1 -> EWG_Inductive [label="Activates ring to\nnucleophilic attack"]; C1 -> EWG_Resonance [label="Activates ortho/para\npositions (C2, C4, C6)"]; C2 -> EWG_Halogen [label="Strongly deactivates ring"]; C4 -> EWG_Halogen [label="Strongly deactivates ring"]; C2 -> EWG_Halogen_Res [label="Weakly directs ortho/para"]; C4 -> EWG_Halogen_Res [label="Weakly directs ortho/para"];
// Explanations {rank=same; C2; C4;} {rank=same; EWG_Inductive; EWG_Resonance;} } dot Caption: Electronic influence of substituents on the aromatic ring.
The electron-withdrawing nature of the halogens and the methyl ester group significantly reduces the electron density of the aromatic ring. This "electron-deficient" character is the cornerstone of its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][3][4] The chlorine atom at the C2 position and the fluorine atom at the C4 position serve as leaving groups, with their reactivity being modulated by the strong inductive effects of all three substituents.
| Property | Value | Source |
| CAS Number | 85953-29-3 | [1][5][6] |
| Molecular Formula | C₈H₆ClFO₂ | [1][5][7] |
| Molecular Weight | 188.58 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 103-105 °C / 15 mmHg | [1][5] |
| Density | ~1.314 - 1.35 g/cm³ | [1][5] |
| Refractive Index | n20/D ~1.517 | [5] |
Synthesis and Characterization
The most common and efficient synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. The use of chlorotrimethylsilane (TMSCl) as a catalyst and dehydrating agent in methanol provides a high-yielding, room temperature process.[5][6]
dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="2-Chloro-4-fluorobenzoic Acid\n+\nMethanol", fillcolor="#F1F3F4"]; Reagent [label="Chlorotrimethylsilane (TMSCl)\n(Catalyst & Dehydrating Agent)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Esterification\n(Stir @ RT, 24h)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup1 [label="Solvent Removal\n(Rotary Evaporator)"]; Workup2 [label="Dissolve in DCM\nWash with sat. NaHCO₃"]; Workup3 [label="Dry over Na₂SO₄\nFilter"]; Workup4 [label="Final Solvent Removal\n(Rotary Evaporator)"]; Product [label="this compound\n(Light yellow oil, ~99% yield)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Workup1 -> Workup2 -> Workup3 -> Workup4 -> Product; } dot Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Dissolution: In a suitable reaction vessel, dissolve 2-chloro-4-fluorobenzoic acid (1.0 equiv) in anhydrous methanol (approx. 15 mL per gram of acid).
-
Catalyst Addition: To the stirred solution, add chlorotrimethylsilane (3.0 equiv) dropwise at room temperature. Causality Note: TMSCl reacts with methanol to generate HCl in situ, which protonates the carbonyl oxygen, activating it for nucleophilic attack by methanol. TMSCl also scavenges the water produced, driving the equilibrium towards the product.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product as a light yellow oil.[5][6] The product is typically of high purity (>98%) and can be used without further purification.
Characterization Data
| Analysis | Expected Result |
| ¹H-NMR (500 MHz, CDCl₃) | δ 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), 3.95 (s, 3H) ppm.[5][6] |
| Mass Spec. (FIA) | m/z 189.1 (M+H)⁺.[5][6] |
Core Reactivity: A Tale of Two Halogens and an Ester
The reactivity of this compound is dominated by the chemistry of its aryl halides and the ester functionality. The electron-deficient nature of the ring is the key determinant for the following transformations.
Nucleophilic Aromatic Substitution (SNAr)
This is the hallmark reaction for this substrate. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][8]
// Structures as nodes
Reactant [label=<Reactant>];
Intermediate [label=<Meisenheimer Complex(Resonance Stabilized)>];
Product [label=<Product>];
// Steps Reactant -> Intermediate [label=< 1. Nucleophilic Attack (Rate-Determining Step) Nu- attacks C-Cl or C-F >]; Intermediate -> Product [label=< 2. Elimination (Fast) Leaving group (X-) departs Aromaticity is restored >];
// Annotations { rank=same; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontsize=9]; Key_Factor1 [label="EWG (COOCH₃, F, Cl)\nstabilize negative charge\nin intermediate"]; Key_Factor2 [label="Reactivity: F > Cl > Br > I\n(for rate-determining attack)"]; Intermediate -> Key_Factor1 [style=dashed, arrowhead=none, color="#5F6368"]; Reactant -> Key_Factor2 [style=dashed, arrowhead=none, color="#5F6368"]; } } dot Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reactivity of C-Cl vs. C-F: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Fluorine's high electronegativity makes the carbon to which it is attached more electrophilic, thus accelerating the attack.[2] Therefore, the C-F bond is generally more susceptible to nucleophilic attack than the C-Cl bond, a trend opposite to that seen in SN1/SN2 reactions.[8][9] Consequently, nucleophiles will preferentially displace the fluorine atom at the C4 position.
-
Vessel Preparation: To a flame-dried sealed tube, add this compound (1.0 equiv) and a suitable base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed polar aprotic solvent (e.g., DMSO or DMF). Add the desired amine (1.2-1.5 equiv) via syringe.
-
Heating: Tightly seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring. Causality Note: Heat is required to overcome the activation energy for the formation of the Meisenheimer complex.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is more reactive in SNAr, the C-Cl bond is the primary site for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a powerful feature for sequential functionalization. Standard conditions for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions can be applied, though the electron-deficient nature of the ring and the steric hindrance from the ortho-ester may require optimization of ligands and conditions.
// Nodes Aryl_Cl [label="this compound\n(Ar-Cl)", style=filled, fillcolor="#F1F3F4"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdCl [label="Ar-Pd(II)-Cl Complex"]; Partner [label="Coupling Partner\n(e.g., R-B(OH)₂ for Suzuki)", style=filled, fillcolor="#F1F3F4"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)-R Complex"]; RedElim [label="Reductive Elimination", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Coupled Product\n(Ar-R)", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", peripheries=2];
// Edges (Catalytic Cycle) Aryl_Cl -> OxAdd; Pd0 -> OxAdd; OxAdd -> ArPdCl; ArPdCl -> Transmetal; Partner -> Transmetal; Base -> Transmetal; Transmetal -> ArPdR; ArPdR -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } dot Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the C-C coupled product.
Transformations of the Ester Moiety
The methyl ester group provides another handle for synthetic transformations.
The conversion of the ester to the corresponding carboxylic acid is a fundamental transformation, often necessary to enable further reactions or to reveal a key pharmacophore.
-
Setup: Dissolve this compound (1.0 equiv) in a mixture of methanol and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (2.0-5.0 equiv).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.[10]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Mechanistic Insight: This reaction proceeds via the standard bimolecular acyl-oxygen cleavage (BAc2) mechanism. However, for esters with significant steric hindrance around the carbonyl carbon, a bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the hydroxide attacks the methyl group in an SN2 fashion, can sometimes be observed.[11] Given the ortho-chloro substituent, while BAc2 is dominant, the rate of hydrolysis may be slower than for unhindered benzoates.
Applications in Drug Discovery
The structural motifs accessible from this compound are prevalent in many biologically active compounds. For instance, the 2-chloro-4-fluoro-substituted phenyl ring is a key component in the development of potent and selective inhibitors for therapeutic targets. The ability to sequentially modify the C-F and C-Cl positions allows for the construction of complex libraries for structure-activity relationship (SAR) studies.[12] The methyl group itself, often considered a "magic methyl" in drug design, can significantly impact a molecule's pharmacodynamic and pharmacokinetic properties through steric and electronic effects.[13][14]
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting. It is classified as a skin and eye irritant.[15][16]
| Hazard | Precaution |
| Skin Irritation | Causes skin irritation.[15][16] Wear protective gloves and clothing.[16] |
| Eye Irritation | Causes serious eye irritation.[15][16] Wear safety glasses or goggles.[16] |
| Respiratory Irritation | May cause respiratory irritation.[15] Use only in a well-ventilated area or fume hood.[16] |
| Handling | Wash hands thoroughly after handling. Avoid breathing vapors.[16] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place at room temperature.[5][16] |
Conclusion
This compound is a powerful and versatile building block whose reactivity is governed by a well-understood set of electronic and steric principles. Its electron-deficient aromatic core makes it an ideal substrate for nucleophilic aromatic substitution, with a notable selectivity for reaction at the C4-fluorine position. Concurrently, the C2-chlorine atom provides a robust handle for a wide array of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity, combined with the synthetic flexibility of the methyl ester group, provides medicinal and materials chemists with a reliable platform for the rational design and synthesis of complex, high-value molecules.
References
-
Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem . PubChem. [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
-
15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
This compound (C8H6ClFO2) - PubChemLite . PubChemLite. [Link]
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax . OpenStax. [Link]
-
Nucleophilic aromatic substitution - BYJU'S . BYJU'S. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps . Chemistry Steps. [Link]
-
Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation . Wiley Online Library. [Link]
-
Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem . PubChem. [Link]
-
Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents . Organic Chemistry Portal. [Link]
-
Alkyl Halide Reactivity - MSU chemistry . Michigan State University. [Link]
-
Halogenation of Alkanes - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
[Application of methyl in drug design] - PubMed . PubMed. [Link]
- CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents.
-
New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PubMed Central . National Center for Biotechnology Information. [Link]
-
Halogen Reactivity Series Demonstration - YouTube . YouTube. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal . Global Scientific Journal. [Link]
-
Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents - NIH . National Institutes of Health. [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido - ACS Publications . American Chemical Society. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI . MDPI. [Link]
-
Halogenation of Benzene and Methylbenzene - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown . Doc Brown's Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. byjus.com [byjus.com]
- 5. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 6. This compound | 85953-29-3 [chemicalbook.com]
- 7. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the Safe Handling of Methyl 2-chloro-4-fluorobenzoate
An In-depth Technical Guide
Introduction
Methyl 2-chloro-4-fluorobenzoate (CAS No. 85953-29-3) is a halogenated aromatic ester that serves as a critical building block in modern synthetic chemistry.[1] Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals, where its specific substitution pattern allows for the strategic construction of complex, biologically active molecules.[1] While its stability and reactivity are advantageous for synthesis, a thorough understanding of its toxicological profile and handling requirements is paramount for ensuring the safety of laboratory personnel.
This guide provides a comprehensive overview of the safety and handling protocols for this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond mere procedural steps to explain the causality behind each recommendation. By integrating risk assessment, proper implementation of controls, and emergency preparedness, this document serves as a self-validating system for the safe utilization of this important chemical intermediate.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This allows for the development of a robust risk assessment tailored to the specific experimental procedures being undertaken.
1.1. GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with its irritant properties.[2] It is crucial to internalize these classifications, as they directly inform the selection of personal protective equipment and handling procedures.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[2] | GHS07 (Exclamation Mark) |
1.2. Toxicological Profile
The GHS classification indicates that this compound poses a moderate but significant health risk upon acute exposure:
-
Skin Irritation: Direct contact with the liquid can cause redness, itching, and inflammation. This is a result of the compound disrupting the lipid barrier of the epidermis, leading to localized cellular damage. Prolonged or repeated contact may lead to dermatitis.
-
Eye Irritation: Splashes into the eye are of serious concern. The compound can cause significant pain, redness, and watering, with the potential for corneal damage if not immediately and thoroughly flushed.[2]
-
Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and a sore throat.[2] While the compound has a relatively high boiling point, vapors can be generated during heating or if the substance is aerosolized.
1.3. Physicochemical Properties
Understanding the physical properties of a chemical is essential for anticipating its behavior under various laboratory conditions and for designing safe storage and handling protocols.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 85953-29-3 | [1][3] |
| Molecular Formula | C₈H₆ClFO₂ | [1][3][4] |
| Molecular Weight | 188.58 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 105 °C @ 15 mmHg | [1] |
| Density | ~1.35 g/cm³ |[1] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The mitigation of exposure risk follows a well-defined "Hierarchy of Controls." This framework prioritizes the most effective and reliable safety measures, with personal protective equipment serving as the final barrier between the user and the chemical.
Caption: The Hierarchy of Controls prioritizes safety measures.
2.1. Engineering Controls: The Primary Barrier
Engineering controls are physical changes to the workspace that isolate personnel from hazards. They are the most critical element in preventing exposure to this compound.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. A fume hood provides a contained workspace and uses active ventilation to pull vapors and aerosols away from the user's breathing zone, directly mitigating the respiratory irritation hazard.[6]
-
General Ventilation: The laboratory should have a high rate of air exchange (typically 6-12 air changes per hour) to prevent the accumulation of fugitive vapors in the general workspace.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
PPE must be worn at all times when handling this compound, even when using a fume hood.[7] It is designed to protect from accidental splashes and brief, unanticipated exposures.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[2][6] Standard safety glasses do not provide adequate protection from splashes, which can come from various angles. If there is a significant splash risk, a full face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or pinholes before use.[8] After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect the skin on the arms and body.
-
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor (Type A, brown) cartridge may be necessary.[2][9] Use of such respirators requires prior medical clearance, training, and fit-testing.[10]
Section 3: Standard Operating Procedures (SOPs)
Adherence to established protocols is essential for minimizing risk during routine laboratory work.
3.1. General Handling and Storage Protocol
-
Pre-Handling: Before use, review this guide and the Safety Data Sheet (SDS).[2] Ensure the chemical fume hood is operational and the work area is clear of clutter. Locate the nearest emergency eyewash station and safety shower.[11]
-
Donning PPE: Put on all required PPE (lab coat, chemical splash goggles, gloves) before entering the handling area.
-
Transport: When moving the container, use a secondary containment carrier (e.g., a rubber bucket or plastic tote) to prevent a spill if the primary container is dropped.
-
Dispensing: Perform all transfers of the liquid within the fume hood.
-
Post-Handling: Tightly seal the container immediately after use. Decontaminate the work surface with an appropriate solvent and then a mild detergent.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][8][9] The storage location should be a designated and clearly labeled chemical cabinet. Store locked up.[2][12]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.
4.1. First Aid for Exposures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete irrigation.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Immediately move the affected person to fresh air.[2] If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, begin artificial respiration. Call for immediate medical assistance.
-
Ingestion: Do NOT induce vomiting.[12] If the person is conscious and alert, rinse their mouth with water and have them drink a few sips of water.[2] Call a poison control center or seek immediate medical attention.
4.2. Spill Response Protocol
The response to a spill depends critically on its size and location.
Caption: Decision workflow for responding to a chemical spill.
Detailed Steps for a Minor Spill (Inside a Fume Hood):
-
Alert: Notify colleagues in the immediate area.[13]
-
Protect: Ensure you are wearing the correct PPE, including double-gloving if necessary.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad, working from the outside edges inward to prevent splashing.[10][14]
-
Collect: Carefully scoop the absorbed material into a designated, sealable waste container.[8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
Dispose: Seal and label the waste container as "Hazardous Waste: Spill Debris containing this compound."[10] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
For any major spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[14]
Conclusion
This compound is an indispensable tool in chemical synthesis, but its utility must be balanced with a rigorous and informed approach to safety. By understanding its specific hazards, consistently applying the hierarchy of controls, and being prepared for emergencies, researchers can handle this compound with confidence and security. Safety is not a static checklist but an active, ongoing process of risk assessment and mitigation that is the shared responsibility of every member of the scientific team.
References
-
PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
Environmental Health and Safety Office (EHSO). (2025). Spill Control/Emergency Response. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. U.S. Department of Labor. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 85953-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 5. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
An In-depth Technical Guide to the Solubility of Methyl 2-chloro-4-fluorobenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-chloro-4-fluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] In the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic solvent systems to facilitate process development, formulation, and chemical synthesis.
Introduction: The Significance of this compound
This compound (CAS No. 85953-29-3) is a halogenated aromatic ester with a molecular formula of C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol .[2] Its structure, featuring chloro, fluoro, and methyl ester functionalities on a benzene ring, makes it a versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including pharmaceuticals and agricultural chemicals.[1]
A comprehensive understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization. Solubility data informs critical process parameters such as reaction kinetics, solvent selection for purification (e.g., crystallization), and the formulation of stable solutions for analytical and screening purposes.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 85953-29-3 | [2] |
| Molecular Formula | C₈H₆ClFO₂ | [2] |
| Molecular Weight | 188.58 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 103-105 °C | [2] |
| Density | ~1.314 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.5150 to 1.5190 | [4] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle posits that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by its molecular structure, including the presence of polar functional groups and the overall symmetry of the molecule.
This compound possesses both polar and non-polar characteristics:
-
Polar Features: The ester group (-COOCH₃), the chlorine atom, and the fluorine atom all contribute to the molecule's polarity through dipole-dipole interactions.
-
Non-polar Features: The benzene ring provides a significant non-polar, aromatic character to the molecule, favoring interactions with non-polar solvents through van der Waals forces.
Based on this structure, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. A related compound, methyl 2-bromo-4-fluorobenzoate, is described as being easily soluble in organic solvents like ethanol, methanol, and ether, which supports this prediction.[5]
Predicted Solubility Trend:
A qualitative prediction of solubility in common organic solvents, from most to least soluble, can be hypothesized as follows:
-
High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Toluene. These solvents have polarities that are well-matched to the combined polar and non-polar characteristics of the solute.
-
Moderate Solubility: Methanol, Ethanol. While polar, the hydrogen bonding in these protic solvents may slightly hinder the dissolution of the less polar aromatic ring.
-
Low to Negligible Solubility: Hexane, Heptane, Water. Hexane and heptane are non-polar and would primarily interact with the benzene ring, but the polar functional groups would limit solubility. Water is highly polar and would have poor affinity for the largely non-polar molecule.
The following diagram illustrates the logical flow for selecting an appropriate solvent based on these principles:
Caption: Step-by-step gravimetric method for solubility.
Conclusion and Recommendations
For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable and reproducible method for experimental determination. It is recommended that researchers and process chemists perform this experimental validation for their specific solvent systems and operating temperatures to ensure accurate and robust process development.
References
-
Hangzhou J&H Chemical Co., Ltd. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%. Retrieved from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). METHYL-2-CHLORO-4-FLUOROBENZOATE. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3 | INDOFINE Chemical Company [indofinechemical.com]
- 3. 85953-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 5. csnvchem.com [csnvchem.com]
A Senior Application Scientist's Guide to Sourcing Methyl 2-chloro-4-fluorobenzoate for Pharmaceutical and Agrochemical R&D
Abstract
Methyl 2-chloro-4-fluorobenzoate (CAS No. 85953-29-3) is a pivotal halogenated building block in the synthesis of complex organic molecules, finding extensive application in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern—featuring chloro, fluoro, and methyl ester groups on a benzene ring—provides multiple reaction sites for chemists to build molecular complexity. The strategic incorporation of chlorine and fluorine can significantly enhance the potency and pharmacokinetic properties of drug candidates, a phenomenon sometimes referred to as the "magic chloro" effect.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, supplier qualification, quality control, and handling of this critical starting material.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a substituted aryl halide, a class of compounds essential in modern organic synthesis.[4][5] Its utility stems from the distinct reactivity of its functional groups, which allows for its use as a precursor in a variety of coupling reactions and functional group transformations. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of anti-inflammatory drugs, analgesics, and other biologically active molecules.[1][6] Similarly, in agrochemical research, it is used to formulate potent and selective herbicides and pesticides.[1]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 8593-29-3 | [7][8] |
| Molecular Formula | C₈H₆ClFO₂ | [7][8] |
| Molecular Weight | 188.58 g/mol | [7][8] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 103-105 °C at 15 mmHg | [7][8] |
| Density | ~1.314 - 1.35 g/cm³ | [1][7] |
| Purity (Typical) | ≥98% (GC) | [1][9][10] |
| Storage | Store in a cool, dry place; Sealed in dry, Room Temperature | [7][8] |
The presence of both a chlorine and a fluorine atom on the aromatic ring makes this molecule particularly interesting. Aryl halides are generally unreactive to classical nucleophilic substitution but are excellent substrates for transition metal-catalyzed cross-coupling reactions.[4][11] This reactivity profile is fundamental to its role in constructing the complex carbon skeletons of modern drugs.
The Commercial Supplier Landscape
The global supply chain for this compound is robust, comprising a mix of large-scale manufacturers and specialized chemical catalog companies. A significant portion of the primary manufacturing capacity is located in China and India, with numerous companies specializing in fine chemical synthesis.[12][13][14] These manufacturers often supply the material in bulk to distributors and catalog companies across Europe and North America, such as Alfa Aesar, Tokyo Chemical Industry (TCI), and Indofine Chemical Company.[7][8]
For researchers, this presents a choice:
-
Catalog Suppliers: Offer convenience, smaller quantities (grams to kilograms), and readily available stock, making them ideal for initial research and process development.
-
Primary Manufacturers: Are suited for scale-up and commercial production, offering larger quantities at a lower cost per unit. However, engaging with them may involve longer lead times and larger minimum order quantities.
Supplier Qualification: A Risk-Based Workflow
For any application in drug development, the quality of starting materials is paramount.[15][16] You cannot test quality into a product; it must be built in from the start.[16] Therefore, a rigorous supplier qualification process is not merely a procurement exercise but a critical step in ensuring the reproducibility and success of your research and development efforts. The ultimate goal is to verify that a supplier can consistently provide material that meets predefined specifications.
Below is a logical workflow for qualifying a new supplier for a critical starting material like this compound.
Caption: Workflow for qualifying a commercial chemical supplier.
A supplier's Certificate of Analysis (CoA) is a critical document, but it should not be accepted without verification.[16][17] Independent in-house testing is a fundamental tenet of Good Manufacturing Practice (GMP) for starting materials and ensures that the material conforms to the required specifications for its intended use.[15][18]
Quality Control & Analytical Methods
Ensuring the identity and purity of this compound is essential. The primary concerns are the presence of regioisomers, starting materials from the synthesis (e.g., 2-Chloro-4-fluorobenzoic acid), or byproducts.[7] A multi-technique approach is recommended for comprehensive characterization.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis of non-volatile organic compounds. It excels at separating the main component from closely related impurities.[19]
-
Gas Chromatography (GC/GC-MS): Suitable for volatile compounds and can provide excellent separation and identification of impurities.[7][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation, confirming the identity and substitution pattern of the molecule.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]
Experimental Protocol: HPLC Purity Assay
This protocol provides a representative method for determining the purity of this compound.
Objective: To determine the purity of a sample by HPLC with UV detection and to identify any potential impurities.
Instrumentation & Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 Acetonitrile/Water
-
This compound sample
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to create a 0.1 mg/mL solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same procedure.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the standard solution to determine the retention time (a typical retention time might be around 3.37 minutes, though this is highly method-dependent).[7]
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurities that are above the reporting threshold (e.g., 0.05%).
-
Caption: A typical quality control workflow for a chemical starting material.
Handling, Storage, and Safety
This compound is classified as an irritant.[7][12] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[21][22] Avoid contact with skin and eyes.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][22][23]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[21]
Directory of Commercial Suppliers
This table provides a non-exhaustive list of representative commercial suppliers. Researchers should conduct their own due diligence as described in Section 3.
| Supplier | Primary Region(s) | Typical Purity | Notes |
| Alfa Aesar | Global | >98% | A Thermo Fisher Scientific brand, offers a wide range of research chemicals.[7] |
| Tokyo Chemical Industry (TCI) | Global | >98.0% (GC) | A leading global supplier of fine chemicals for research and development. |
| INDOFINE Chemical Company, Inc. | USA | 98% | Specializes in fluoro-organics and other fine chemicals.[8] |
| J & K SCIENTIFIC LTD. | China | 98% | A major catalog supplier based in China with a global reach.[7] |
| Shanghai Harvest Chemical | China | 99% | A China-based manufacturer and supplier.[7][12] |
| GIHI CHEMICALS CO.,LIMITED | China | >99% | A manufacturer with ISO certification, focusing on dietary supplements and chemical intermediates.[22] |
| Chem-Impex International | USA | ≥ 98% (GC) | A supplier of fine chemicals and intermediates for various industries.[1] |
Conclusion
This compound is a readily available and highly valuable building block for professionals in drug discovery and agrochemical development. The key to successfully utilizing this intermediate lies not just in its synthetic application, but in a foundational understanding of its commercial supply chain and the implementation of a rigorous, risk-based quality control program. By carefully selecting and validating suppliers and performing independent analytical verification, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- (No Source)
- (No Source)
-
gmp-compliance.org. (n.d.). Quality Control of Starting Materials (APIs and Excipients). Retrieved from [Link]
-
gmp-compliance.org. (n.d.). Quality Control of Starting Materials (APIs and Excipients) PDF. Retrieved from [Link]
-
GMP SOP. (2024, April 2). Control of starting Materials in Good Manufacturing Practice. Retrieved from [Link]
-
Navigator Blog. (2022, August 11). Steps of Quality Control in the Pharmaceutical Industry. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3. Retrieved from [Link]
- (No Source)
-
World Health Organization (WHO). (n.d.). Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation. Retrieved from [Link]
- (No Source)
- (No Source)
- (No Source)
- (No Source)
-
Wikipedia. (n.d.). Aryl halide. Retrieved from [Link]
- (No Source)
- (No Source)
-
Taylor & Francis. (n.d.). Aryl halides – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. Retrieved from [Link]
-
ACS Publications - American Chemical Society. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- (No Source)
-
PubMed. (2023, April 27). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound CAS#: 85953-29-3 [m.chemicalbook.com]
- 8. METHYL-2-CHLORO-4-FLUOROBENZOATE | 85953-29-3 | INDOFINE Chemical Company [indofinechemical.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound , 98% , 85953-29-3 - CookeChem [cookechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 85953-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. This compound manufacturers and suppliers in india [chemicalbook.com]
- 14. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 15. Quality Control of Starting Materials (APIs and Excipients) - ECA Academy [gmp-compliance.org]
- 16. gmpsop.com [gmpsop.com]
- 17. gmp-compliance.org [gmp-compliance.org]
- 18. cdn.who.int [cdn.who.int]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. env.go.jp [env.go.jp]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
- 23. fishersci.com [fishersci.com]
The Versatile Synthon: A Technical Guide to Methyl 2-chloro-4-fluorobenzoate
Abstract
Methyl 2-chloro-4-fluorobenzoate is a halogenated aromatic ester that has emerged as a critical building block in modern synthetic chemistry. Its strategic placement of chloro, fluoro, and methyl ester functionalities on the benzene ring imparts a unique reactivity profile, making it an indispensable intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. This guide provides an in-depth analysis of its chemical identity, spectroscopic profile, safety protocols, and synthetic utility, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of chemical synthesis and regulatory compliance. This compound is known by several synonyms, and it is crucial for researchers to recognize these alternate names to ensure accurate literature searches and material sourcing.
The most common and IUPAC-preferred name is This compound . However, it is also frequently referred to as 2-Chloro-4-fluorobenzoic acid methyl ester [1][2][3]. Other identifiers include Methyl 2-chloro-4-fluorobenzenecarboxylate and Benzoic acid, 2-chloro-4-fluoro-, methyl ester [3].
| Identifier | Value | Source |
| CAS Number | 85953-29-3 | [1][4][5][6] |
| Molecular Formula | C₈H₆ClFO₂ | [1][3][4][6] |
| Molecular Weight | 188.58 g/mol | [1][3][4][6] |
| MDL Number | MFCD00173937 | [1] |
| PubChem CID | 2763551 | [1] |
Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectroscopic signature of this compound is essential for its handling, reaction monitoring, and quality control.
Physical Properties
This compound is typically a colorless to light yellow clear liquid under standard conditions[1][2]. It is stable at room temperature when stored in a dry, sealed container[1][4].
| Property | Value |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 103-105 °C at 15 mmHg[1][4] |
| Density | 1.314 - 1.35 g/cm³ |
| Refractive Index | n20/D 1.515 - 1.520[1][4] |
Spectroscopic Characterization
Spectroscopic data is the definitive fingerprint for confirming the structure and purity of a chemical compound.
The ¹H NMR spectrum provides a clear map of the proton environments. Based on documented synthesis, the following shifts are characteristic in a CDCl₃ solvent at 500 MHz:
-
δ 7.93 (m, 1H): Aromatic proton adjacent to the ester group.
-
δ 7.22 (m, 1H): Aromatic proton.
-
δ 7.06 (m, 1H): Aromatic proton.
-
δ 3.95 (s, 3H): Methyl protons of the ester group[3].
Mass spectrometry confirms the molecular weight and elemental composition. In Flow Injection Analysis (FIA), the protonated molecular ion peak [M+H]⁺ is observed at m/z 189.1 [3]. The presence of a chlorine atom is also identifiable by the characteristic M+2 isotopic peak at a ratio of approximately 3:1.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount. The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation [4]
Precautionary Measures:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors and use only in a well-ventilated area[7].
-
Response:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention[7].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[7].
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[7].
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up[7].
Synthetic Applications & Reactivity
The utility of this compound lies in its role as a versatile synthon. Its structure allows for a variety of chemical transformations, making it a valuable starting material for more complex molecules.
Core Reactivity
The compound's reactivity is governed by its functional groups: the methyl ester and the halogenated aromatic ring. It is widely used as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals like pesticides and herbicides[1]. The stability and predictable reactivity make it a preferred choice for incorporating the 2-chloro-4-fluorophenyl moiety into larger structures[1].
The diagram below illustrates the logical flow from the precursor acid to the final ester, which then serves as a key building block in further syntheses.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 4. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Core Reactions of Methyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 2-chloro-4-fluorobenzoate
This compound is a polysubstituted aromatic ester that serves as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic value lies in the orthogonal reactivity of its functional groups: a methyl ester amenable to hydrolysis and amidation, and a di-halogenated aromatic ring primed for a variety of cross-coupling and nucleophilic substitution reactions. The electronic interplay between the electron-withdrawing ester and the inductively withdrawing, yet resonance-donating, halogen substituents creates a unique chemical entity with tunable reactivity. This guide provides a comprehensive overview of the core reactions involving this compound, offering both theoretical insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalized Anilines
The electron-deficient nature of the benzene ring in this compound, exacerbated by the methoxycarbonyl group, makes it a prime candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction class is fundamental for introducing nitrogen-based nucleophiles, leading to the formation of valuable aniline derivatives.
Mechanistic Rationale and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group.
A critical consideration for this compound is the regioselectivity of the nucleophilic attack. The molecule possesses two potential leaving groups: chloride at the C2 position and fluoride at the C4 position. The position of attack is dictated by the stability of the Meisenheimer complex. Electron-withdrawing groups ortho and para to the leaving group provide the most significant stabilization. In this case, the ester group at C1 activates both the C2 (ortho) and, to a lesser extent, the C4 (para) positions. Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the higher polarization of the C-F bond, which makes the carbon atom more electrophilic.[2] Therefore, nucleophilic attack is generally favored at the C2 position, leading to the displacement of the chloride.
Figure 1: Generalized SNAr mechanism on this compound.
Experimental Protocol: Synthesis of Methyl 2-amino-4-fluorobenzoate
This protocol describes the amination of this compound using ammonia, a common and fundamental SNAr reaction.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Copper(I) oxide (optional, as catalyst)
-
Ethanol
-
Autoclave or sealed reaction vessel
Procedure:
-
In a high-pressure autoclave, combine this compound (1 equivalent), ethanol, and a catalytic amount of copper(I) oxide.
-
Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
-
Seal the vessel and heat to 120-150 °C for 12-24 hours. The pressure will increase due to the heating of the solvent and the ammonia solution.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude Methyl 2-amino-4-fluorobenzoate by column chromatography or recrystallization.
| Product | Typical Yield | Spectroscopic Data (¹H NMR) |
| Methyl 2-amino-4-fluorobenzoate | 70-85% | Conforms to structure.[3] |
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
The presence of a C-Cl bond allows this compound to participate in a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.
Mechanistic Overview: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol (Representative):
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (4:1) or dioxane and water (4:1).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4][5]
b) Buchwald-Hartwig Amination
This reaction is a powerful alternative to classical SNAr for forming C-N bonds, especially with less activated aryl halides or more sterically hindered amines.[6]
Mechanistic Overview: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl chloride to a Pd(0) complex. The amine then coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the arylamine product and regenerates the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.
Experimental Protocol (Representative):
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography.[7]
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 |
c) Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[8]
Mechanistic Overview: The reaction typically involves a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product. Copper-free versions of this reaction have also been developed.[9]
Experimental Protocol (Representative):
-
To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous solvent, such as THF or DMF, followed by a suitable base, typically an amine like triethylamine or diisopropylamine, which also acts as a solvent.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed.
-
Upon completion, filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography.[10]
Hydrolysis of the Methyl Ester: Accessing the Carboxylic Acid
A fundamental transformation of this compound is the hydrolysis of its methyl ester group to the corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. This product is itself a valuable intermediate for further synthetic manipulations, such as amide bond formation using peptide coupling reagents.
Mechanism: Base-Catalyzed Saponification
The most common method for ester hydrolysis is base-catalyzed saponification. A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. A final acid-base reaction between the carboxylic acid and the methoxide, or an acidic workup, yields the final carboxylate salt or carboxylic acid, respectively.
Figure 3: Mechanism of base-catalyzed hydrolysis of this compound.
Experimental Protocol: Synthesis of 2-chloro-4-fluorobenzoic acid
This protocol provides a straightforward method for the saponification of the methyl ester.[11]
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of methanol (or ethanol) and water.
-
Add an excess of potassium hydroxide or sodium hydroxide (2-3 eq.).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure 2-chloro-4-fluorobenzoic acid.[11]
| Product | Typical Yield | Spectroscopic Data |
| 2-chloro-4-fluorobenzoic acid | >90% | ¹H NMR and ¹³C NMR data are consistent with the structure.[12][13] |
Direct Amidation: A Convergent Route to Amides
While amides can be formed from the corresponding carboxylic acid, direct conversion from the ester is often more atom-economical. This can be achieved by heating the ester with an amine, sometimes with the aid of a catalyst or a Lewis acid.
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate can then collapse, expelling methoxide as a leaving group to form the more stable amide. The reaction is often driven to completion by using an excess of the amine or by removing the methanol byproduct.
Experimental Protocol: Direct Amidation with Benzylamine (Representative)
This protocol outlines a general procedure for the direct amidation of this compound.[14]
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Anhydrous Toluene or THF
-
Base (e.g., K₃PO₄) and additive (e.g., trifluoroethanol) can be used to facilitate the reaction.
Procedure:
-
In an oven-dried, sealed reaction tube, combine this compound (1.0 eq.) and the amine (1.0-1.5 eq.).
-
Add an anhydrous solvent such as THF. For less reactive amines, the addition of a base and an activating additive may be necessary.
-
Seal the tube and heat the reaction mixture to 90-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography to yield the desired amide.[14]
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its distinct functional groups offer a rich platform for a multitude of chemical transformations. A thorough understanding of its core reactions, including Nucleophilic Aromatic Substitution, various palladium-catalyzed cross-couplings, hydrolysis, and amidation, is essential for its effective utilization in the design and synthesis of novel compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and professionals in the field, enabling them to harness the full synthetic potential of this important intermediate.
References
-
PubChem. 2-Chloro-4-fluorobenzoic acid. [Link]
-
SpectraBase. 2-Chloro-4-fluorobenzoic acid - Optional[19F NMR]. [Link]
-
Royal Society of Chemistry. 4 - Supporting Information. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
PubChem. Methyl 4-amino-2-fluorobenzoate. [Link]
-
Royal Society of Chemistry. Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol. [Link]
-
ACS Green Chemistry Institute. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
- Google Patents.
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Royal Society of Chemistry. . [Link]
-
National Institutes of Health. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
International Journal of New Chemistry. PDF 1014.01 K. [Link]
-
Beilstein Journals. BJOC - Search Results. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]
-
MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]
-
ResearchGate. Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
- Google Patents.
-
Journal of the American Chemical Society. Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. [Link]
-
PubChem. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. [Link]
-
ResearchGate. Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study. [Link]
- Google Patents.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 2-amino-4-fluorobenzoate, 97%, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijnc.ir [ijnc.ir]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 12. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR [m.chemicalbook.com]
- 13. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Introduction: The Role of Methyl 2-chloro-4-fluorobenzoate in Modern Synthesis
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 85953-29-3) is a halogenated aromatic ester that serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a substituted benzene ring, makes it a versatile building block for creating more complex, biologically active molecules.[1] The presence of chloro and fluoro substituents, along with the methyl ester group, provides specific reaction sites that chemists can exploit to build molecular frameworks with enhanced efficacy and specificity.[1] Given its pivotal role as a starting material, ensuring the chemical integrity and purity of this compound is paramount. This guide provides a comprehensive overview of its stability profile, potential degradation pathways, and scientifically grounded protocols for its optimal storage and handling.
Chemical Stability Profile
Aromatic esters as a class are recognized for their excellent thermal, oxidative, and hydrolytic stability, and this compound is no exception.[1][2] Its stability is derived from the resonance of the benzene ring and the inherent strength of the carbon-halogen bonds.[3][4] However, like all chemical reagents, it is susceptible to degradation under specific environmental conditions. Understanding these vulnerabilities is the first step toward preventing the chemical changes that could compromise experimental outcomes.
Primary Degradation Pathways
Forced degradation studies are designed to intentionally stress a compound to identify likely degradation products and establish its intrinsic stability.[5][6] For this compound, the primary degradation concerns are hydrolysis, photolysis, and, to a lesser extent, thermal decomposition.
-
Hydrolysis: The most significant degradation pathway for this compound is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by both acids and bases, breaking the ester bond to yield 2-chloro-4-fluorobenzoic acid and methanol.[7][8] The reaction is typically faster under basic (saponification) conditions.[8][9] The presence of water and strong acids or bases should be strictly avoided during storage to prevent this degradation.[10]
-
Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum.[3][11] Photons can provide the energy needed to initiate reactions, such as the cleavage of the carbon-halogen bond. While this compound is generally stable, prolonged exposure to direct sunlight or strong artificial light sources should be avoided to prevent the formation of impurities.[12][13]
-
Thermal Decomposition: this compound possesses high thermal stability, a characteristic of aromatic esters.[2] Significant decomposition is not expected under normal laboratory or storage temperatures. However, at highly elevated temperatures (e.g., >300°C), thermal cracking can occur, leading to a complex mixture of smaller molecules.[14][15][16] This is primarily a concern during high-temperature chemical reactions rather than during storage.
Chemical Incompatibilities
To preserve its purity, this compound should be stored away from:
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) will rapidly catalyze hydrolysis.[9]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can also promote hydrolysis, albeit typically slower than bases.[7][17]
-
Strong Oxidizing Agents: Can potentially react with the aromatic ring, though it is generally resistant.
-
Water/Moisture: A key reactant in the hydrolysis pathway.[10]
Diagram: Potential Degradation Pathways
Below is a visualization of the primary hydrolytic degradation pathway for this compound under acidic and basic conditions.
Caption: Primary hydrolytic degradation pathways.
Recommended Storage and Handling Protocols
Proper storage is the most effective strategy for maintaining the long-term stability and purity of this compound. The recommendations below are synthesized from best practices for aromatic esters and halogenated organic compounds.[12][18][19]
Optimal Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (<15-25°C) or Refrigerated (2-8°C) | Storing at cool temperatures slows down potential degradation reactions.[12] Avoid freezing. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen); Tightly sealed container | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[10][12] |
| Light | Amber glass or opaque container; Store in a dark place | Protects the compound from photolytic degradation.[12][20] |
| Container | Borosilicate glass (Type 1) with PTFE-lined cap | Chemically inert material prevents leaching and contamination. A PTFE-lined cap provides a superior seal against moisture.[20] |
Detailed Handling Procedures for Laboratory Use
As a chlorinated organic compound and a classified irritant, safe handling is crucial.[21][22][23]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult the Safety Data Sheet), safety goggles or a face shield, and a lab coat.[18][24][25]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.[23]
-
Dispensing: When dispensing the liquid, use clean, dry glassware to avoid introducing contaminants or water. If the main container is refrigerated, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle.
-
Spill & Waste Management: Have spill cleanup materials readily available. Dispose of waste, including empty containers and contaminated materials, in designated hazardous waste streams according to institutional and local regulations.[23]
Framework for Stability Assessment: Forced Degradation Studies
For drug development professionals, verifying the stability of a key intermediate like this compound is often a regulatory requirement.[6][17][26] A forced degradation or "stress testing" study is the standard approach to identify degradation products and develop a stability-indicating analytical method.[5][27]
Experimental Protocol for a Forced Degradation Study
This protocol outlines a typical workflow for stress testing. The goal is to achieve 10-20% degradation to ensure that potential degradants are formed at detectable levels.[26]
-
Sample Preparation: Prepare five separate solutions of this compound in an appropriate solvent (e.g., acetonitrile/water). One sample will be the unstressed control.
-
Acidic Hydrolysis: To one sample, add 0.1 M Hydrochloric Acid. Heat gently (e.g., 60°C) and take aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.[17]
-
Basic Hydrolysis: To a second sample, add 0.1 M Sodium Hydroxide. Keep at room temperature and take aliquots at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate. Neutralize before analysis.[17]
-
Oxidative Degradation: To a third sample, add a solution of 3% hydrogen peroxide. Keep at room temperature and monitor over several hours.
-
Thermal Stress: Place a fourth sample (in solution and as a neat solid) in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 48 hours).
-
Photolytic Stress: Expose a fifth sample (in solution and as a neat solid) to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples and the control using a high-resolution analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).[21][28] The method must be able to separate the parent compound from all process impurities and any newly formed degradation products.
Diagram: Stability Study Workflow
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
This compound is a robust chemical intermediate essential for various synthetic applications.[1] Its inherent stability can be effectively preserved through adherence to proper storage and handling protocols that mitigate risks from moisture, light, and chemical incompatibilities. For professionals in regulated environments, conducting forced degradation studies is a critical step to fully understand its stability profile and ensure the validity of analytical methods. By implementing the scientifically-backed procedures outlined in this guide, researchers can ensure the quality and integrity of this vital reagent, leading to more reliable and reproducible scientific outcomes.
References
-
Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
-
Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. ResearchGate. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. SOTAX. Available from: [Link]
-
Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. ScienceDirect. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate (Journal Article). OSTI.GOV. Available from: [Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
-
Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832. PubChem. Available from: [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. Available from: [Link]
-
Photobiodegradation of halogenated aromatic pollutants. ResearchGate. Available from: [Link]
-
chlorinated solvents - product stewardship manual. Olin Chlor Alkali. Available from: [Link]
-
Stability Testing and CLSI EP25-A. Westgard QC. Available from: [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Available from: [Link]
-
Can methyl benzoate be hydrolyzed?. Quora. Available from: [Link]
-
Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. ResearchGate. Available from: [Link]
-
EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... Filo. Available from: [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency. Available from: [Link]
-
Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Eden Botanicals. Available from: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available from: [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. Available from: [Link]
-
EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents. CLSI. Available from: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available from: [Link]
-
Aromatic Esters: Uses, Safety & Synthesis Explained. Accio. Available from: [Link]
-
Hydrolysis of several substituted methyl benzoates in the aqueous solution. Semantic Scholar. Available from: [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Available from: [Link]
-
How to establish appropriate test for solid reagent stability study?. ResearchGate. Available from: [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. Chiron. Available from: [Link]
-
Aromatic Esters Technical Data Sheet. Zschimmer & Schwarz. Available from: [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central (PMC). Available from: [Link]
-
Essential Oil Safety Tips for Proper Use and Storage. doTERRA. Available from: [Link]
-
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Pharmaceutical Technology. Available from: [Link]
-
(PDF) Halogenated Aromatic Compounds. ResearchGate. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. zslubes.com [zslubes.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 11. researchgate.net [researchgate.net]
- 12. edenbotanicals.com [edenbotanicals.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
- 18. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 19. bmvfragrances.com [bmvfragrances.com]
- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 21. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 22. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 24. ecolink.com [ecolink.com]
- 25. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 26. biopharminternational.com [biopharminternational.com]
- 27. apicule.com [apicule.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Discovery and history of Methyl 2-chloro-4-fluorobenzoate
An In-Depth Technical Guide to Methyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical, agrochemical, and materials science sectors. The document details its physicochemical properties, historical development through advancements in synthetic chemistry, and detailed, field-proven methodologies for its synthesis and the preparation of its crucial precursor, 2-chloro-4-fluorobenzoic acid. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for professionals engaged in organic synthesis and drug discovery. Emphasis is placed on its role as a versatile building block, enabled by its specific halogenation pattern, which is leveraged for the creation of complex, biologically active molecules.
Introduction: The Significance of a Halogenated Aromatic Ester
This compound (CAS No. 85953-29-3) is a substituted aromatic ester that has emerged as a valuable intermediate in modern organic synthesis.[1] Its structure, featuring a methyl ester group alongside chlorine and fluorine atoms at specific positions on the benzene ring, provides a unique combination of stability and reactivity.[1] These halogens are not mere placeholders; they are critical functional groups that modulate the electronic properties and reactivity of the molecule, influencing its behavior in subsequent synthetic transformations.
The presence of both chloro and fluoro substituents is particularly significant in medicinal chemistry. Chlorine can participate in various coupling reactions and is known to enhance the metabolic stability and binding affinity of drug candidates.[2] Fluorine, a bioisostere of hydrogen, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, often improving membrane permeability and metabolic resistance.[3][4] The "magic methyl" group, in this case the methyl ester, is a common feature in drug design, known for its ability to influence conformation and solubility.[5]
This guide delves into the history, synthesis, and application of this compound, providing not just protocols but the scientific rationale behind them. It is designed to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.
Physicochemical Properties and Characterization
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory or industrial setting. This compound is typically a colorless to light yellow clear liquid under standard conditions.[1][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 85953-29-3 | [1][7] |
| Molecular Formula | C₈H₆ClFO₂ | [1][6][8] |
| Molecular Weight | 188.58 g/mol | [1][6][8] |
| Appearance | Colorless to light yellow clear liquid | [1][6] |
| Boiling Point | 105 °C @ 15 mmHg | [1] |
| Density | ~1.314 - 1.35 g/cm³ | [1][9] |
| Refractive Index (n20D) | ~1.515 - 1.52 | [1][9] |
| Synonyms | 2-Chloro-4-fluorobenzoic acid methyl ester | [1][10] |
Spectroscopic data is critical for confirming the identity and purity of the synthesized compound. For this compound, characterization is typically achieved via Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Mass Spectrometry (MS).[7][9]
-
¹H-NMR (in CDCl₃): Key signals include a singlet for the methyl protons (CH₃) around 3.95 ppm and multiplets for the three aromatic protons between 7.06 and 7.93 ppm.[7][9]
-
Mass Spectrometry (FIA): The molecular ion peak is observed at m/z 189.1 [M+H]⁺, confirming the molecular weight.[7][9]
Historical Context and Discovery
The "discovery" of a specific, non-naturally occurring intermediate like this compound is not a singular event but rather an outcome of the broader evolution of synthetic organic chemistry. Its history is intrinsically linked to the development of methods for the selective halogenation of aromatic rings and the synthesis of their derivatives.
The key precursor, 2-chloro-4-fluorobenzoic acid , is the more historically significant molecule. The synthesis of such polychlorinated and fluorinated aromatic compounds became feasible with the advent of powerful synthetic reactions, most notably the Sandmeyer reaction , first reported by Traugott Sandmeyer in 1884.[11][12] This reaction provides a robust method for converting an aryl amine (via a diazonium salt intermediate) into an aryl halide, a transformation that is often difficult to achieve through direct electrophilic aromatic substitution due to the directing effects of existing substituents.[11][13][14]
Therefore, the availability of this compound is a direct consequence of the ability to first synthesize its parent carboxylic acid. The subsequent esterification is a fundamental and well-established transformation in organic chemistry.[15] While early publications on specific fluorinated benzoic acid derivatives date back to the mid-20th century, the targeted synthesis of this particular isomer likely arose from the growing demand for highly functionalized building blocks in the pharmaceutical and agrochemical industries in the latter half of the century.[16] Patents from recent decades frequently describe synthetic routes to the parent acid, underscoring its industrial importance as a key intermediate.[17][18][19]
Synthesis Methodologies: A Technical Deep Dive
The synthesis of this compound is most efficiently achieved through a two-stage process: first, the synthesis of the 2-chloro-4-fluorobenzoic acid precursor, followed by its esterification.
Synthesis of Precursor: 2-chloro-4-fluorobenzoic acid
The industrial synthesis of 2-chloro-4-fluorobenzoic acid relies on creating the specific halogenation pattern on the aromatic ring. One common and effective strategy involves a diazotization-fluorination sequence starting from an appropriately substituted aniline derivative, a process conceptually rooted in the Sandmeyer and Balz-Schiemann reactions.[19][20]
The following workflow illustrates a modern patented method starting from 2-chloro-4-aminobenzonitrile.[19] This approach is advantageous as it avoids the direct handling of highly toxic reagents like dichromate, which was used in older, less environmentally friendly processes.[19][20]
Caption: Synthesis workflow for the precursor 2-chloro-4-fluorobenzoic acid.
Experimental Protocol: Synthesis of 2-chloro-4-fluorobenzoic acid via Diazotization and Hydrolysis
This protocol is adapted from methodologies described in the patent literature.[19]
Step 1: Diazotization and Fluorination
-
In a suitable reaction vessel, charge 2-chloro-4-aminobenzonitrile (1 eq.) and concentrated hydrochloric acid (3 eq.). Heat the mixture to ~70°C to ensure complete dissolution and salt formation, then cool to 0°C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.02 eq.) dropwise, maintaining the internal temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes.
-
Add sodium tetrafluoroborate (NaBF₄, 2 eq.) to the mixture. This precipitates the diazonium tetrafluoroborate salt.
-
The isolated salt is then thermally decomposed (the Balz-Schiemann reaction) in a suitable solvent to yield 2-chloro-4-fluorobenzonitrile with the expulsion of nitrogen gas (N₂) and boron trifluoride (BF₃).
Step 2: Hydrolysis of the Nitrile
-
To the 2-chloro-4-fluorobenzonitrile (1 eq.) in a reaction vessel, add a 90% sulfuric acid solution (10 eq.).
-
Heat the reaction mixture to 100°C and maintain for approximately 4 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into cold water.
-
The solid product, 2-chloro-4-fluorobenzoic acid, will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry under vacuum to yield the final precursor with a typical mass yield of over 90%.[19]
Primary Synthesis: Esterification to this compound
The conversion of the carboxylic acid to its methyl ester is a standard esterification reaction. While classic Fischer esterification (using methanol with a strong acid catalyst like H₂SO₄) is viable, a milder and highly efficient modern method utilizes chlorotrimethylsilane (TMSCl) in methanol. TMSCl reacts with methanol to generate HCl in situ, which acts as the acid catalyst, while also serving as a dehydrating agent by reacting with the water produced, driving the equilibrium towards the product.[7][9]
Caption: Workflow for the esterification of 2-chloro-4-fluorobenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure with a reported yield of 99%.[7][9]
-
Dissolve 2-chloro-4-fluorobenzoic acid (1.0 eq., e.g., 6.5 g, 37 mmol) in an excess of methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add chlorotrimethylsilane (3.0 eq., e.g., 14.0 mL, 111 mmol). The addition is exothermic and should be done carefully.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Upon completion, remove the solvent (methanol) and excess TMSCl using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent again by rotary evaporation.
-
The final product, this compound, is obtained as a light yellow oil.[7][9] Purity can be assessed by GC, and the structure confirmed by ¹H-NMR and MS.[1][7][9]
Applications in Research and Drug Development
The utility of this compound stems from its status as a versatile chemical intermediate. Researchers and industry professionals leverage its reactivity to produce a wide array of more complex molecules.[1]
-
Pharmaceutical Development: This is a primary application area. The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] The specific substitution pattern allows for regioselective reactions, enabling the construction of complex active pharmaceutical ingredients (APIs). For example, chloro-containing molecules are present in over 250 FDA-approved drugs.[2]
-
Agrochemicals: It is used in the formulation of modern pesticides and herbicides.[1] For instance, the parent acid is a key intermediate for the herbicide saflufenacil.[17][19] The incorporation of the 2-chloro-4-fluorobenzoyl moiety can enhance the biological activity and target specificity of these agricultural chemicals.
-
Material Science: The compound is employed in the synthesis of specialty polymers and resins. The presence of halogens can impart desirable properties such as flame retardancy, durability, and chemical resistance to the final materials used in coatings and adhesives.[1]
-
Organic Synthesis Research: As a functionalized aromatic compound, it is a valuable reagent for academic and industrial researchers exploring new synthetic methodologies and developing novel compounds for a wide range of applications.[1] It can also be used in the synthesis of ligands for materials chemistry research, such as in the formation of complexes with copper ions.[7][9]
Conclusion
This compound is more than just a chemical on a shelf; it represents the culmination of over a century of synthetic innovation. Its history is tied to fundamental reactions like the Sandmeyer, which unlocked the ability to precisely place functional groups on an aromatic ring. The detailed synthetic protocols provided herein demonstrate how these foundational principles are applied in modern, high-yield procedures. For scientists in drug discovery and materials science, this compound is a powerful and versatile tool, offering a pre-functionalized scaffold that streamlines the synthesis of complex target molecules and accelerates the development of new technologies.
References
-
Sandmeyer reaction. Wikipedia. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (PMC). [Link]
-
Fluorinated benzoic acid derivatives. Journal of Chemical & Engineering Data. [Link]
- 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
This compound (C8H6ClFO2). PubChemLite. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
United States Patent. Googleapis.com. [Link]
- Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
Benzoic Acid and Derivatives. ResearchGate. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]
-
Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications (RSC Publishing). [Link]
-
Methyl 2-chlorobenzoate | C8H7ClO2. PubChem. [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. IUCr Journals. [Link]
-
Methyl 2-bromo-4-fluorobenzoate 98%. LookChem. [Link]
-
Exploring 2-Chloro-4-Fluorobenzoic Acid: Properties and Applications. Medium. [Link]
-
Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2. PubChem. [Link]
-
Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 6. 85953-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 85953-29-3 [chemicalbook.com]
- 8. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 9. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 10. This compound | 85953-29-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 18. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 19. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 20. Page loading... [guidechem.com]
Methodological & Application
Application of Methyl 2-chloro-4-fluorobenzoate in Agrochemical Development: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing efficacy, metabolic stability, and overall performance. Methyl 2-chloro-4-fluorobenzoate, a halogenated aromatic ester, stands out as a critical building block in the synthesis of a new generation of pesticides.[1] Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl ester group—provides a versatile scaffold for constructing complex molecular architectures with desired biological activities.[1] This guide provides an in-depth exploration of the application of this compound, focusing on its role as a key intermediate in the synthesis of advanced herbicides. We will delve into the synthetic pathways, detailed experimental protocols, and the underlying chemical principles that govern its transformation into valuable agrochemical products.
Core Application: Synthesis of a Key Herbicide Intermediate
A prominent application of this compound is in the synthesis of a crucial intermediate for the production of pyrimidinedione herbicides, such as Tiafenacil.[2] This class of herbicides acts by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, leading to rapid and effective weed control.[2] The synthesis of the key intermediate, Methyl 2-chloro-4-fluoro-5-aminobenzoate, from this compound is a two-step process involving electrophilic nitration followed by selective reduction.
Visualizing the Synthetic Pathway
Caption: Synthetic route from this compound to a key herbicide intermediate.
PART 1: Detailed Experimental Protocols
Protocol 1: Nitration of this compound
This protocol details the electrophilic nitration of the aromatic ring to introduce a nitro group, a critical step in functionalizing the molecule for further transformations.
Objective: To synthesize Methyl 2-chloro-4-fluoro-5-nitrobenzoate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Substrate Addition: Slowly add 20.0 g (0.106 mol) of this compound to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 10.0 mL of concentrated nitric acid to 20.0 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the reaction flask over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Extraction (Optional): If a significant amount of product remains in the aqueous filtrate, it can be extracted with dichloromethane (3 x 100 mL).
-
Drying: Combine the solid product with the organic extracts (if any) and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure Methyl 2-chloro-4-fluoro-5-nitrobenzoate.[1][3][4]
Causality and Experimental Choices:
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard and most effective reagent for electrophilic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5]
-
Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction.[5] Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products, thereby ensuring higher regioselectivity and yield.[5]
-
Regioselectivity: The directing effects of the existing substituents on the benzene ring govern the position of the incoming nitro group. The chloro and fluoro groups are ortho-, para-directing, while the methyl ester group is a meta-director. The position para to the fluorine and ortho to the chlorine is activated, and the position meta to the ester is also favored. The synergy of these directing effects leads to the preferential substitution at the 5-position.
Protocol 2: Selective Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate
This protocol outlines the reduction of the nitro group to an amino group, which is the final step in producing the key herbicide intermediate.
Objective: To synthesize Methyl 2-chloro-4-fluoro-5-aminobenzoate.
Materials:
-
Methyl 2-chloro-4-fluoro-5-nitrobenzoate
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a suspension of 30.0 g (0.537 mol) of iron powder in 150 mL of a 1:1 mixture of ethanol and water.
-
Acidification: Add 5 mL of concentrated hydrochloric acid to the iron suspension and heat the mixture to reflux for 15-20 minutes to activate the iron.
-
Substrate Addition: To the refluxing mixture, add a solution of 23.3 g (0.100 mol) of Methyl 2-chloro-4-fluoro-5-nitrobenzoate in 100 mL of ethanol portion-wise over 30 minutes.
-
Reduction Reaction: Maintain the reaction at reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer detectable.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron sludge. Wash the filter cake with ethanol.
-
Neutralization and Extraction: Combine the filtrate and washings and remove the ethanol under reduced pressure. To the remaining aqueous solution, add ethyl acetate (200 mL). Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Drying and Concentration: Combine all the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent using a rotary evaporator to yield the crude Methyl 2-chloro-4-fluoro-5-aminobenzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.[6][7][8]
Causality and Experimental Choices:
-
Choice of Reducing Agent: The Béchamp reduction, using iron metal in the presence of an acid (like HCl or generated in situ from NH₄Cl), is a classic and highly effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like esters and halogens.[8][9] Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is also a viable and often cleaner alternative.[7]
-
Reaction Conditions: The reaction is carried out at reflux to ensure a reasonable reaction rate. The use of a co-solvent system (ethanol/water) helps to dissolve the organic substrate while providing a medium for the inorganic reagents.
-
Work-up Procedure: The neutralization step is critical to convert the amine salt (formed in the acidic medium) back to the free amine, which is soluble in the organic solvent for extraction. The filtration through celite is necessary to remove the fine iron particles and iron oxides.
PART 2: Data Presentation
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆ClFO₂ | 188.58 | Colorless to light yellow liquid | N/A | 110 °C / 15 mmHg |
| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C₈H₅ClFNO₄ | 233.58 | Light yellow solid | 53-57 | N/A |
| Methyl 2-chloro-4-fluoro-5-aminobenzoate | C₈H₇ClFNO₂ | 203.60 | Off-white to light brown solid | N/A | N/A |
PART 3: Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of Methyl 2-chloro-4-fluoro-5-aminobenzoate.
Caption: Laboratory workflow for the two-step synthesis of the key herbicide intermediate.
Conclusion and Future Perspectives
This guide has detailed the pivotal role of this compound in modern agrochemical synthesis, with a specific focus on its application in the production of a key intermediate for pyrimidinedione herbicides. The provided protocols for nitration and subsequent reduction offer a robust and well-rationalized pathway for researchers and professionals in the field. The strategic functionalization of this versatile building block opens avenues for the development of novel active ingredients with improved properties. Future research may focus on developing more sustainable and efficient catalytic systems for these transformations, further enhancing the economic and environmental viability of producing next-generation crop protection solutions.
References
- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Synlett, 33(14), 1381-1385.
- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
- The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google Patents. (n.d.).
-
WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (n.d.). Retrieved January 12, 2026, from [Link]
- 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (n.d.).
-
A new reagent for selective reduction of nitro group. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Retrieved January 12, 2026, from [Link]
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (n.d.). Retrieved January 12, 2026, from [Link]
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents. (n.d.).
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. (2020, August 5). Retrieved January 12, 2026, from [Link]
-
How to reduce carboxylic group to alcohol with nitro group untouched? - ResearchGate. (2013, February 21). Retrieved January 12, 2026, from [Link]
-
Methyl 5-chloro-2-nitrobenzoate - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4 | CID 10704820 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
- WO2021151741A1 - Herbicide combinations comprising glufosinate and tiafenacil - Google Patents. (n.d.).
- EP3061347A1 - Herbicide composition - Google Patents. (n.d.).
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents. (n.d.).
-
Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
- US20250115560A1 - A new process of saflufenacil production using novel intermediates - Google Patents. (n.d.).
- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (n.d.).
Sources
- 1. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) on Methyl 2-chloro-4-fluorobenzoate
Introduction: The Strategic Value of Methyl 2-chloro-4-fluorobenzoate
This compound is a key intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its disubstituted aromatic ring, activated by an electron-withdrawing methyl ester group, presents two distinct halogen leaving groups—a chlorine atom at the C2 position and a fluorine atom at the C4 position. This unique arrangement makes it an exemplary substrate for investigating the principles of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for the functionalization of aromatic systems.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the execution and mechanistic considerations of SNAr reactions using this versatile substrate. We will delve into the underlying principles governing regioselectivity, provide detailed, field-proven protocols for substitution with various nucleophiles, and offer insights into troubleshooting common experimental challenges.
The Mechanistic Landscape: Addition-Elimination and Regiochemical Control
The SNAr reaction of this compound does not proceed via the SN1 or SN2 pathways common in aliphatic chemistry, which are energetically unfavorable on sp²-hybridized carbons.[2] Instead, it follows a two-step addition-elimination mechanism .[3][4]
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a halogen. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][4] The formation of this high-energy intermediate is typically the slow, rate-determining step of the reaction.[1]
-
Elimination: The aromaticity of the ring is restored in a rapid second step, where the leaving group (halide ion) is expelled.
The presence of a strong electron-withdrawing group (EWG), such as the methyl ester (-COOCH3) in the substrate, is crucial. It activates the ring towards nucleophilic attack by reducing electron density and stabilizing the negative charge of the Meisenheimer complex, particularly when positioned ortho or para to the leaving group.[3][5][6]
Caption: The two-step addition-elimination mechanism of SNAr.
Decoding Regioselectivity: C2-Chloro vs. C4-Fluoro
A critical consideration for this compound is regioselectivity. The nucleophile can potentially attack either the C2 carbon (displacing chloride) or the C4 carbon (displacing fluoride). Two primary factors are in competition:
-
Activating Group Position: The methyl ester EWG is ortho to the chlorine and para to the fluorine. Both positions are strongly activated, allowing for effective resonance stabilization of the Meisenheimer complex.[6]
-
Leaving Group Ability: In SNAr reactions, the trend for halogen leaving group ability is typically F > Cl > Br > I . This is contrary to SN2 reactions and is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and polarizes the C-F bond, facilitating the initial, rate-determining nucleophilic attack.[6]
Given these competing factors, the reaction outcome is highly dependent on the specific nucleophile and reaction conditions. However, substitution of the chlorine at the C2 position is frequently observed as the major product. This is attributed to the powerful stabilizing effect of the adjacent (ortho) carboxylate group on the Meisenheimer intermediate. Precise control and careful analysis are therefore essential.
General Experimental Protocol: SNAr with Amine Nucleophiles
This protocol provides a detailed methodology for the reaction of this compound with a representative secondary amine, morpholine. This procedure can be adapted for other amines, phenols, and thiols with appropriate modifications to temperature and reaction time.
Materials and Reagents
| Reagent | CAS No. | Purity | Supplier | Notes |
| This compound | 85953-29-3 | ≥98% | e.g., Sigma-Aldrich | Substrate |
| Morpholine | 110-91-8 | ≥99% | e.g., Sigma-Aldrich | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | ≥99% | e.g., Fisher Scientific | Anhydrous, powdered; Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | e.g., Sigma-Aldrich | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | e.g., Fisher Scientific | Extraction Solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | Lab-prepared | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade | e.g., Fisher Scientific | Drying Agent |
| Silica Gel | 7631-86-9 | 60 Å, 230-400 mesh | e.g., SiliCycle | For column chromatography |
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
-
Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
DMF: A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[8][9]
Step-by-Step Reaction Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.88 g, 10.0 mmol, 1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.). Under an inert atmosphere (N₂ or Argon), add 30 mL of anhydrous DMF via syringe.
-
Nucleophile Addition: Begin stirring the suspension. Add morpholine (1.05 mL, 12.0 mmol, 1.2 eq.) dropwise to the mixture at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 150 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, Methyl 2-(morpholino)-4-fluorobenzoate.
Caption: A generalized workflow for SNAr reactions.
Data Summary: Reaction Parameters for Various Nucleophiles
The choice of nucleophile, base, and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Major Product Isomer |
| Secondary Amine | Morpholine | K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP | 80 - 120 | C2-Substitution |
| Primary Amine | Aniline | K₂CO₃, NaH | DMF, DMSO | 100 - 140 | C2-Substitution |
| Phenol | 4-Methoxyphenol | K₂CO₃, Cs₂CO₃, NaH | DMF, Dioxane | 100 - 150 | C2-Substitution |
| Thiol | Thiophenol | K₂CO₃, DIPEA | DMF, Acetonitrile | 60 - 100 | C2-Substitution |
Note: Regioselectivity should always be confirmed experimentally (e.g., via 2D NMR techniques like NOESY or HMBC) as minor formation of the C4-substituted product is possible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature.2. Water in the reaction (wet solvent/reagents).3. Base is not strong enough. | 1. Increase reaction temperature in 10 °C increments.2. Ensure all glassware is oven-dried and use anhydrous solvents and freshly powdered base.3. Switch to a stronger base (e.g., Cs₂CO₃ or NaH for O- and N-nucleophiles). |
| Incomplete Reaction | 1. Insufficient reaction time.2. Deactivation of nucleophile or substrate. | 1. Extend the reaction time, monitoring by TLC.2. Add a slight excess (1.2-1.5 eq.) of the nucleophile. |
| Formation of Side Products | 1. Reaction temperature is too high.2. Competing reactions (e.g., ester hydrolysis). | 1. Lower the reaction temperature and increase the reaction time.2. Ensure a non-nucleophilic, anhydrous base is used. Avoid strong hydroxide sources if the ester is to be preserved. |
| Poor Regioselectivity | 1. Conditions favor substitution at C4.2. Strong nucleophile, low temperature. | 1. Modify the solvent or base. In some cases, a bulkier base may influence selectivity.2. Carefully control the temperature. Lower temperatures might favor substitution at the more electronically activated C4-F position for certain nucleophiles. |
References
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]
-
Nucleophilic aromatic substitution. Grokipedia. [Link]
-
Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2. PubChem. [Link]
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Application Notes: Methyl 2-chloro-4-fluorobenzoate as a Versatile Building Block in Modern Organic Synthesis
Introduction
Methyl 2-chloro-4-fluorobenzoate (CAS No: 85953-29-3) is a trifunctional aromatic compound that has emerged as an invaluable building block in contemporary organic synthesis. Its structure, featuring a methyl ester, a chlorine atom, and a fluorine atom on a benzene ring, offers multiple, distinct reaction sites. This unique arrangement allows for sequential and regioselective functionalization, making it a powerful tool for constructing complex molecular architectures. Researchers and industry professionals leverage its stability, ease of handling, and predictable reactivity to produce a wide array of high-value compounds, from life-saving pharmaceuticals to advanced agrochemicals and specialty materials.[1]
The strategic placement of two different halogen atoms and an ester group provides a platform for orthogonal chemical transformations. The electron-withdrawing nature of these substituents renders the aromatic ring susceptible to nucleophilic attack, while the carbon-chlorine bond is amenable to palladium-catalyzed cross-coupling reactions. The methyl ester serves as a versatile handle for conversion into carboxylic acids, amides, and other functional groups. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols and strategic insights for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 85953-29-3 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 105 °C / 15 mmHg | [1] |
| Density | ~1.35 g/cm³ | [1] |
Chapter 1: Principles of Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electronic landscape of the molecule is dominated by the electron-withdrawing effects of the chloro, fluoro, and methoxycarbonyl groups, which activate the aromatic ring toward specific transformations.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a primary reaction pathway for this substrate. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The aromaticity is restored upon the expulsion of a leaving group.
A critical aspect of SₙAr reactions on this substrate is regioselectivity. The fluorine atom at the C4 position is generally more susceptible to substitution than the chlorine atom at the C2 position. This is because:
-
Electronegativity: Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negative charge of the Meisenheimer intermediate through a powerful inductive effect.[3]
-
Rate-Determining Step: The initial attack of the nucleophile is typically the rate-determining step, not the cleavage of the carbon-halogen bond. Therefore, the better leaving group ability of chloride over fluoride (in the context of Sₙ1/Sₙ2) is not the dominant factor.[4] The reactivity order for leaving groups in SₙAr is often F > Cl > Br > I.[3][4]
-
Activating Group Position: The C4 position is para to the strongly electron-withdrawing methyl ester group, which provides excellent resonance stabilization for the negative charge developed during the nucleophilic attack.
Palladium-Catalyzed Cross-Coupling
The carbon-chlorine bond at the C2 position serves as a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems employing electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) have made their use routine and efficient.[5][6]
The catalytic cycle involves three key steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Ester Group Transformations
The methyl ester is a robust functional group that can be carried through many reaction sequences. When desired, it can be readily transformed. Standard saponification with a base like sodium hydroxide provides the corresponding carboxylic acid, which can then participate in amide couplings or other transformations. This adds another layer of synthetic versatility to the molecule.
Chapter 2: Application Protocols
The following protocols are generalized procedures designed to serve as a starting point for synthesis. Optimization of reagents, solvents, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Selective SₙAr with a Secondary Amine
This protocol details the selective displacement of the fluoride atom with a generic secondary amine, showcasing the primary reactivity of the C4 position.
Objective: Synthesis of Methyl 2-chloro-4-(dialkylamino)benzoate.
| Reagent / Material | Purpose |
| This compound | Starting Material |
| Dialkylamine (e.g., Morpholine, Piperidine) | Nucleophile (1.5 - 2.0 equiv.) |
| Potassium Carbonate (K₂CO₃) | Base (2.0 - 3.0 equiv.) |
| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent |
| Ethyl Acetate | Extraction Solvent |
| Brine | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Silica Gel | Chromatography Stationary Phase |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), potassium carbonate (2.5 equiv.), and the dialkylamine (1.5 equiv.).
-
Solvent Addition: Add a sufficient volume of anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. The higher temperature is necessary to overcome the activation energy for the SₙAr reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Causality and Insights:
-
Solvent: A polar aprotic solvent like DMSO is crucial as it solvates the cation (K⁺) but not the carbonate anion, increasing the base's reactivity. It also effectively dissolves the reactants and facilitates the formation of the charged Meisenheimer complex.
-
Base: K₂CO₃ is used to neutralize the HF that is formed in situ, driving the reaction to completion.
-
Excess Nucleophile: A slight excess of the amine ensures the complete consumption of the limiting electrophile.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-Cl Position
This protocol outlines the coupling of an arylboronic acid at the C2 position, demonstrating the utility of the C-Cl bond in C-C bond formation.
Objective: Synthesis of Methyl 4-fluoro-2-arylbenzoate.
| Reagent / Material | Purpose |
| This compound | Starting Material |
| Arylboronic Acid | Coupling Partner (1.2 equiv.) |
| Pd(OAc)₂ or Pd₂(dba)₃ | Palladium Pre-catalyst (1-3 mol%) |
| SPhos or P(t-Bu)₃ | Ligand (2-6 mol%) |
| K₃PO₄ or K₂CO₃ | Base (2.0 - 3.0 equiv.) |
| Toluene/Water or Dioxane/Water | Solvent System |
| Ethyl Acetate | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Silica Gel | Chromatography Stationary Phase |
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 5:1) via syringe to achieve a concentration of ~0.1 M.
-
Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).[8]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality and Insights:
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
-
Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos are essential for the oxidative addition step involving the strong C-Cl bond. They stabilize the palladium center and promote the catalytic cycle.[6]
-
Base and Water: The base activates the boronic acid for transmetalation.[5] The presence of water can often accelerate the reaction, though anhydrous conditions are sometimes required depending on the specific catalyst system.
Chapter 3: Strategic Considerations in Synthesis Design
The true power of this compound lies in its potential for sequential, multi-step syntheses. The order of operations is a critical strategic decision that dictates the success of the overall synthetic route.
-
SₙAr then Suzuki: Performing the SₙAr reaction first (e.g., introducing an amine at C4) will significantly alter the electronic nature of the ring. The introduction of an electron-donating group like an amine will make the ring more electron-rich. This deactivates the ring towards subsequent SₙAr reactions but can make the oxidative addition of the C-Cl bond in a Suzuki coupling more challenging, potentially requiring more forcing conditions or a more active catalyst system.
-
Suzuki then SₙAr: Executing the Suzuki coupling first adds an aryl group at the C2 position. This generally has a less dramatic electronic effect on the C4 position than adding a strong donor/acceptor. Therefore, the reactivity of the C-F bond towards SₙAr should remain largely intact, making this a potentially more reliable and predictable synthetic sequence.
-
Ester Manipulation: Hydrolysis of the ester to a carboxylic acid introduces a new anionic group (as a carboxylate under basic conditions), which can further influence the reactivity of the ring and may require protection or careful choice of reaction conditions for subsequent steps.
Ultimately, the choice of synthetic route must be guided by the specific target molecule and may require small-scale trials to determine the optimal sequence and conditions.
Conclusion
This compound is a highly versatile and valuable building block for modern organic synthesis. Its trifunctional nature enables access to a diverse range of chemical structures through well-established and reliable transformations like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. By understanding the fundamental principles of its reactivity and carefully planning the synthetic sequence, researchers in pharmaceutical, agrochemical, and materials science can effectively harness its potential to accelerate innovation and discovery.
References
-
Title: Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10 Source: ResearchGate URL: [Link]
-
Title: Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug Source: IntechOpen URL: [Link]
-
Title: Methyl 2-bromo-4-fluorobenzoate 98% Source: LookChem URL: [Link]
-
Title: A Novel Practical Synthesis of Pazopanib: An Anticancer Drug Source: ResearchGate URL: [Link]
- Title: Preparation method of pazopanib intermediate Source: Google Patents URL
-
Title: An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib Source: MDPI URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 85953-29-3 [m.chemicalbook.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-chloro-4-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Drug Discovery
The synthesis of biaryl and heteroaryl structures is a cornerstone of contemporary medicinal chemistry. These motifs are prevalent in a multitude of approved drugs and clinical candidates, valued for their ability to provide rigid conformational frameworks that facilitate precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the construction of these carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of its reagents.[1]
This guide focuses on the application of the Suzuki-Miyaura coupling to a particularly relevant class of substrates: Methyl 2-chloro-4-fluorobenzoate and its derivatives . The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, the biaryl products derived from these fluorinated building blocks are of significant interest in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[3][4]
This document provides a comprehensive overview of the key considerations and detailed protocols for successfully employing this compound derivatives in Suzuki-Miyaura coupling reactions.
The Challenge and Opportunity of Aryl Chloride Coupling
Historically, the utility of the Suzuki-Miyaura reaction was largely confined to aryl bromides and iodides. Aryl chlorides, while more cost-effective and abundant, were notoriously challenging substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) catalyst the rate-limiting step.[5]
The breakthrough in this area came with the development of highly active palladium catalyst systems. The key to unlocking the reactivity of aryl chlorides lies in the use of bulky and electron-rich ligands. These ligands stabilize the palladium center and increase its electron density, thereby promoting the oxidative addition of the otherwise unreactive aryl chloride.[6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound derivative, forming a Pd(II) intermediate. This is typically the most challenging step for aryl chlorides.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalysts, Ligands, and Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound hinges on the selection of an appropriate catalyst system and optimized reaction conditions.
Catalyst and Ligand Selection
For challenging aryl chlorides, pre-formed palladium precatalysts complexed with bulky, electron-rich phosphine ligands are highly recommended. These precatalysts offer superior activity and stability compared to generating the active catalyst in situ.
-
Buchwald Ligands: Ligands such as XPhos , SPhos , and RuPhos have demonstrated exceptional efficacy in the coupling of electron-deficient aryl chlorides.[8][9] They promote facile oxidative addition and reductive elimination.
-
Palladium Precatalysts: The use of second-generation (G2) and third-generation (G3) Buchwald precatalysts, such as XPhos Pd G2 and XPhos Pd G3 , is particularly advantageous. These complexes are air- and moisture-stable, simplifying reaction setup, and readily form the active monoligated Pd(0) species in solution.[8]
Base and Solvent Systems
The choice of base and solvent is critical for the transmetalation step and for maintaining the solubility of all reaction components.
-
Bases: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective.[9][10] For particularly challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.[11]
-
Solvents: A mixture of an organic solvent and water is commonly employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Common solvent systems include:
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Degassed water
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid, the palladium precatalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed organic solvent followed by the degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[12] Microwave irradiation can also be employed to accelerate the reaction.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >90 | [8][12] |
| 4-Methoxyphenylboronic acid | XPhos Pd G2 (1.5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 110 | 8 | ~95 | [8] |
| 3-Thiopheneboronic acid | SPhos Pd G2 (2) | - | K₂CO₃ (3) | Toluene/H₂O | 90 | 16 | ~88 | [9] |
| 4-Pyridylboronic acid | XPhos Pd G3 (1) | - | K₃PO₄ (3) | THF/H₂O | 80 | 6 | >92 | [8] |
Note: The conditions and yields presented are illustrative and may vary depending on the specific reaction scale and purity of reagents.
Applications in Drug Development
The biaryl structures synthesized from this compound are valuable intermediates in the creation of a wide array of therapeutic agents.[1] The resulting biaryl carboxylic acids (following hydrolysis of the methyl ester) are key components in:
-
Non-steroidal anti-inflammatory drugs (NSAIDs) [13]
-
Angiotensin II receptor antagonists for the treatment of hypertension
-
Kinase inhibitors for oncology applications[8]
-
Antifungal agents [13]
The ability to rapidly synthesize a diverse library of these biaryl compounds using the protocols outlined here is invaluable for structure-activity relationship (SAR) studies, a critical phase in the drug discovery process.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound and its derivatives is a powerful and versatile method for the synthesis of medicinally relevant biaryl compounds. The use of modern, highly active palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands like XPhos, has overcome the challenge of activating the inert C-Cl bond. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products under relatively mild conditions. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in drug discovery and development programs.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved from [Link]
-
RSC Advances. (n.d.). Retrieved from [Link]
- Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., & Syed Ali Padusha, M. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine with (hetero)arylboronic acids and potassium organotrifluoroborates. Molecular Diversity, 23(3), 639-651.
-
Ningbo Innopharmchem Co., Ltd. (2026, January 5). The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery. Retrieved from [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2020, July 11). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
- Royal Society of Chemistry. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(1), 1-13.
- Szostak, M. (2020). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. Organic Letters, 22(1), 234-239.
- Al-Amin, M., & Mallet-Ladeira, S. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 18019-18033.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- da Silva, N. A. A., & Martins, D. D. L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 1-23.
- Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1488–1499.
-
ResearchGate. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
-
ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
- National Library of Medicine. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(13), 8683-8687.
- National Library of Medicine. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. Journal of the American Chemical Society, 145(33), 18366-18374.
- European Journal of Chemistry. (2021). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 12(3), 294-301.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nasc.ac.in [nasc.ac.in]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 2-chloro-4-fluorobenzoate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Heterocycles
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring. Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug discovery. The strategic incorporation of fluorine into these scaffolds often enhances metabolic stability, membrane permeability, and binding affinity, making fluorinated heterocycles particularly valuable.
Methyl 2-chloro-4-fluorobenzoate is an exemplary starting material for constructing such high-value compounds. This commercially available precursor is endowed with multiple reactive sites: a methyl ester group amenable to various transformations, and two halogenated positions (C2-chloro and C4-fluoro) activated for nucleophilic aromatic substitution (SNAr). This guide provides detailed protocols and mechanistic insights for leveraging the unique reactivity of this compound to synthesize two important classes of heterocyclic compounds: Quinazolinones and Acridones .
Core Principle: Nucleophilic Aromatic Substitution (SNAr) Reactivity
The synthetic utility of this compound is primarily dictated by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring.[1][2]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[1]
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring.
For SNAr to occur, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2] In this compound, the methyl ester (-COOCH₃) at the C1 position serves as a powerful EWG. This activation extends to both the chlorine atom at the ortho position (C2) and the fluorine atom at the para position (C4), as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the ester group.
Although the C-F bond is stronger than the C-Cl bond, fluorine is often a better leaving group in SNAr reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom significantly more electrophilic and susceptible to nucleophilic attack.[1][3] However, the ortho-positioned chlorine is also highly activated, and selectivity can be achieved by tuning reaction conditions and the nature of the nucleophile. For the syntheses described herein, we will exploit the reactivity at the C2-chloro position.
Caption: S-N-Ar mechanism and intermediate stabilization.
Synthetic Application I: Synthesis of 7-Fluoroquinazolin-4(3H)-one Derivatives
Quinazolinones are a prominent class of fused heterocycles with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] The following two-step protocol transforms this compound into a versatile quinazolinone scaffold.
Strategy Overview
The synthesis begins with the displacement of the C2 chlorine via an SNAr reaction with ammonia to generate a key methyl 2-amino-4-fluorobenzoate intermediate. This anthranilate derivative is then cyclized with formamide in a Niementowski reaction to construct the quinazolinone ring system.[6]
Caption: Workflow for the synthesis of 7-Fluoroquinazolin-4(3H)-one.
Protocol 3.1: Synthesis of Methyl 2-amino-4-fluorobenzoate (Intermediate)
Causality: This step utilizes a copper-catalyzed Ullmann condensation, a robust method for forming C-N bonds with aryl halides.[7][8] While uncatalyzed amination is possible under harsh conditions, the copper catalyst significantly lowers the activation energy, allowing the reaction to proceed at a more moderate temperature. Ammonia is used in a large excess to serve as both the nucleophile and the solvent, maximizing the reaction rate and minimizing side reactions.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 188.58 | 9.43 g | 50 mmol |
| Copper(I) oxide (Cu₂O) | 143.09 | 0.36 g | 2.5 mmol |
| Aqueous Ammonia (28-30%) | 17.03 (NH₃) | 100 mL | ~1.48 mol |
| Pressure Vessel (Autoclave) | - | 250 mL | - |
Step-by-Step Protocol:
-
Vessel Charging: To a 250 mL high-pressure stainless-steel autoclave, add this compound (9.43 g, 50 mmol) and copper(I) oxide (0.36 g, 2.5 mmol, 5 mol%).
-
Reagent Addition: Carefully pour 100 mL of concentrated aqueous ammonia (28-30%) into the autoclave.
-
Reaction Setup: Seal the autoclave securely according to the manufacturer's instructions.
-
Heating & Reaction: Place the autoclave in a heating mantle set on a stirrer hotplate. Heat the vessel to 140-150 °C with vigorous stirring. Maintain this temperature for 12-16 hours. The internal pressure will increase; ensure the vessel is rated for the expected pressure at this temperature.
-
Cool Down & Work-up: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature (overnight is recommended). Caution: Do not open the vessel while it is hot or under pressure.
-
Product Isolation: Once cooled, open the autoclave in a well-ventilated fume hood. Transfer the reaction mixture to a 500 mL beaker. The product often precipitates upon cooling.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 30 mL) to remove excess ammonia and salts.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight. The product, Methyl 2-amino-4-fluorobenzoate, is typically obtained as a pale-yellow solid and is often pure enough for the next step.
Protocol 3.2: Synthesis of 7-Fluoroquinazolin-4(3H)-one (Final Product)
Causality: The Niementowski reaction is a classic condensation-cyclization.[6] Formamide serves a dual role: it is the source of the N3 and C2 atoms of the quinazolinone ring and acts as a high-boiling solvent. The reaction proceeds through an initial formation of an N-formyl intermediate, followed by intramolecular cyclization with the loss of methanol and then water. Heating drives the reaction to completion by removing the volatile byproducts.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| Methyl 2-amino-4-fluorobenzoate | 169.15 | 8.46 g | 50 mmol |
| Formamide | 45.04 | 22.5 g (20 mL) | 500 mmol |
| Round-bottom flask | - | 100 mL | - |
| Reflux condenser | - | - | - |
Step-by-Step Protocol:
-
Reaction Setup: Combine Methyl 2-amino-4-fluorobenzoate (8.46 g, 50 mmol) and formamide (20 mL, 500 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heating: Heat the mixture in an oil bath to 150-160 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).[9]
-
Cooling & Precipitation: Upon completion, remove the flask from the oil bath and allow the mixture to cool to room temperature.
-
Isolation: Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual formamide.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford 7-Fluoroquinazolin-4(3H)-one as a white to off-white crystalline solid.
Synthetic Application II: Synthesis of 1-Fluoroacridone Derivatives
Acridones are tricyclic heterocyclic compounds that have garnered significant interest due to their DNA-intercalating properties and potential as anticancer agents.[10][11] This synthesis demonstrates a powerful sequence involving an initial C-N bond formation followed by an acid-catalyzed intramolecular cyclization.
Strategy Overview
The synthesis initiates with a copper-catalyzed Ullmann condensation between this compound and aniline to form a diarylamine intermediate.[12][13] This intermediate is then subjected to cyclization using polyphosphoric acid (PPA), which acts as both an acidic catalyst and a dehydrating agent to promote an intramolecular Friedel-Crafts acylation, yielding the target acridone.[14][15]
Caption: Workflow for the synthesis of 1-Fluoroacridone.
Protocol 4.1: Synthesis of Methyl 4-fluoro-2-(phenylamino)benzoate (Intermediate)
Causality: This Ullmann reaction couples an aryl halide with an amine.[16] Potassium carbonate is used as a base to deprotonate the aniline in situ, generating the active nucleophile. Copper powder acts as the catalyst, facilitating the oxidative addition/reductive elimination cycle. DMF is an ideal solvent due to its high boiling point and ability to dissolve the reactants and salts formed.[12]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| This compound | 188.58 | 9.43 g | 50 mmol |
| Aniline | 93.13 | 5.13 g (5.0 mL) | 55 mmol |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 7.60 g | 55 mmol |
| Copper powder | 63.55 | 0.32 g | 5 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add this compound (9.43 g, 50 mmol), aniline (5.0 mL, 55 mmol), anhydrous potassium carbonate (7.60 g, 55 mmol), and copper powder (0.32 g, 5 mmol).
-
Solvent Addition: Add 50 mL of DMF to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen for 10 minutes.
-
Heating: Heat the reaction mixture to reflux (approx. 150-155 °C) under a nitrogen atmosphere. Maintain reflux for 8-12 hours, monitoring the reaction by TLC.
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the dark mixture into 300 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 4-fluoro-2-(phenylamino)benzoate as a solid.
Protocol 4.2: Synthesis of 1-Fluoroacridone (Final Product)
Causality: Polyphosphoric acid (PPA) is a viscous liquid that is an excellent reagent for intramolecular Friedel-Crafts acylations (cyclodehydrations).[17][18][19] At elevated temperatures, PPA protonates the ester's carbonyl oxygen, making the carbonyl carbon highly electrophilic. This electrophile then attacks the electron-rich ortho-position of the adjacent phenyl ring. PPA's dehydrating nature helps to drive the reaction forward by consuming the methanol byproduct.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| Methyl 4-fluoro-2-(phenylamino)benzoate | 245.25 | 12.26 g | 50 mmol |
| Polyphosphoric Acid (PPA) | - | ~120 g | - |
| Round-bottom flask | - | 250 mL | - |
Step-by-Step Protocol:
-
Reagent Preparation: Pre-heat approximately 120 g of PPA in a 250 mL beaker to about 80 °C to reduce its viscosity, allowing it to be poured easily.
-
Reaction Setup: Place Methyl 4-fluoro-2-(phenylamino)benzoate (12.26 g, 50 mmol) in a 250 mL round-bottom flask equipped with a mechanical stirrer (PPA is too viscous for a magnetic stir bar).
-
PPA Addition: Carefully add the warm PPA to the flask.
-
Heating & Reaction: Heat the mixture to 130-140 °C with efficient mechanical stirring for 3-5 hours. The mixture will become homogeneous and may change color.
-
Reaction Quenching: After cooling the reaction mixture to below 100 °C, very carefully and slowly pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. Caution: This quenching is highly exothermic.
-
Precipitation & pH Adjustment: A solid will precipitate. Stir the slurry until all the ice has melted. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Filtration: Collect the yellow solid product by vacuum filtration. Wash the filter cake extensively with water until the filtrate is neutral.
-
Drying & Purification: Dry the solid in a vacuum oven. The crude 1-Fluoroacridone can be further purified by recrystallization from a high-boiling solvent like glacial acetic acid or DMF.[14]
Conclusion
This compound serves as a powerful and adaptable building block for the synthesis of complex, biologically relevant heterocyclic systems. Through the strategic application of nucleophilic aromatic substitution, followed by tailored cyclization reactions, high-value scaffolds such as quinazolinones and acridones can be accessed efficiently. The protocols detailed in this guide are robust and scalable, providing a solid foundation for further derivatization and exploration in drug discovery and materials science programs. The principles outlined here—SNAr activation by an ester group and subsequent intramolecular ring closure—can be extended to a wide variety of nucleophiles, opening avenues to a diverse range of other heterocyclic structures.
References
- Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, part _, 0-0.
-
Allen, C. F. H., & McKee, G. H. W. (1939). Acridone. Organic Syntheses, 19, 6. doi:10.15227/orgsyn.019.0006. ([Link])
-
Kumar, A., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega, 6(18), 12085–12096. ([Link])
-
Steingruber, H. S., et al. (2025). Supplementary Material: A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. ([Link])
-
Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chemistry International Journal, 9(1). doi:10.19080/OMCIJ.2019.09.555756. ([Link])
-
Osarodion, O. P., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][10][20]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. ([Link])
-
ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. ([Link])
-
Osiyemi, A. O., et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2. Semantic Scholar. ([Link])
-
Wang, Y., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(35), 22941-22949. ([Link])
-
Dong, K.-K., et al. (2010). Synthesis of Novel Quinazolinone Derivatives with Methyl (E)-2-(3-methoxy)acrylate Moiety. Asian Journal of Chemistry, 22(8), 6061-6067. ([Link])
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. ([Link])
-
Vangapandu, S., et al. (2008). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc, (ii), 33-42. ([Link])
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. ([Link])
-
Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(29), 5347-5356. ([Link])
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. ([Link])
-
Banerjee, A., & Das, S. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry, 21, 1-13. ([Link])
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. ([Link])
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. LibreTexts. ([Link])
-
Cole, T. R., & Strieter, E. R. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16993–16999. ([Link])
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. ([Link])
-
Mátyus, P., et al. (2014). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 19(7), 9283-9295. ([Link])
-
Pellón, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 36(13), 1855-1861. ([Link])
-
Pellón, R. F., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 36(12), 1771-1776. ([Link])
-
Teh, S. S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 356. ([Link])
-
Pellón, R. F., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 36(12), 1715-1719. ([Link])
-
Slaninova, J., et al. (2010). Study of anthranilate cyclisation to 2-hydroxymethyl-2,3-dihydroquinazolin-4(1H)-ones and an alternative synthetic route. Arkivoc, (x), 255-265. ([Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ccsenet.org [ccsenet.org]
- 16. researchgate.net [researchgate.net]
- 17. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives | MDPI [mdpi.com]
- 20. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydrolysis of Methyl 2-chloro-4-fluorobenzoate
Abstract
This document provides a comprehensive guide for the alkaline hydrolysis (saponification) of Methyl 2-chloro-4-fluorobenzoate to synthesize 2-chloro-4-fluorobenzoic acid. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step experimental procedure, an in-depth explanation of the reaction mechanism, and guidelines for product purification and characterization. This application note emphasizes safety, scientific integrity, and reproducibility, supported by citations to authoritative sources.
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. In the context of pharmaceutical and agrochemical research, the synthesis of substituted benzoic acids, such as 2-chloro-4-fluorobenzoic acid, is of significant interest as these moieties are common pharmacophores. 2-chloro-4-fluorobenzoic acid is a key intermediate in the synthesis of various biologically active molecules.[1][2][3][4]
This guide details the base-catalyzed hydrolysis of this compound. The choice of alkaline conditions is predicated on the irreversibility of the saponification reaction. The deprotonation of the resulting carboxylic acid by the base drives the reaction to completion, in contrast to the reversible nature of acid-catalyzed hydrolysis.[5][6][7] The protocol provided herein is a robust and efficient method for the preparation of 2-chloro-4-fluorobenzoic acid in a laboratory setting.
Reaction Scheme and Mechanism
The overall reaction involves the conversion of the methyl ester to the corresponding carboxylic acid via saponification, followed by an acidic workup.
Scheme 1: Overall Reaction
Caption: Experimental workflow for the hydrolysis of this compound.
Materials and Equipment
| Reagents and Chemicals | Equipment |
| This compound | Round-bottom flask (100 mL or appropriate size) |
| Sodium hydroxide (NaOH), pellets or solution | Reflux condenser |
| Methanol (MeOH), ACS grade | Heating mantle with a magnetic stirrer and stir bar |
| Hydrochloric acid (HCl), concentrated | Beakers and Erlenmeyer flasks |
| Dichloromethane (CH₂Cl₂), ACS grade | Graduated cylinders |
| Ethyl acetate, ACS grade | Buchner funnel and filter flask |
| Hexanes, ACS grade | Vacuum source |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | pH paper or pH meter |
| Deionized water | Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| TLC developing chamber | UV lamp (254 nm) |
| Capillary tubes for spotting | Rotary evaporator |
| Melting point apparatus | NMR spectrometer, IR spectrometer |
Experimental Protocol
Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 26.5 mmol) in methanol (30 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.12 g, 53.0 mmol, 2.0 equivalents) in deionized water (10 mL). Caution: The dissolution of NaOH is highly exothermic. Add the pellets to water slowly and with cooling.
-
Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
Reaction Execution and Monitoring
-
Heat the reaction mixture to reflux (approximately 65-70°C) with constant stirring.
-
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
TLC Monitoring:
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate).
-
On a silica gel TLC plate, spot the starting material (a dilute solution of this compound in ethyl acetate) and a sample from the reaction mixture.
-
Develop the plate and visualize it under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material has disappeared. The product, being a carboxylic acid, will have a lower Rf value than the starting ester. [8][9]
-
Workup and Product Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
To the remaining aqueous solution, add 30 mL of deionized water.
-
Wash the aqueous solution with dichloromethane (2 x 20 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), as indicated by pH paper. A white precipitate of 2-chloro-4-fluorobenzoic acid will form. [1]7. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Purification (Optional)
If further purification is required, the crude 2-chloro-4-fluorobenzoic acid can be recrystallized. A common solvent system for recrystallization of benzoic acids is a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization of 2-chloro-4-fluorobenzoic acid
The identity and purity of the final product should be confirmed by the following methods:
-
Melting Point: Compare the observed melting point with the literature value (182-185 °C).
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons. [1][10]* ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carboxylic acid carbon and the aromatic carbons. [11][12]* IR Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. [13][14]* Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [14]* Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Handle with care in a fume hood.
-
Organic Solvents: Methanol, dichloromethane, ethyl acetate, and hexanes are flammable and/or toxic. Avoid inhalation and contact with skin.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reflux time and monitor by TLC until the starting material is consumed. Ensure the heating mantle is at the correct temperature. |
| Insufficient amount of base. | Use at least 2 equivalents of NaOH to ensure complete saponification. | |
| Low Yield | Incomplete precipitation of the product. | Ensure the pH of the aqueous solution is sufficiently low (~2) during acidification. Thoroughly cool the solution in an ice bath before filtration. |
| Product loss during washing. | Use cold water for washing the precipitate to minimize its solubility. | |
| Oily Product | Impurities or incomplete drying. | Recrystallize the product. Ensure the product is thoroughly dried under vacuum. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the hydrolysis of this compound to 2-chloro-4-fluorobenzoic acid. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can consistently obtain a high yield of the desired product in good purity. The analytical methods outlined will ensure the accurate characterization of the final compound.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
StudySmarter. Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Mechanism of the Alkaline Hydrolysis of Methyl 2- Benzoylbenzoates. Retrieved from [Link]
-
Semantic Scholar. (1995, March 1). Hydrolysis of several substituted methyl benzoates in the aqueous solution. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Course Hero. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
National Institute of Standards and Technology. (2014, February 27). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-4-fluorobenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Thin layer chromatogram (TLC) of esterified product and its standards.... Retrieved from [Link]
Sources
- 1. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 2. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 3. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google Patents [patents.google.com]
- 4. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 8. 相关内容暂不可用 [sigmaaldrich.com]
- 9. studylib.net [studylib.net]
- 10. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
The Strategic Application of Methyl 2-chloro-4-fluorobenzoate in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Emergence of Fluorinated Scaffolds in Anti-Inflammatory Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have been instrumental in the development of numerous successful therapeutic agents. Within this context, Methyl 2-chloro-4-fluorobenzoate emerges as a versatile and highly valuable starting material for the synthesis of novel anti-inflammatory drugs. Its substituted phenyl ring provides a scaffold that can be elaborated into a variety of heterocyclic systems known to interact with key targets in the inflammatory cascade. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its transformation into potent anti-inflammatory compounds and outlining the protocols for their biological evaluation.
Synthetic Strategy: From a Simple Benzoate to Complex Heterocycles
The journey from this compound to a potential anti-inflammatory drug candidate involves a multi-step synthetic sequence. The inherent reactivity of the chloro and fluoro substituents, coupled with the ester functionality, allows for a range of chemical transformations. A plausible and efficient strategy involves an initial cross-coupling reaction to introduce a key pharmacophore, followed by cyclization to construct a bioactive heterocyclic core.
A prime example of such a strategy is the synthesis of a novel fluorinated benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anti-inflammatory effects through the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as modulation of signaling pathways such as NF-κB.[1][2][3][4]
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates the overall workflow from the initial building block to the final biological assessment.
Caption: A generalized workflow from the starting material to the final anti-inflammatory evaluation.
Detailed Protocols and Methodologies
Part 1: Synthesis of a Fluorinated Benzothiazole Derivative
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that allows for the formation of carbon-carbon bonds.[5][6][7][8][9] In this protocol, it is employed to introduce a substituted aryl group at the 2-position of the benzoate ring, a common structural motif in many anti-inflammatory agents. Subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation and cyclization, will yield the target benzothiazole.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).
-
Solvent and Base: Add a degassed mixture of toluene and water (4:1 v/v) and potassium carbonate (2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the biaryl intermediate.
Protocol 2: Saponification, Amidation, and Cyclization
-
Saponification: Dissolve the biaryl intermediate from Protocol 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq.) and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC). Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid with ethyl acetate.
-
Amidation: To the crude carboxylic acid, add thionyl chloride (1.5 eq.) in dichloromethane (DCM) and reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in DCM and add a solution of the desired amine (1.2 eq.) and triethylamine (2.0 eq.) dropwise at 0 °C. Stir at room temperature overnight.
-
Thionation and Cyclization: To the amide from the previous step, add Lawesson's reagent (0.6 eq.) in dry toluene and reflux for 4-6 hours. Cool the reaction mixture and purify directly by column chromatography to yield the final fluorinated benzothiazole derivative.
Part 2: Biological Evaluation of Anti-inflammatory Activity
Rationale: The anti-inflammatory potential of the synthesized compounds is assessed through a tiered screening approach, beginning with in vitro enzyme inhibition assays, followed by cell-based assays, and culminating in an in vivo model of inflammation. This hierarchical approach allows for the efficient identification of promising candidates and provides insights into their mechanism of action.
Protocol 3: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays
-
Enzyme Source: Use commercially available purified ovine COX-1 and human recombinant COX-2, and potato 5-LOX.
-
Assay Principle: The COX inhibitory activity can be determined by measuring the amount of prostaglandin E2 (PGE2) produced from arachidonic acid using an enzyme immunoassay (EIA) kit. The 5-LOX inhibitory activity can be assessed by monitoring the formation of leukotriene B4 (LTB4).
-
Procedure: Pre-incubate the enzymes with various concentrations of the test compounds for 15 minutes at 37 °C. Initiate the reaction by adding arachidonic acid. After a defined incubation period, terminate the reaction and measure the product formation.
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against COX-1, COX-2, and 5-LOX. A higher COX-2/COX-1 IC50 ratio indicates selectivity for COX-2, which is often desirable to minimize gastrointestinal side effects.
Protocol 4: Cell-Based Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and antibiotics.
-
Stimulation and Treatment: Seed the cells in 96-well plates and pre-treat with different concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using commercially available ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on the production of TNF-α and IL-6.
Protocol 5: In Vivo Carrageenan-Induced Paw Edema Model
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Procedure: Administer the test compounds orally at a specific dose. After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each compound compared to a control group (vehicle-treated) and a standard drug group (e.g., indomethacin or celecoxib).
Data Presentation and Interpretation
The following table summarizes hypothetical data for a series of synthesized fluorinated benzothiazole derivatives, showcasing their in vitro and in vivo anti-inflammatory activities.
| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | 5-LOX IC50 (µM) | % Inhibition of Paw Edema (at 10 mg/kg) |
| FBZ-1 | H | 15.2 | 0.8 | 19.0 | 5.4 | 45% |
| FBZ-2 | 4-OCH3 | 12.5 | 0.5 | 25.0 | 3.1 | 58% |
| FBZ-3 | 4-Cl | 18.9 | 1.2 | 15.8 | 7.8 | 32% |
| Celecoxib | - | 8.5 | 0.05 | 170 | >100 | 65% |
| Indomethacin | - | 0.1 | 1.5 | 0.07 | >100 | 70% |
Interpretation: The hypothetical data suggests that the synthesized fluorinated benzothiazole derivatives exhibit promising anti-inflammatory activity. Compound FBZ-2 , with a methoxy substituent, shows the best profile with good COX-2 selectivity and potent 5-LOX inhibition, translating to significant in vivo efficacy. This highlights the potential for dual COX/LOX inhibitors to provide broad-spectrum anti-inflammatory effects.
Mechanistic Insights: Targeting the Inflammatory Cascade
The anti-inflammatory effects of the synthesized benzothiazole derivatives are likely mediated through the inhibition of key enzymes in the arachidonic acid cascade, namely COX and 5-LOX. These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compounds can effectively reduce the inflammatory response.
The following diagram illustrates the targeted signaling pathway:
Caption: Inhibition of COX and 5-LOX pathways by the synthesized derivatives.
Conclusion and Future Directions
This compound serves as an excellent starting point for the development of novel anti-inflammatory agents. The synthetic protocols outlined in this guide provide a robust framework for the creation of a diverse library of fluorinated benzothiazole derivatives. The biological evaluation cascade enables the identification of lead compounds with potent and selective inhibitory activity against key inflammatory targets. Future work should focus on optimizing the structure-activity relationship (SAR) of these compounds to further enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of inflammatory diseases.
References
-
Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]
-
Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central. [Link]
-
Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline. Eureka | Patsnap. [Link]
-
Synthesis of the celecoxib‐based derivatives (34a–m). ResearchGate. [Link]
-
Screening of Invitro Anti Inflammatory Activity of Some Newly Synthesized Fluorinated Benzothiazol. ResearchGate. [Link]
- A kind of method for one-step synthesis of diflunisal and derivatives thereof.
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PubMed Central. [Link]
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. PubMed Central. [Link]
- Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline.
- A kind of preparation method of diflunisal.
-
Discovery of diflunisal. PubMed. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. SpringerLink. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]
-
United States Patent. Googleapis.com. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
United States Patent. Googleapis.com. [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
WO 2014/056465 A1. Googleapis.com. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
-
United States Patent. Googleapis.com. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [https://www.youtube.com/watch?v=f-J ChiuVbo]([Link] ChiuVbo)
-
Suzuki Coupling Mechanism and Applications. YouTube. [Link]
Sources
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Note & Protocols for the Quantitative Analysis of Methyl 2-chloro-4-fluorobenzoate
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of Methyl 2-chloro-4-fluorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recognizing the critical need for precise analytical control in drug development and manufacturing, this document outlines robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method is presented with a focus on the scientific rationale behind procedural steps, ensuring both technical accuracy and practical applicability. Furthermore, this guide adheres to the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for establishing the reliability and suitability of these methods for their intended purpose.[1][2][3][4][5][6]
Introduction: The Significance of Quantifying this compound
This compound (CAS No: 85953-29-3) is a halogenated aromatic ester with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . Its structural features make it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and crop protection chemicals. The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or agrochemical.
Therefore, the development and validation of accurate and reliable analytical methods for the quantification of this compound are paramount. Such methods are essential for:
-
Quality control of raw materials: Ensuring the identity and purity of incoming batches of the intermediate.
-
In-process monitoring: Tracking the consumption of the intermediate and the formation of products during synthesis.
-
Final product release testing: Quantifying residual levels of the intermediate in the final product.
-
Stability studies: Assessing the degradation of the intermediate under various storage conditions.
This document presents two primary chromatographic techniques for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID). The choice between these methods will depend on the specific application, sample matrix, and available instrumentation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.
| Property | Value |
| Molecular Formula | C₈H₆ClFO₂ |
| Molecular Weight | 188.58 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 110 °C |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Sparingly soluble in water. |
| UV Absorbance | Exhibits UV absorbance characteristic of substituted benzoic acid esters, with expected maxima around 230 nm and 274 nm.[7][8][9] |
The aromatic nature and the presence of a chromophore (the substituted benzene ring) make UV spectrophotometry a suitable detection method for HPLC. Its volatility and thermal stability allow for analysis by gas chromatography.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC is a powerful technique for the separation and quantification of moderately polar to nonpolar compounds. Given the aromatic and ester functionalities of this compound, RP-HPLC is an excellent choice for its analysis.
Principle of the Method
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds, like this compound, will have a stronger affinity for the nonpolar stationary phase and thus will be retained longer on the column. The concentration of the analyte is determined by comparing its peak area to that of a calibration curve generated from standards of known concentration.[10][11][12]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound reference standard
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, and 200 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[13][14][15]
3.2.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography (GC) Method
Gas chromatography is a highly efficient technique for the separation and analysis of volatile and thermally stable compounds. This compound, with its relatively low boiling point, is well-suited for GC analysis, particularly when high sensitivity is required or for the analysis of complex matrices where derivatization is not necessary.
Principle of the Method
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds. It generates a current proportional to the amount of carbon atoms entering the flame, allowing for sensitive quantification.[16][17][18]
Experimental Protocol
4.2.1. Instrumentation and Materials
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium or nitrogen as the carrier gas
-
High-purity hydrogen and air for the FID
-
Autosampler or manual syringe
-
Analytical balance
-
Volumetric flasks and pipettes
-
This compound reference standard
4.2.2. Chromatographic Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minRamp: 15 °C/min to 220 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
4.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the same solvent to cover the expected concentration range (e.g., 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the chosen solvent. Dilute as necessary to bring the concentration of this compound within the calibration range.
4.2.4. Analytical Procedure
-
Set up the GC system with the specified conditions and allow it to stabilize.
-
Inject the blank (solvent) to check for any system contamination.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
Workflow Diagram
Caption: Workflow for GC-FID quantification of this compound.
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to the ICH Q2(R1) guidelines.[1][2][3][4] The following parameters should be evaluated for both the HPLC and GC methods.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][6][19] | The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed using a diode array detector (for HPLC) or mass spectrometry (for GC-MS). |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6] | A linear relationship between concentration and peak area should be observed, with a correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][19] | The range should encompass the expected concentrations of the analyte in the samples. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][6] | The recovery of the analyte from a spiked matrix should be within 98.0% to 102.0%. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[5][6] | The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6][20] | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][20] | Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6] | The method should consistently meet the acceptance criteria when small changes are made to parameters such as mobile phase composition, flow rate, column temperature, and pH. |
Conclusion
The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Adherence to the outlined protocols and a thorough validation in accordance with ICH guidelines will ensure the generation of high-quality, defensible analytical data, which is crucial for quality control and regulatory compliance in the pharmaceutical and agrochemical industries.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
-
Validation of Analytical Methods. SciSpace. [Link]
-
Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed. [Link]
-
How to Prepare Sample for HPLC?. Mtoz Biolabs. [Link]
-
Principles of HPLC (5) Qualitative and quantitative analysis. JASCO Global. [Link]
-
Exploring Qualitative and Quantitative Analysis in Chromatography: Processes and Techniques. Drawell. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Quantitative and Qualitative analysis of HPLC and GC. Slideshare. [Link]
-
HPLC Sample Preparation. Organomation. [Link]
-
How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]
-
Guidelines. Extranet Systems. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
-
Gas Chromatography (GC) – Flame Ionization Detection (FID). Jordi Labs. [Link]
-
Experimental UV spectra of benzoic acid derivatives. ResearchGate. [Link]
-
UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... ResearchGate. [Link]
-
UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]
-
Quantitative and Qualitative HPLC. CHROMacademy. [Link]
-
The Absorption Spectra of Benzoic Acid and Esters. ACS Publications. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jasco-global.com [jasco-global.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. chromacademy.com [chromacademy.com]
- 13. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. organomation.com [organomation.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. scispace.com [scispace.com]
Application Note: A Scalable Protocol for the Synthesis of 2-Chloro-4-fluorobenzoic Acid via Hydrolysis of its Methyl Ester
Abstract
2-Chloro-4-fluorobenzoic acid is a pivotal intermediate in the synthesis of high-value fine chemicals, including pharmaceuticals and agrochemicals like the herbicide Saflufenacil.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts desirable properties such as enhanced biological activity, stability, and lipophilicity to target molecules.[1][3][4] This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of 2-chloro-4-fluorobenzoic acid through the alkaline hydrolysis (saponification) of its corresponding methyl ester. The guide emphasizes the underlying chemical principles, process safety, and analytical validation required for industrial production, ensuring high yield and purity.
Introduction and Scientific Rationale
The conversion of an ester to a carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis. For large-scale industrial applications, alkaline hydrolysis, or saponification, is the preferred method over acid-catalyzed hydrolysis. This preference is rooted in several key advantages:
-
Irreversibility: The reaction proceeds via the formation of a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product (methanol). This drives the reaction to completion, ensuring high conversion rates.
-
Milder Conditions: Saponification typically requires less forcing conditions (lower temperatures and pressures) compared to acid hydrolysis, reducing energy costs and the potential for side reactions.
-
Simplified Isolation: The desired carboxylic acid is easily precipitated from the aqueous solution by simple acidification, providing a straightforward and efficient method for product isolation and purification.
The mechanism for this reaction is a classic base-catalyzed acyl-oxygen cleavage (BAc2), which involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. While the ortho-chloro substituent on the benzene ring introduces some steric hindrance, it is not significant enough to impede this pathway in favor of the much rarer alkyl-oxygen cleavage (BAl2) mechanism.[5] The electron-withdrawing nature of the halogen substituents may also slightly increase the electrophilicity of the carbonyl carbon, facilitating the reaction.
This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to monitor reaction completion and ensure batch-to-batch consistency.
Process Workflow and Chemical Transformation
The overall process can be visualized as a sequence of distinct unit operations, from reactor charging to final product analysis.
Caption: High-level workflow for the synthesis of 2-chloro-4-fluorobenzoic acid.
The core chemical reaction is the saponification of methyl 2-chloro-4-fluorobenzoate.
Caption: Chemical transformation pathway from ester to the final acid product.
Detailed Experimental Protocol
3.1 Materials and Equipment
| Category | Item | Justification |
| Reactant | This compound (CAS 85953-29-3)[6] | Starting material for the synthesis. |
| Reagents | Sodium Hydroxide (NaOH), pellets or flakes | Base catalyst for the saponification reaction. |
| Hydrochloric Acid (HCl), 30-37% | Used for acidification to precipitate the final product. | |
| Solvents | Methanol (MeOH) | Co-solvent to ensure initial solubility of the organic ester in the reaction medium. |
| Deionized (DI) Water | Primary reaction solvent and for washing. | |
| Equipment | Glass-lined or stainless steel reactor with overhead stirrer | Standard for large-scale chemical reactions, providing inertness and efficient mixing. |
| Heating/cooling mantle or jacket | For precise temperature control of the reaction. | |
| Condenser | To prevent loss of volatile solvent (methanol) during heating. | |
| pH meter | Critical for accurate control during the acidification step. | |
| Nutsche filter or centrifuge | For efficient large-scale filtration and washing of the precipitated solid. | |
| Vacuum oven | For drying the final product under controlled conditions to remove residual solvents. |
3.2 Step-by-Step Methodology
(Safety Precaution: This procedure must be conducted in a well-ventilated area. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, gloves, and lab coats.[7][8])
-
Reactor Charging:
-
Charge the reactor with this compound (1.0 eq).
-
Add Methanol (3-5 volumes relative to the ester).
-
Begin agitation to dissolve the ester completely.
-
-
Preparation and Addition of Base:
-
In a separate vessel, carefully prepare a 20-40% (w/w) aqueous solution of Sodium Hydroxide (1.1-1.3 eq). Rationale: Using a slight excess of NaOH ensures the reaction goes to completion. The dissolution of NaOH is highly exothermic and should be done with cooling.
-
Slowly add the NaOH solution to the reactor over 30-60 minutes, maintaining the internal temperature below 40°C. Rationale: Controlled addition is crucial to manage the exotherm of the saponification reaction, preventing potential boiling of the methanol.
-
-
Saponification Reaction:
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (typically 65-75°C).
-
Maintain at this temperature for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<1%).
-
-
Solvent Distillation (Optional but Recommended):
-
Once the reaction is complete, configure the reactor for distillation and remove the majority of the methanol. Rationale: Removing methanol prevents the need for excessive amounts of acid during precipitation and improves the isolation of a purer product.
-
-
Acidification and Precipitation:
-
Cool the reaction mixture (now primarily an aqueous solution of the sodium salt) to room temperature (20-25°C).
-
Slowly add concentrated Hydrochloric Acid. A significant amount of white solid will precipitate.
-
Monitor the pH closely. Continue adding acid until the pH of the slurry is stable at 1-2. Rationale: A low pH ensures complete protonation of the carboxylate salt to the free carboxylic acid, maximizing yield.
-
Stir the resulting slurry for an additional 30-60 minutes to allow for complete crystallization.
-
-
Isolation and Washing:
-
Filter the solid product using a Nutsche filter or centrifuge.
-
Wash the filter cake thoroughly with DI Water (2-3 volumes) until the filtrate is neutral (pH ~7). Rationale: This step is critical for removing inorganic salts (NaCl) and any residual acid.
-
-
Drying:
-
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Process Parameters and Expected Results
| Parameter | Typical Value | Rationale / Notes |
| Scale | 1 - 100 kg | Protocol is scalable within this range with appropriate equipment. |
| Equivalents of NaOH | 1.1 - 1.3 eq | Ensures complete conversion of the ester. |
| Solvent Volume (MeOH) | 3 - 5 L / kg of ester | Balances reactant solubility with process efficiency. |
| Reaction Temperature | 65 - 75 °C | Provides a reasonable reaction rate without significant side-product formation. |
| Reaction Time | 2 - 4 hours | Dependent on scale and temperature; should be confirmed by IPC. |
| Precipitation pH | 1 - 2 | Ensures complete protonation of the carboxylate salt. |
| Expected Yield | 92 - 98% | High yields are typical for this robust reaction. |
| Product Purity (HPLC) | > 99% | Achievable with proper washing and drying. |
| Melting Point | 181 - 183 °C | Conforms to literature values.[7][9] |
Safety and Hazard Management
All operations must be performed in compliance with established safety protocols. A thorough risk assessment should be conducted before commencing any work.
-
2-Chloro-4-fluorobenzoic acid: Considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][9]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Vapors are highly toxic.
-
Methanol (MeOH): Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE): Use of a dust mask, chemical safety goggles, face shield, and chemically resistant gloves is mandatory.[7][8] Work should be performed in a chemical fume hood or a well-ventilated area with access to an eyewash station and safety shower.[8]
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste should be neutralized before disposal.
References
-
Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
Sources
- 1. kinsotech.com [kinsotech.com]
- 2. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound CAS#: 85953-29-3 [m.chemicalbook.com]
- 7. 2-氯-4-氟苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. 2252-51-9 | 2-Chloro-4-fluorobenzoic acid [fluoromart.com]
Application Note: Methyl 2-chloro-4-fluorobenzoate as a Standard in Chromatographic Analysis
Abstract
This comprehensive guide details the application of Methyl 2-chloro-4-fluorobenzoate as a reference standard in chromatographic workflows, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Designed for researchers, scientists, and professionals in drug development and quality control, this document provides a deep dive into the physicochemical properties of this standard, step-by-step analytical protocols, and the scientific rationale behind the methodological choices. The protocols are structured to ensure self-validation and are supported by authoritative references, establishing a foundation for robust and reproducible analytical outcomes.
Introduction: The Role of a Well-Characterized Standard
In the landscape of pharmaceutical and chemical analysis, the accuracy and reliability of analytical data are paramount. A cornerstone of achieving such data integrity is the use of well-characterized reference standards. This compound, a halogenated aromatic ester, serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its distinct structure and physicochemical properties also make it an excellent candidate for use as a reference standard in chromatographic applications for identity, purity, and quantification of related compounds.
The presence of chlorine and fluorine atoms provides unique signals in specific detectors, and its ester functionality allows for straightforward analysis by both HPLC and GC. This application note aims to provide a thorough framework for the utilization of this compound as a standard, covering its properties, and providing detailed, field-proven protocols for its analysis.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical methods. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Chloro-4-fluorobenzoic acid methyl ester | [1] |
| CAS Number | 85953-29-3 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 105 °C at 15 mmHg | [1] |
| Density | 1.35 g/cm³ | [1] |
| Purity (Typical) | ≥ 98% (by GC) | [1] |
| Storage Conditions | Room Temperature, sealed in a dry place | [2] |
Chromatographic Workflow Overview
The effective use of this compound as a standard follows a logical and systematic workflow. The diagram below illustrates the key stages, from standard preparation to data analysis and interpretation.
Caption: A generalized workflow for chromatographic analysis using a reference standard.
High-Performance Liquid Chromatography (HPLC) Protocol
Reversed-phase HPLC is a powerful technique for the analysis of moderately polar compounds like this compound.[3][4] The separation is based on the compound's hydrophobic interactions with the stationary phase.[5]
Rationale for Method Design
-
Stationary Phase: A C18 column is chosen for its versatility and strong hydrophobic retention of aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.[6]
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure elution of the analyte with good peak shape. Acetonitrile is a common organic modifier in reversed-phase chromatography.[5] The addition of a small amount of formic acid (0.1%) helps to control the pH and improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.[6]
-
Detection: UV detection at 254 nm is selected as aromatic compounds typically exhibit strong absorbance at this wavelength. This provides good sensitivity for the analyte.
Experimental Protocol
Objective: To determine the retention time and assess the purity of this compound using a reversed-phase HPLC-UV method.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Methyl benzoates are generally miscible with organic solvents like acetonitrile and methanol.[7]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-20 min: 80% to 20% B20-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Inject the standard solution and record the chromatogram.
-
Determine the retention time of the main peak.
-
Calculate the purity by the area percentage method, assuming all impurities have a similar response factor at 254 nm.
-
Gas Chromatography (GC) Protocol
GC is an ideal technique for the analysis of volatile and semi-volatile compounds.[8][9] this compound, with its relatively low boiling point, is well-suited for GC analysis.
Rationale for Method Design
-
Stationary Phase: A non-polar DB-5 or equivalent (5% phenyl-methylpolysiloxane) column is selected. This phase separates compounds primarily based on their boiling points and is a good general-purpose column for a wide range of analytes.[10]
-
Carrier Gas: Helium is used as the carrier gas due to its inertness and good efficiency.[2]
-
Injection: A split injection is used to prevent column overloading and ensure sharp peaks.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, providing a response that is proportional to the mass of carbon. For higher specificity and identification, a Mass Spectrometer (MS) can be used.
Experimental Protocol
Objective: To determine the retention time and assess the purity of this compound using a GC-FID method.
Materials:
-
This compound reference standard (≥98% purity)
-
GC-grade dichloromethane or ethyl acetate
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
-
Fused silica capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
-
Data Analysis:
-
Inject the standard solution and record the chromatogram.
-
Determine the retention time of the main peak.
-
Calculate the purity by the area percentage method.
-
Method Validation Principles
To ensure that the analytical methods described are suitable for their intended purpose, they must be validated. [ICH Q2(R2)] The validation should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[8]
Validation Workflow
Caption: Key parameters for analytical method validation according to ICH guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Safety and Handling
As a halogenated organic compound, appropriate safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (note that some chlorinated solvents can penetrate latex and nitrile gloves), and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the specific product before use for complete safety information.[11]
Conclusion
This compound is a valuable and versatile reference standard for use in HPLC and GC analysis. Its distinct chemical properties allow for the development of robust and reproducible analytical methods. The protocols provided in this application note serve as a comprehensive starting point for researchers and analysts. Adherence to good laboratory practices and thorough method validation in line with ICH guidelines will ensure the generation of high-quality, reliable data for a wide range of applications in the pharmaceutical and chemical industries.
References
-
Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]
-
Lores, E. M., Bristol, D. W., & Moseman, R. F. (1982). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 20(8), 358–362. [Link]
-
IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
Schibler, M. J. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Solubility of Things. (n.d.). Methyl benzoate. Retrieved from [Link]
-
AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview. Retrieved from [Link]
-
Vyrini, A., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8847-8856. [Link]
-
ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
-
Wageningen University & Research. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
University of Arkansas. (2019, November). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Retrieved from [Link]
-
Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
-
Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]
-
Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]
-
Atmospheric Measurement Techniques. (2015, March 4). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. Retrieved from [Link]
-
ResearchGate. (2025, August 4). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]
-
International Journal of Advanced Research. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID? Retrieved from [Link]
Sources
- 1. ceinstruments.co.uk [ceinstruments.co.uk]
- 2. Principle and Working of Gas Chromatography | GC Principle Explained | Pharmaguideline [pharmaguideline.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. ionsource.com [ionsource.com]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. Gas Chromatography: Principles, Characteristics, and Process - Creative Proteomics Blog [creative-proteomics.com]
- 9. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 10. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]
- 11. ecolink.com [ecolink.com]
- 12. enhs.uark.edu [enhs.uark.edu]
Application in material science for specialty polymers
Application Notes & Protocols: Specialty Polymers in Advanced Material Science
Introduction
Specialty polymers are a class of advanced materials engineered with unique chemical and physical properties tailored for specific, high-performance applications.[1][2] Unlike commodity polymers, which are produced in high volumes for general use, specialty polymers are designed to meet demanding requirements in fields such as medicine, electronics, and aerospace.[1][3] Their applications are diverse, ranging from drug delivery and tissue engineering to advanced coatings and sensors.[1] These materials often possess "smart" characteristics, meaning they can respond to external stimuli like temperature, pH, or light in a controlled and reversible manner, enabling technologies that can adapt to their environment.[1][4] This guide provides an in-depth exploration of the application of specialty polymers in key areas of material science, complete with detailed protocols and the scientific rationale behind them for researchers, scientists, and professionals in drug development.
Section 1: Stimuli-Responsive Polymers for Advanced Drug Delivery
1.1. Mechanistic Overview: The "Smart" Release of Therapeutics
Controlled drug delivery aims to maximize therapeutic efficacy while minimizing side effects by maintaining a drug's concentration within the therapeutic window.[5] Specialty polymers, particularly "smart" or stimuli-responsive polymers, are at the forefront of this field.[4][6] These polymers undergo rapid and reversible changes in their microstructure—for instance, from a hydrophilic to a hydrophobic state—in response to specific triggers in their environment.[4]
Common internal stimuli within the body include changes in pH (e.g., in tumor microenvironments or specific organs) and temperature.[4][6][7] For example, certain polymers can be designed to remain stable in the neutral pH of the bloodstream but swell or degrade in the acidic environment of a tumor, releasing their therapeutic payload precisely at the target site.[6] Thermo-responsive polymers, such as Poly(N-isopropylacrylamide) (pNIPAAm), can form hydrogels at body temperature, creating an in-situ depot for sustained drug release.[7][8] This targeted release mechanism is crucial for increasing the pharmacological activity of a drug and reducing systemic toxicity.[1]
The diagram below illustrates the fundamental principle of stimuli-responsive drug release from a polymer nanoparticle.
Caption: Workflow of a stimuli-responsive nanoparticle drug delivery system.
1.2. Application Protocol: Fabrication of PLGA Nanoparticles for Controlled Drug Release
Poly(lactic-co-glycolic acid) (PLGA) is a highly biocompatible and biodegradable polymer approved by the U.S. FDA for therapeutic use, making it a cornerstone of drug delivery research.[9][10][11] The following protocol details the single emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs.
Rationale: This method is chosen for its relative simplicity and effectiveness in forming solid, spherical nanoparticles. The evaporation of the organic solvent causes the dissolved PLGA to precipitate and entrap the drug within a solid matrix.[9][12] The choice of solvent (e.g., dichloromethane) is critical as it must be a good solvent for both the polymer and the drug but immiscible with the aqueous phase.[13] The stabilizer, polyvinyl alcohol (PVA), is essential to prevent nanoparticle aggregation during formation and storage.[13][14]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Ice bath
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Step-by-Step Protocol:
-
Preparation of Organic Phase:
-
Accurately weigh 250 mg of PLGA and the desired amount of the hydrophobic drug.
-
Dissolve both components in 5 mL of DCM. This solution should be clear, indicating complete dissolution. Store at 4°C if not used immediately.[14]
-
-
Preparation of Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water.
-
Heat the mixture to approximately 85°C with stirring until all PVA has dissolved. Allow the solution to cool to room temperature before use.[14]
-
-
Emulsification:
-
Pour the organic phase into the aqueous phase in a beaker.
-
Immediately immerse the probe of a sonicator about 1 cm into the liquid, ensuring it is not touching the bottom.[14]
-
Place the beaker in an ice bath to dissipate heat generated during sonication.
-
Sonicate the mixture. A typical routine is 1 second of power followed by a 3-second pause, for a total duration of 3-5 minutes.[14] This high-energy process breaks the organic phase into nano-sized droplets, forming an oil-in-water emulsion.[13]
-
-
Solvent Evaporation:
-
Immediately after sonication, place the emulsion on a magnetic stirrer.
-
Stir at a moderate speed for several hours (e.g., 3-4 hours) at room temperature to allow the DCM to evaporate. The beaker should be left uncovered in a fume hood.
-
-
Nanoparticle Collection and Purification:
-
Transfer the resulting nanoparticle suspension to centrifuge tubes.
-
Centrifuge at a low speed (e.g., 8,000 rpm for 3 minutes) to pellet any large aggregates.[14]
-
Carefully collect the supernatant, which contains the desired nanoparticles.
-
Centrifuge the supernatant at a high speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.[14]
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step is repeated 2-3 times to remove residual PVA and unencapsulated drug.
-
-
Storage:
1.3. Data Presentation: Expected Outcomes
The physical characteristics of the fabricated nanoparticles are critical for their in vivo performance. The following table summarizes key parameters and their influence on the final product.
| Parameter | Typical Range | Expected Outcome / Rationale |
| PLGA Concentration | 10-50 mg/mL | Higher concentration generally leads to larger particle sizes.[15] |
| Sonication Power/Time | 50-100 W / 2-5 min | Higher power and longer time result in smaller, more uniform particles. |
| PVA Concentration | 0.5-2.0% w/v | Affects particle stability and size; optimal concentration prevents aggregation. |
| Particle Size (Z-average) | 80-500 nm | Influences circulation time and cellular uptake; smaller particles often have longer circulation.[15] |
| Encapsulation Efficiency | 60-90% | Depends on drug properties and fabrication method; higher efficiency is desirable.[9] |
Section 2: Biocompatible Polymers for Tissue Engineering Scaffolds
2.1. Principle of Polymer-Based Scaffolds
Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and a structural support known as a scaffold.[16] Biodegradable and biocompatible polymers are the dominant materials for creating these scaffolds.[16][17][18] They provide a temporary, three-dimensional template that mimics the natural extracellular matrix (ECM), allowing cells to attach, proliferate, and form new tissue.[16][19]
Polymers such as poly(ε-caprolactone) (PCL), polylactic acid (PLA), and polyglycolic acid (PGA) are widely used due to their proven biocompatibility and tunable degradation rates.[17][19] The ideal scaffold should degrade at a rate that matches the formation of new tissue, eventually being replaced completely by the body's own cells without leaving behind toxic residues.[17] The architecture of the scaffold, including pore size and interconnectivity, is crucial for nutrient transport and cell migration.[19]
2.2. Experimental Workflow: Electrospinning of PCL Scaffolds for Cell Culture
Electrospinning is a versatile technique used to produce nanofibrous scaffolds that closely resemble the fibrous nature of the native ECM.[19][20] This protocol describes the fabrication of a PCL scaffold.
Rationale: The high voltage applied during electrospinning creates an electrically charged jet of polymer solution. As the solvent evaporates, a continuous, ultra-fine fiber is deposited on a collector. The slow degradation rate of PCL makes it ideal for applications requiring long-term structural support, such as bone and cartilage regeneration.[21][22] The choice of solvent system (e.g., a mixture of formic and acetic acid or HFIP) is critical for achieving a stable polymer jet and uniform fibers.[23][24]
Caption: Workflow for fabricating a PCL nanofibrous scaffold via electrospinning.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a 10-20% (w/v) PCL solution. For example, dissolve 2 g of PCL (MW 80,000) in 10 mL of a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or a mixture of glacial acetic acid.[20][24]
-
Stir the solution on a magnetic stirrer for several hours at room temperature until the PCL is completely dissolved and the solution is homogeneous.[20]
-
-
Electrospinning Apparatus Setup:
-
Spinning Process:
-
Set the syringe pump to a constant flow rate (e.g., 0.3-1.0 mL/h).[22][24]
-
Connect the positive lead of a high-voltage power supply to the needle and the ground lead to the collector.
-
Apply a voltage in the range of 10-25 kV.[21][24] A stable "Taylor cone" should form at the needle tip, from which a polymer jet erupts.
-
Allow the process to run for the desired duration to achieve the required scaffold thickness. A rotating mandrel can be used to collect aligned fibers, which is beneficial for tissues like nerves or muscles.[24]
-
-
Scaffold Post-Processing:
-
Carefully remove the collected nanofiber mat from the collector.
-
Dry the scaffold under vacuum for at least 24 hours to remove any residual solvent.
-
For cell culture applications, sterilize the scaffold by immersion in 70% ethanol followed by washing with sterile phosphate-buffered saline (PBS), or by exposure to UV light for 24 hours.[20][24]
-
Section 3: High-Performance Polymers in Advanced Coatings
3.1. Functional Coatings Overview
Specialty polymers are engineered to create high-performance coatings that provide surfaces with exceptional properties, such as high-temperature resistance, corrosion protection, and superhydrophobicity (water repellency).[25][26] Polymers like polyphenylene sulfide (PPS) and polyether ether ketone (PEEK) are known for their outstanding thermal stability and chemical resistance, making them suitable for demanding aerospace and industrial applications.[27][28][29]
For creating functional surfaces, silicones like polydimethylsiloxane (PDMS) are particularly valuable. PDMS has low surface energy, high flexibility, and is hydrophobic.[30] When combined with nanoparticles to create a hierarchical micro/nano-scale roughness, PDMS can be used to produce robust superhydrophobic coatings with water contact angles exceeding 150°.[30][31][32]
3.2. Protocol: Fabrication of a Superhydrophobic Coating via Spray-Coating of PDMS and Silica Nanoparticles
This protocol describes a simple one-step spray method to create a durable superhydrophobic surface on various substrates.
Rationale: Superhydrophobicity is achieved by combining a low surface energy material (PDMS) with a specific surface topography (roughness).[32] Spray-coating is a scalable method that allows for the uniform deposition of a composite mixture of PDMS and silica (SiO₂) nanoparticles.[30][32] The nanoparticles create the necessary roughness, while the PDMS acts as a low-surface-energy binder that adheres the coating to the substrate.[30][32]
Materials:
-
Polydimethylsiloxane (PDMS) kit (base and curing agent)
-
Hydrophilic and/or hydrophobic fumed silica nanoparticles
-
A suitable solvent (e.g., hexane or toluene)
-
Substrate (e.g., glass slide, metal panel)
-
Spray gun or airbrush
-
Oven
Step-by-Step Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrate surface using sonication in acetone, followed by ethanol, and finally deionized water.
-
Dry the substrate completely with a stream of nitrogen or in an oven.
-
-
Coating Suspension Preparation:
-
In a vial, mix the PDMS base and curing agent in the recommended ratio (typically 10:1 by weight).
-
Add the solvent to dilute the PDMS mixture to a sprayable viscosity.
-
Add silica nanoparticles to the diluted PDMS. A typical formulation might involve 1g of PDMS and a total of 0.1g of silica. The ratio of hydrophilic to hydrophobic silica can be adjusted to optimize performance.[32]
-
Disperse the nanoparticles thoroughly using a vortex mixer or bath sonicator to create a homogeneous suspension.
-
-
Spray-Coating Application:
-
Pour the suspension into the reservoir of the spray gun.
-
Using compressed air, spray a uniform layer of the suspension onto the prepared substrate from a distance of about 15-20 cm. Apply several thin layers for best results.
-
-
Curing:
-
Place the coated substrate in an oven.
-
Cure the coating at a temperature of 80-100°C for 1-2 hours, or as per the PDMS manufacturer's instructions. This step cross-links the PDMS, solidifying the coating and bonding it to the substrate.
-
-
Characterization:
-
After cooling to room temperature, the surface should exhibit superhydrophobicity.
-
Measure the water contact angle (WCA) using a goniometer. A WCA >150° and a sliding angle <10° indicate a successful superhydrophobic surface.[33]
-
3.3. Performance Metrics
The effectiveness of a functional coating is determined by standardized performance metrics.
| Performance Metric | Typical Value for PDMS-Silica Coating | Significance |
| Water Contact Angle (WCA) | > 150° | Quantifies the hydrophobicity of the surface.[30][33] |
| Sliding Angle (SA) | < 10° | Measures the angle at which a water droplet rolls off, indicating self-cleaning properties.[33] |
| Abrasion Resistance | Stable after multiple abrasion cycles | Indicates the mechanical durability and longevity of the coating.[30] |
| Adhesion | Passes cross-hatch adhesion test (e.g., ASTM D3359) | Measures how well the coating is bonded to the substrate. |
Conclusion
Specialty polymers represent a cornerstone of modern material science, enabling advancements that were previously unattainable. Their tailored properties allow for the rational design of sophisticated systems for drug delivery, the regeneration of complex tissues, and the creation of high-performance functional surfaces. The protocols and principles outlined in this guide serve as a foundational resource for researchers and professionals, demonstrating the immense potential of these advanced materials to solve critical challenges across scientific and industrial domains. Continued innovation in polymer synthesis and processing will undoubtedly unlock even more transformative applications in the future.
References
- Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Applic
- Biodegradable and biocompatible synthetic polymers for applications in bone and muscle tissue engineering. Journal of Medical Science.
- Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Applic
- Biodegradable and biocompatible polymers for tissue engineering application: a review. Taylor & Francis Online.
- Stimuli-responsive polymers and their applic
- Stimuli-Responsive Drug Release
- Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Applic
- 2.9. Electrospinning PCL Scaffolds. Bio-protocol.
- Poly(lactic-co-glycolic acid)
- Specialty Polymers: Diverse Properties and Applic
- Polymer-Based Scaffolds for Soft-Tissue Engineering. PMC - NIH.
- Biodegradable and biocompatible polymers for tissue engineering application: a review.
- Biocompatible Synthetic Polymers for Tissue Engineering Purposes.
- Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide)
-
PLGA nanoparticle protocol. iGEM. [Link]
- How to Make PLGA Nanoparticles: The Ultim
- Electrospinning PCL: Key Parameters and Techniques. ElectrospinTEK.
- Specialty & Smart Polymers. Sigma-Aldrich.
- High Performance Polymers Derived from Biobased Resources.
- Preparation of CNF/PDMS Superhydrophobic Coatings with Good Abrasion Resistance Using a One-Step Spray Method. MDPI.
- Preparation of PLGA-based nanoparticles with different methods and their particle size.
- A versatile “3M” methodology to obtain superhydrophobic PDMS-based materials for antifouling applic
- A versatile “3M” methodology to obtain superhydrophobic PDMS-based materials for antifouling applic
- Specialty Polymers: Materials and Applic
- 2.1.
- Fabrication of Polydimethylsiloxane Superhydrophobic Coatings with Self-healing Properties Using the Template Method.
- Highly Durable Superhydrophobic Polydimethylsiloxane/Silica Nanocomposite Surfaces with Good Self-Cleaning Ability.
- Development of High-performance Materials
- What Are The Applications Of High-performance Polymers?. Chemistry For Everyone.
- High-Performance Polymers: Advanced Materials for Extreme Applic
- Electrospun polycaprolactone/silk fibroin nanofiber scaffold with aligned fiber orientation for articular chondrocyte regener
- Preparing polycaprolactone scaffolds using electrospinning technique for construction of artificial periodontal ligament tissue. PMC - NIH.
- Specialty Polymers - Applic
- Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic
- How to Select the Best Polymer for Drug Delivery Systems in Biopharmaceuticals. LinkedIn.
- High Temperature Coatings: Best Polymer Coatings and High-Temp Performance Issues.
- Polymers in Controlled Drug Delivery. Medical Device and Diagnostic industry.
- Polymers for Drug Delivery Systems. PMC - PubMed Central.
- Polymer Drug Delivery Techniques. Sigma-Aldrich.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specialty Polymers: Materials and Applications - Google Libros [books.google.com.pe]
- 3. Specialty Polymers - Applications | Syensqo [syensqo.com]
- 4. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. How to Select the Best Polymer for Drug Delivery Systems in Biopharmaceuticals [eureka.patsnap.com]
- 12. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. polylactide.com [polylactide.com]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. jms.ump.edu.pl [jms.ump.edu.pl]
- 18. researchgate.net [researchgate.net]
- 19. Polymer-Based Scaffolds for Soft-Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparing polycaprolactone scaffolds using electrospinning technique for construction of artificial periodontal ligament tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. electrospintek.com [electrospintek.com]
- 22. Frontiers | Electrospun polycaprolactone/silk fibroin nanofiber scaffold with aligned fiber orientation for articular chondrocyte regeneration [frontiersin.org]
- 23. 2.9. Electrospinning PCL Scaffolds [bio-protocol.org]
- 24. 2.1. Electrospinning and Scaffold Preparation [bio-protocol.org]
- 25. paint.org [paint.org]
- 26. Development of High-performance Materials at SPECIFIC POLYMERS [specificpolymers.com]
- 27. m.youtube.com [m.youtube.com]
- 28. oceanchemie.com [oceanchemie.com]
- 29. aic-coatings.com [aic-coatings.com]
- 30. mdpi.com [mdpi.com]
- 31. Frontiers | A versatile “3M” methodology to obtain superhydrophobic PDMS-based materials for antifouling applications [frontiersin.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols: Regioselective Synthesis via Directed ortho-Metalation of Methyl 2-chloro-4-fluorobenzoate
Introduction
Directed ortho-metalation (DoM) stands as a powerful and highly regioselective strategy in modern organic synthesis for the functionalization of aromatic rings.[1][2] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[3][4] DoM utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[3][4][5] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles, allowing for the precise installation of a wide range of functional groups.[5] This application note provides a detailed guide to the directed ortho-metalation of methyl 2-chloro-4-fluorobenzoate, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[6][7][8][9]
The ester moiety in this compound serves as a moderate directing group, while the halogen substituents also influence the acidity of the aromatic protons. Understanding the interplay of these factors is crucial for achieving high regioselectivity and yield. This document will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into potential challenges and troubleshooting.
Mechanistic Rationale and Regioselectivity
The success of a directed ortho-metalation reaction hinges on the ability of the directing group to coordinate with the organolithium base, thereby increasing the kinetic acidity of the proximal ortho-protons.[4][5] In the case of this compound, the ester group is the primary DMG.
The proposed mechanism involves the initial formation of a complex between the Lewis acidic lithium cation of the base (e.g., Lithium Diisopropylamide - LDA) and the Lewis basic carbonyl oxygen of the ester.[3][10][11] This complexation, known as the Complex Induced Proximity Effect (CIPE), positions the base in close proximity to the C3 proton, facilitating its abstraction over other aromatic protons.[4]
The regioselectivity is a key consideration. The ester group directs the metalation to the C3 position. The electron-withdrawing nature of the chlorine and fluorine atoms further acidifies the aromatic protons, but the coordinating ability of the ester is the dominant factor in directing the lithiation. The use of a strong, sterically hindered base like LDA at low temperatures is critical to prevent nucleophilic attack at the electrophilic ester carbonyl and to minimize potential side reactions such as benzyne formation.[6][12]
Caption: Mechanism of Directed ortho-Metalation.
Experimental Protocol
This protocol details the directed ortho-metalation of this compound followed by quenching with a generic electrophile. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | >98% | Sigma-Aldrich |
| Diisopropylamine | >99.5%, anhydrous | Acros Organics |
| n-Butyllithium (2.5 M in hexanes) | Solution in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |
| Electrophile (e.g., benzaldehyde) | Reagent grade | Varies |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS grade | Fisher Scientific |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | VWR |
Procedure:
-
Preparation of LDA Solution (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 40 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.54 mL, 11.0 mmol) via syringe.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.[13]
-
-
Metalation Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.89 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Slowly add the substrate solution to the freshly prepared LDA solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 1 hour. Formation of the aryllithium intermediate is typically indicated by a color change.
-
-
Electrophilic Quench:
-
Add the chosen electrophile (e.g., freshly distilled benzaldehyde, 1.12 g, 10.5 mmol) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL).[13][14]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ortho-functionalized product.
-
Caption: Experimental workflow for DoM.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is highly dependent on the strict exclusion of moisture and air, as organolithium reagents are extremely reactive towards water and oxygen. All glassware must be thoroughly flame-dried, and solvents must be anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the addition of reagents and the metalation step is crucial to prevent side reactions and ensure high regioselectivity.[13]
-
Quality of Reagents: The purity of the starting material and the accurate titration of the n-butyllithium solution are essential for stoichiometric control and reproducibility.
-
Choice of Base: While LDA is a common choice, other bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be effective, particularly if the electrophile is sensitive to the less hindered LDA.[15]
-
Electrophile Addition: The electrophile should be added slowly to the aryllithium solution to control the exothermicity of the reaction and minimize side product formation.
Conclusion
The directed ortho-metalation of this compound offers a reliable and regioselective route to valuable, highly functionalized aromatic compounds. By carefully controlling the reaction parameters and adhering to anhydrous techniques, researchers can efficiently synthesize a diverse library of molecules for applications in drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide for the successful implementation of this powerful synthetic transformation.
References
-
Directed ortho metalation - Wikipedia. Available at: [Link]
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. Available at: [Link]
-
Tilly, D., Fu, J.-m., Zhao, B.-p., Alessi, M., Castanet, A.-S., Snieckus, V., & Mortier, J. (2010). On the Mechanism of the Directed ortho and remote Metalation Reactions of N,N-Dialkylbiphenyl-2-carboxamides. Organic Letters, 12(1), 68–71. Available at: [Link]
-
Directed Ortho Metalation | Chem-Station Int. Ed. Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
-
How to Prepare LDA. Available at: [Link]
-
On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. Available at: [Link]
-
Draw the products of the following reactions: c. acetone + LDA/THF: (1) slow addition of ethyl acetate; (2) HCl - Pearson. Available at: [Link]
-
The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis - Pharmaceutical Business review. Available at: [Link]
-
Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles - Semantic Scholar. Available at: [Link]
-
Double C–H Functionalization Enables Access to ortho-Arylated Benzoic Acids. Available at: [Link]
-
Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation” - Green Chemistry (RSC Publishing). Available at: [Link]
-
ortho metalation - Andrew G Myers Research Group. Available at: [Link]
-
How To: Prepare LDA - Department of Chemistry : University of Rochester. Available at: [Link]
-
Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides - SciSpace. Available at: [Link]
-
Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. Available at: [Link]
-
19.8: Using LDA to Form an Enolate Ion - Chemistry LibreTexts. Available at: [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed. Available at: [Link]
-
(PDF) Directed Regioselective ortho,ortho'-Magnesiations of Aromatics and Heterocycles using s Bu2Mg in Toluene - ResearchGate. Available at: [Link]
-
Directed regioselective ortho, ortho'-magnesiations of aromatics and heterocycles using s Bu2Mg in toluene - PubMed. Available at: [Link]
Sources
- 1. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 7. Sustainable production of active pharmaceutical ingredients from lignin-based benzoic acid derivatives via “demand orientation” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Draw the products of the following reactions: c. acetone + LDA/TH... | Study Prep in Pearson+ [pearson.com]
- 15. uwindsor.ca [uwindsor.ca]
Application Note & Protocol: Advanced Synthetic Strategies in the Creation of Bioactive Molecules and Natural Products
Abstract
The synthesis of bioactive molecules and natural products is a cornerstone of modern medicine and chemical biology. Nature provides a vast blueprint of structurally complex and biologically potent compounds, yet their isolation from natural sources is often inefficient and unsustainable. Chemical synthesis offers a powerful alternative, enabling access to these molecules in larger quantities and, importantly, allowing for the creation of novel analogs with improved therapeutic properties.[1] This document provides an in-depth guide to key advanced synthetic methodologies, including asymmetric catalysis, C-H activation, and biocatalysis, that are pivotal in the contemporary synthesis of complex molecular targets. We will explore the mechanistic underpinnings of these strategies, provide detailed, field-tested protocols, and discuss their application in the synthesis of impactful bioactive compounds.
Introduction: The Imperative for Efficient Synthesis
The journey from a promising natural product to a clinically approved drug is fraught with challenges, chief among them being the "supply problem." Many complex natural products, such as the anticancer agent Taxol or the marine-derived Halichondrin B, are found in minute quantities in their native organisms. Total synthesis provides a reliable and scalable solution.[1] More than just recreating the natural molecule, synthesis opens the door to medicinal chemistry and drug discovery by enabling systematic structural modifications to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles.[2] The evolution of synthetic chemistry has been marked by the pursuit of "ideality," striving for reactions that are efficient, selective, and environmentally benign.[3] The strategies discussed herein represent major strides toward this goal. The logical framework for designing these complex synthetic routes is often guided by the principles of retrosynthetic analysis, a concept pioneered by E.J. Corey.[4][5][6][7]
Asymmetric Catalysis: Sculpting Chirality
Chirality is a fundamental property of biological systems. The vast majority of biological targets, such as enzymes and receptors, are chiral, and they interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even toxic. Therefore, the ability to selectively synthesize a single enantiomer is paramount. Asymmetric catalysis, the use of small amounts of a chiral catalyst to generate large quantities of an enantioenriched product, is the most elegant and widely adopted solution to this challenge.[8]
Mechanism & Rationale: The Noyori Asymmetric Hydrogenation
A landmark achievement in this field is the Noyori asymmetric hydrogenation, which earned Ryōji Noyori a share of the 2001 Nobel Prize in Chemistry. This reaction utilizes a chiral Ruthenium-BINAP catalyst to reduce ketones and alkenes to chiral alcohols and alkanes with exceptional levels of enantioselectivity.[9][10]
The catalyst's efficacy stems from the C₂-symmetric, atropisomeric BINAP ligand. This ligand coordinates to the ruthenium center, creating a well-defined, chiral pocket. The substrate coordinates to the metal, and the steric and electronic properties of the BINAP ligand dictate the facial selectivity of hydride transfer from the metal to the substrate, leading to the preferential formation of one enantiomer.[11]
Diagram 1: Simplified Catalytic Cycle of Noyori Asymmetric Hydrogenation
Sources
- 1. The Total Synthesis of Naturally Occurring Compounds in the Development of New Drugs for the Diseases Treatment [gavinpublishers.com]
- 2. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ia601303.us.archive.org [ia601303.us.archive.org]
- 5. wiley.com [wiley.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nijournals.org [nijournals.org]
- 9. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloro-4-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Achieving a high yield and purity is crucial for the efficiency and cost-effectiveness of subsequent manufacturing steps.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve common issues but also to proactively optimize your synthetic protocols.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A low yield in the esterification of 2-chloro-4-fluorobenzoic acid is a common issue that can often be traced back to the equilibrium nature of the Fischer esterification reaction.[4][5] Here are the primary factors to investigate:
-
Incomplete Reaction Due to Equilibrium: The Fischer esterification is a reversible reaction. To drive the reaction towards the product side, an excess of one reactant, typically methanol, is used.[5][6] If you are using stoichiometric amounts, the reaction will reach equilibrium with significant amounts of starting material remaining.
-
Presence of Water: Water is a byproduct of the esterification reaction. Its presence will shift the equilibrium back towards the reactants, thereby reducing the yield.
-
Solution: Ensure all your reagents and glassware are dry. While a Dean-Stark apparatus is commonly used for water removal with higher-boiling alcohols, for methanol, using a drying agent or a method that doesn't rely on azeotropic removal is necessary. A simpler and effective method is to use a reagent that reacts with water. For instance, chlorotrimethylsilane can be used, as it reacts with both the carboxylic acid to form a silyl ester intermediate and with any water present.[8]
-
-
Insufficient Catalyst or Inactive Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the nucleophilic attack by methanol.[5][7]
-
Solution: Ensure you are using an adequate amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The concentration and purity of the acid are critical.
-
-
Suboptimal Reaction Temperature and Time: The reaction rate is dependent on temperature. However, excessively high temperatures can lead to side reactions. The reaction also needs sufficient time to reach completion.
Question 2: I'm observing significant impurities in my final product. What are they and how can I minimize them?
The presence of impurities can affect the quality and reactivity of your this compound. Here are some common impurities and how to address them:
-
Unreacted 2-chloro-4-fluorobenzoic Acid: This is the most common impurity, especially in cases of low yield.
-
Solution: During the work-up, a wash with a mild base, such as a saturated sodium bicarbonate solution, will react with the acidic starting material to form a water-soluble salt, which can then be removed in the aqueous layer.[8]
-
-
Side Products from the Catalyst: If using concentrated sulfuric acid, sulfonation of the aromatic ring can occur as a side reaction, although this is less common under typical esterification conditions.[7]
-
Solution: Use the minimum effective amount of catalyst and avoid excessively high temperatures.
-
Question 3: The work-up procedure seems to be causing product loss. How can I optimize it?
An inefficient work-up can significantly reduce your isolated yield. Here are some tips for an effective work-up:
-
Neutralization: After the reaction is complete, the acid catalyst must be neutralized.
-
Solution: Carefully add a saturated solution of sodium bicarbonate or another mild base until the effervescence ceases. Perform this step slowly and with cooling if necessary, especially on a larger scale.
-
-
Extraction: The product needs to be efficiently extracted from the aqueous layer.
-
Solution: Use a suitable organic solvent in which your product is highly soluble and which is immiscible with water, such as dichloromethane or ethyl acetate.[8] Perform multiple extractions with smaller volumes of solvent for better efficiency than a single extraction with a large volume.
-
-
Drying: Residual water in the organic layer can lead to product degradation upon storage or interfere with subsequent reactions.
-
Solution: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate, then filter.[8]
-
-
Solvent Removal: The solvent must be removed to isolate the product.
-
Solution: Use a rotary evaporator for efficient and gentle solvent removal.[8] Avoid excessively high temperatures to prevent product decomposition.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues in your synthesis.
Caption: A decision-making flowchart for troubleshooting low yields and impurities.
II. Frequently Asked Questions (FAQs)
What is the most common and scalable method for synthesizing this compound?
The most common and scalable method is the Fischer-Speier esterification of 2-chloro-4-fluorobenzoic acid with methanol using a strong acid catalyst like sulfuric acid.[5][6] This method is widely used due to its simplicity and the relatively low cost of the starting materials. For industrial-scale production, continuous flow reactors can offer advantages in terms of safety, efficiency, and control over reaction parameters.
How do the chloro and fluoro substituents on the benzoic acid ring affect the esterification reaction?
The chloro and fluoro groups are electron-withdrawing.[7] These groups increase the acidity of the carboxylic acid, which can make the carbonyl carbon more electrophilic and potentially increase the rate of the forward reaction.[7]
Are there alternative catalysts to strong mineral acids?
Yes, several alternative catalysts can be used:
-
Solid Acid Catalysts: These offer the advantage of easier separation from the reaction mixture and are often reusable.[4]
-
Lewis Acids: Lewis acids can also catalyze the esterification.[5]
-
Chlorotrimethylsilane (TMSCl): As mentioned earlier, TMSCl can be used to promote the esterification. It reacts with the carboxylic acid to form a more reactive silyl ester intermediate.[8]
What are the key safety precautions to consider during this synthesis?
-
Reagents:
-
Methanol: Flammable and toxic. Handle in a well-ventilated fume hood and avoid sources of ignition.
-
Strong Acids (e.g., H₂SO₄): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Add the acid slowly to the methanol, as the dissolution is exothermic.
-
Chlorotrimethylsilane: Corrosive and reacts with moisture to produce HCl gas. Handle in a fume hood.
-
-
Procedure:
-
Reflux: If heating the reaction, use a proper reflux setup with a condenser to prevent the escape of flammable methanol vapors.
-
Work-up: Be cautious during the neutralization step, as the reaction of the acid with a carbonate base will produce carbon dioxide gas, which can cause pressure buildup.
-
III. Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is based on a high-yield procedure and incorporates best practices for optimization.[8]
Materials:
-
2-chloro-4-fluorobenzoic acid
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (TMSCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzoic acid (1 equivalent) in anhydrous methanol (a sufficient volume to fully dissolve the starting material, e.g., ~15 mL per gram of acid).
-
To the stirred solution, add chlorotrimethylsilane (3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol and excess TMSCl using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the dichloromethane by rotary evaporation to yield this compound.
| Parameter | Recommended Value | Rationale |
| Methanol | Large excess | Acts as both reactant and solvent, driving the equilibrium forward. |
| Catalyst/Promoter | Chlorotrimethylsilane (3 eq.) | Acts as a water scavenger and activates the carboxylic acid. |
| Temperature | Room Temperature | Mild conditions that minimize side reactions. |
| Reaction Time | 24 hours (or until completion by TLC) | Allows the reaction to proceed to completion. |
| Work-up Wash | Saturated NaHCO₃ solution | Removes unreacted acidic starting material. |
Reaction Mechanism Visualization
The following diagram illustrates the Fischer esterification mechanism, highlighting the role of the acid catalyst.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound CAS#: 85953-29-3 [chemicalbook.com]
Overcoming low reactivity of the chloro group in Methyl 2-chloro-4-fluorobenzoate
Welcome to the technical support center for Methyl 2-chloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low reactivity of the chloro group in this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your synthetic strategies.
Understanding the Challenge: The Inert C-Cl Bond
This compound presents a unique set of challenges in synthetic chemistry. The chloro group at the 2-position is sterically hindered by the adjacent methyl ester. Electronically, while the ester and fluoro groups are electron-withdrawing, their positions relative to the chloro group do not provide optimal activation for common transformations like nucleophilic aromatic substitution (SNAr). This guide will walk you through overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the chloro group in my this compound unreactive in standard nucleophilic aromatic substitution (SNAr) reactions?
A1: The low reactivity of the chloro group in SNAr reactions is due to a combination of electronic and steric factors.
-
Electronic Effects: For an SNAr reaction to proceed efficiently, strong electron-withdrawing groups (EWGs) need to be positioned ortho or para to the leaving group.[1][2][3] This positioning allows for the stabilization of the negative charge in the Meisenheimer intermediate, the rate-determining step of the reaction.[4][5] In this compound, the primary EWG, the methyl ester group, is meta to the chloro group, offering minimal resonance stabilization to the intermediate. The fluoro group, while electron-withdrawing, is not as powerful as a nitro group, for example, in activating the ring for nucleophilic attack.[6][7]
-
Steric Hindrance: The methyl ester group at the ortho position sterically shields the chloro group, making it difficult for incoming nucleophiles to attack the carbon atom bearing the chlorine.[8]
Q2: I am attempting a Suzuki-Miyaura coupling with this compound and observing low to no conversion. What are the likely causes and how can I improve the yield?
A2: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond.[9][10][11] The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-limiting step.[12] For a sterically hindered and electronically unactivated substrate like this compound, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[10][11]
To enhance reactivity, you should consider a catalyst system known for activating aryl chlorides. This typically involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[10][13][14] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which facilitates the oxidative addition step.[13]
Q3: In a Buchwald-Hartwig amination, should I be concerned about competitive reaction at the C-F bond?
A3: While the C-F bond is strong, fluoride can act as a leaving group in nucleophilic aromatic substitution reactions, especially in highly activated systems.[6] However, in the context of palladium-catalyzed Buchwald-Hartwig amination, the reaction proceeds via a different mechanism involving oxidative addition and reductive elimination.[15][16] The oxidative addition to the C-Cl bond is generally more favorable than to the C-F bond under typical Buchwald-Hartwig conditions. Therefore, selective amination at the chloro position is expected.
Troubleshooting Guide
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Your Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in poor yields.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
-
Catalyst and Ligand Selection: For sterically hindered aryl chlorides, catalyst systems based on palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands are highly recommended.[17] Consider using ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos. These have proven effective for challenging aryl chloride couplings.[18]
-
Base and Solvent: The choice of base is critical. Potassium phosphate (K₃PO₄) is often a good starting point for Suzuki couplings. Cesium carbonate (Cs₂CO₃) can also be effective. A common solvent system is a mixture of an organic solvent like toluene or dioxane with water.
-
Temperature: Due to the inert nature of the C-Cl bond, higher reaction temperatures (100-120 °C) are often necessary.
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Forms the active Pd(0) catalyst in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition to the C-Cl bond.[13] |
| Base | K₃PO₄, Cs₂CO₃ | Essential for the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system often improves reaction rates. |
| Temperature | 100-120 °C | Overcomes the high activation energy of C-Cl bond cleavage. |
Issue 2: Failure of Buchwald-Hartwig Amination
Attempts to couple this compound with a primary or secondary amine under Buchwald-Hartwig conditions are unsuccessful.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Catalyst and Ligand: Similar to the Suzuki coupling, specialized ligands are required. For Buchwald-Hartwig amination of aryl chlorides, consider using Josiphos-type ligands (e.g., CyPF-tBu) or biarylphosphine ligands like BrettPhos or AdBrettPhos. These are known to be effective for sterically demanding substrates.[19]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[16][20]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., BrettPhos, 3 mol%) to a flame-dried Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, remove from the glovebox, and add this compound (1.0 equiv) under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precursors for generating the active catalyst. |
| Ligand | BrettPhos, AdBrettPhos, Josiphos-type | Designed for challenging C-N bond formations with aryl chlorides. |
| Base | NaOtBu, LiHMDS, K₂CO₃ | Strong, non-nucleophilic bases are required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent side reactions. |
| Temperature | 100-110 °C | To facilitate the rate-limiting oxidative addition. |
By understanding the inherent challenges and applying these targeted strategies, you can successfully functionalize the otherwise unreactive chloro group of this compound, opening doors to a wider range of molecular architectures in your research and development endeavors.
References
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Grokipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(10), 1555–1557.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ResearchGate. (2025, August 7). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ElectronicsAndBooks. (n.d.). Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
PubMed. (2011, October 21). Coupling of ortho-substituted aryl chlorides with bulky amides. [Link]
-
ResearchGate. (n.d.). Intramolecular aryl–aryl coupling via C–H activation. Retrieved from [Link]
-
Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Quora. (2023, February 22). What is the effect of steric hindrance on the hydrolysis of haloalkanes?[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
PubChemLite. (n.d.). This compound (C8H6ClFO2). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]
-
PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 19. Coupling of ortho-substituted aryl chlorides with bulky amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amination of Methyl 2-chloro-4-fluorobenzoate
Welcome to the technical support center for the amination of Methyl 2-chloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial synthetic transformation. The methodologies and recommendations herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the amination of this compound, a versatile building block in pharmaceutical synthesis.[1]
Q1: What are the primary methods for the amination of this compound?
A1: There are two principal pathways for this transformation:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a widely used and versatile method for forming C-N bonds. It involves the reaction of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3] This method is often preferred due to its broad substrate scope and functional group tolerance.
-
Nucleophilic Aromatic Substitution (SNA r): This reaction is possible due to the electron-withdrawing nature of the chloro, fluoro, and ester groups, which activate the aromatic ring towards nucleophilic attack.[4][5] However, SNA r reactions with amines on unactivated or moderately activated aryl chlorides often require harsh conditions (high temperatures and pressures).[4] For this specific substrate, palladium-catalyzed methods are generally more efficient and reliable.
Q2: My Buchwald-Hartwig amination of this compound is failing or giving low yields. What are the most common reasons?
A2: Low yields or reaction failure in Buchwald-Hartwig amination can often be attributed to several factors:
-
Catalyst System Inactivity: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Aryl chlorides are notoriously less reactive than bromides or iodides, necessitating more electron-rich and bulky ligands to facilitate the oxidative addition step.[6]
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle.[7][8] A base that is too weak may not effectively deprotonate the amine or the palladium-amine complex, while an overly strong base could lead to decomposition of the starting material or product.[6][9]
-
Solvent Issues: The solubility of the reactants, particularly the inorganic base, can significantly impact the reaction rate.[6][9] Additionally, certain solvents can inhibit the palladium catalyst.[6][9]
-
Catalyst Poisoning: Impurities in the reagents or solvent, or certain functional groups on the substrates, can poison the palladium catalyst.[6]
Q3: Which is more reactive, the chloro or fluoro substituent, in a palladium-catalyzed amination?
A3: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl > F. Therefore, the C-Cl bond is significantly more reactive than the C-F bond, and the amination will selectively occur at the chloro position.
Q4: Can I use ammonia directly as the amine source?
A4: While direct coupling with ammonia is possible, it presents challenges such as the formation of diarylamine side products and potential catalyst deactivation.[10] A more effective approach is to use ammonia equivalents or ammonium salts, such as ammonium sulfate, which can lead to higher selectivity for the primary arylamine.[10][11][12][13]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the amination of this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Strategy |
| Inefficient Catalyst System | Ligand Selection: For an electron-deficient aryl chloride like this compound, consider using bulky, electron-rich phosphine ligands. Examples include biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl phosphines (e.g., Josiphos).[11][12] Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better activity and reproducibility.[9] |
| Inappropriate Base | Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[6][9] However, if your amine or product is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[6][9] Base Solubility: The poor solubility of inorganic bases can be a limiting factor.[6] Grinding the base to a fine powder or adding a phase-transfer catalyst can sometimes improve results. A combination of an organic base (e.g., DBU) with an inorganic base can also be beneficial for sensitive substrates.[6][9] |
| Suboptimal Solvent | Solvent Choice: Toluene and dioxane are commonly used and effective solvents.[6][7] Ethereal solvents like THF or 2-MeTHF can also be good choices.[6] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[6][9] |
| Low Reaction Temperature | Temperature Optimization: The typical temperature range for Buchwald-Hartwig aminations is 80-110 °C.[9][14] If conversion is low, a moderate increase in temperature may be beneficial. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause & Troubleshooting Strategy |
| Hydrodehalogenation (Replacement of -Cl with -H) | This side reaction can compete with the desired amination, particularly with primary amines.[6] It is often ligand-dependent. Screening different phosphine ligands can help minimize this pathway. |
| Diaryl Amine Formation (Ar₂NH) | This is more common when using ammonia or primary amines. Using ammonium salts instead of gaseous ammonia can improve selectivity for the primary arylamine.[10] Optimizing the stoichiometry of the amine (a slight excess is typical) can also help. |
| Ester Hydrolysis | If using a strong base like NaOtBu in the presence of water, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur. Ensure anhydrous conditions and consider a weaker base if this is a persistent issue. |
Issue 3: Difficulty in Product Purification
| Problem | Recommended Purification Strategy |
| Removal of Palladium Catalyst Residues | After the reaction, filtering the crude mixture through a pad of celite or silica gel can remove a significant portion of the palladium residues.[15] Further purification by column chromatography is often necessary. |
| Separation from Unreacted Starting Material | If the reaction has not gone to completion, separation can be achieved by column chromatography. The polarity difference between the starting material and the aminated product is usually sufficient for good separation. |
| General Purification | Standard purification techniques for aminobenzoate esters include recrystallization, column chromatography, and acid-base extraction.[16][17][18][19][20] As an aromatic amine, the product can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic impurities through extraction.[16] |
Section 3: Experimental Protocols & Data
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Guideline for Reaction Condition Optimization
| Parameter | Starting Point | Optimization Strategy | Rationale |
| Catalyst Loading | 1.5 mol% | Decrease to 0.5-1.0 mol% for cost-effectiveness; Increase to 2-3 mol% for challenging amines. | Lower catalyst loading is economically favorable, but higher loading may be necessary for less reactive substrates. |
| Ligand/Palladium Ratio | 1.5:1 to 2:1 | Varying the ratio can impact catalyst activity and stability. | An excess of ligand can sometimes stabilize the catalyst but may also inhibit the reaction. |
| Base | NaOtBu | Screen K₃PO₄, Cs₂CO₃ for base-sensitive substrates. | Weaker bases can prevent decomposition of functional groups sensitive to strong bases.[6] |
| Solvent | Toluene | Consider dioxane or 2-MeTHF. | Solvent polarity and solubility of reagents can significantly affect reaction rates.[7][8] |
| Temperature | 100 °C | Adjust between 80-120 °C. | Higher temperatures can increase reaction rates but may also lead to byproduct formation. |
Section 4: Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common amination issues.
References
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Retrieved from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - NIH. (2014, August 18). Retrieved from [Link]
-
A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014, August 18). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction - ChemRxiv. (2019, July 1). Retrieved from [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC - NIH. (n.d.). Retrieved from [Link]
-
Amine Analysis and Monitoring – A Practical Approach - PPCHEM AG. (n.d.). Retrieved from [Link]
-
New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. (2025, August 9). Retrieved from [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015, February 4). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. (2024, December 30). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]
-
Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Development of a New Method for Sampling and Analysis of Amines - AAC Lab. (n.d.). Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]
- US7547798B2 - Process for preparing aminobenzoate esters - Google Patents. (n.d.).
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Purification and characterization of benzoate-coenzyme A ligase and 2-aminobenzoate-coenzyme A ligases from a denitrifying Pseudomonas sp - PMC - NIH. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution - NPTEL Archive. (n.d.). Retrieved from [Link]
- US4304925A - Process for purifying esters - Google Patents. (n.d.).
- US4521595A - Process for the purification of esters - Google Patents. (n.d.).
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
- CN101353311B - Process for preparing aminobenzoate esters - Google Patents. (n.d.).
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
nucleophilic aromatic substitutions - YouTube. (2019, January 19). Retrieved from [Link]
-
Synthesis of primary amines by amination of haloarenes with ammonia catalysed by copper catalyst. - ResearchGate. (n.d.). Retrieved from [Link]
-
Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from - chemistryworkshopjr. (n.d.). Retrieved from [Link]
-
Reactions of Haloarenes - GeeksforGeeks. (2022, March 14). Retrieved from [Link]
-
Haloarenes- Preparation, Properties and Reactions. - Online Chemistry notes. (2020, August 23). Retrieved from [Link]
-
Reactions of Haloarenes: Nucleophilic & Electrophilic Substitution Reaction - EMBIBE. (2023, January 25). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
- 11. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 12. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 18. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 19. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 20. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 21. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Suzuki Coupling of Methyl 2-chloro-4-fluorobenzoate
Welcome to the technical support center for the Suzuki-Miyaura coupling of Methyl 2-chloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges and achieve optimal results in your synthetic endeavors.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, yet its success with challenging substrates like this compound is not always straightforward. This substrate presents a unique combination of an electron-deficient aromatic ring, a moderately reactive aryl chloride, and a base-sensitive ester functionality, all of which can contribute to a range of experimental issues. This guide addresses these challenges in a practical, question-and-answer format, grounded in mechanistic principles and supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Conversion
Question: I am observing very low or no conversion of my this compound. What are the likely causes and how can I improve the yield?
Answer: Low or no conversion in the Suzuki coupling of this substrate is a common issue, often stemming from the inherent challenges of activating an aryl chloride, especially one with both steric hindrance and electron-withdrawing groups. Here’s a breakdown of potential causes and solutions:
-
Inadequate Catalyst System: The choice of both the palladium precursor and, crucially, the ligand is paramount for activating the C-Cl bond.
-
Rationale: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1] To overcome this higher activation barrier, a highly active catalyst is required. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the formation of the active Pd(0) species and increase its electron density, which in turn facilitates the oxidative addition to the electron-deficient aryl chloride.[2][3][4]
-
Recommendation:
-
Ligands: Employ bulky, electron-rich biaryl phosphine ligands such as SPhos , XPhos , or RuPhos . These have demonstrated exceptional activity in the coupling of challenging aryl chlorides.[5]
-
Palladium Precursors: While Pd(OAc)₂ or Pd₂(dba)₃ can be effective, consider using pre-formed palladium-ligand complexes (pre-catalysts) for better reproducibility and to ensure the desired ligand-to-metal ratio.
-
-
-
Suboptimal Base Selection: The base plays a critical role in the transmetalation step, but an inappropriate choice can lead to side reactions or incomplete reaction.
-
Rationale: The base activates the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[6] However, a base that is too strong can promote the hydrolysis of the methyl ester in your substrate.
-
Recommendation:
-
Start with a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These bases are generally effective in promoting the reaction while minimizing ester hydrolysis.
-
Avoid strong hydroxide bases (e.g., NaOH, KOH) if ester hydrolysis is a concern.
-
-
-
Incorrect Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Rationale: A suitable solvent system is crucial for ensuring all components of the reaction are in solution and can interact effectively. For Suzuki couplings, a mixture of an organic solvent and water is often beneficial, as water can aid in dissolving the inorganic base and facilitate the transmetalation step.[7]
-
Recommendation:
-
A common and effective solvent system is a mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water (e.g., 4:1 or 5:1 ratio).
-
Aromatic solvents like toluene in combination with water can also be effective.
-
-
-
Insufficient Reaction Temperature or Time: The activation of aryl chlorides often requires elevated temperatures.
-
Rationale: The oxidative addition of aryl chlorides to palladium is often the rate-limiting step and is kinetically slow.[8] Higher temperatures provide the necessary energy to overcome this activation barrier.
-
Recommendation:
-
Ensure your reaction is heated to a sufficiently high temperature, typically in the range of 80-110 °C .
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. These reactions can sometimes require extended periods (12-24 hours) to reach completion.
-
-
Common Side Reactions and Their Mitigation
Question: My reaction is producing significant amounts of side products, such as dehalogenated starting material or homocoupled boronic acid. How can I minimize these?
Answer: The formation of side products is a frequent challenge. Here’s how to address the most common ones observed with this compound:
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the chlorine atom with a hydrogen atom on your starting material.
-
Causality: Dehalogenation often occurs via the formation of a palladium-hydride (Pd-H) species.[9][10] This can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water. The Pd-H species can then reductively eliminate with the aryl group to yield the dehalogenated product. Electron-deficient aryl halides are particularly susceptible to this side reaction.[9]
-
Mitigation Strategies:
-
Ligand Choice: Employ bulky phosphine ligands. The steric bulk around the palladium center can disfavor the approach of hydride sources and promote the desired reductive elimination of the cross-coupled product.[2][11]
-
Base Selection: Avoid bases that can readily act as hydride donors. If dehalogenation is severe, consider switching to a weaker base like potassium fluoride (KF), which is less prone to generating hydride species.[6]
-
Solvent Purity: Use high-purity, anhydrous solvents if possible, although a controlled amount of water is often necessary for the reaction. Avoid alcohol-based solvents if dehalogenation is a persistent issue.
-
-
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl byproduct from the coupling of two boronic acid molecules.
-
Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[7] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.
-
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solution for an extended period (e.g., 30 minutes) or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen) for its entire duration.
-
Use a Pd(0) Source: Starting with a Pd(0) precursor like Pd₂(dba)₃ can sometimes reduce the extent of homocoupling compared to Pd(II) sources like Pd(OAc)₂.[7]
-
-
-
Ester Hydrolysis: The methyl ester group in your substrate is susceptible to hydrolysis under basic conditions, leading to the formation of the corresponding carboxylic acid.
-
Causality: The presence of a strong base and water, especially at elevated temperatures, can lead to the saponification of the methyl ester.
-
Mitigation Strategies:
-
Careful Base Selection: As mentioned earlier, use weaker inorganic bases like K₃PO₄ , Cs₂CO₃ , or KF .[6] These provide sufficient basicity for the catalytic cycle while minimizing the rate of ester hydrolysis.
-
Control Water Content: While some water is often beneficial, using an excessive amount can increase the rate of hydrolysis. Use the minimum amount of water necessary to achieve good results (e.g., a 10:1 or 5:1 organic solvent to water ratio).
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions at high temperatures.
-
-
Purification Challenges
Question: I am having difficulty purifying my final product from unreacted starting materials and byproducts. What are some effective purification strategies?
Answer: Purification can be challenging due to the similar polarities of the desired product, unreacted starting materials, and some byproducts.
-
Standard Purification Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base and other water-soluble impurities. A subsequent wash with brine can help to break up any emulsions and further remove water.
-
Filtration: If palladium black has precipitated, filter the crude mixture through a pad of celite before concentrating the organic layer.
-
Column Chromatography: This is typically the most effective method for separating the desired product from closely related impurities. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is usually effective.
-
-
Troubleshooting Purification:
-
Co-elution with Starting Material: If the product and starting this compound have very similar Rf values, ensure the reaction has gone to completion to minimize the amount of starting material in the crude mixture.
-
Removal of Boronic Acid and its Byproducts: A wash with a dilute aqueous base (e.g., 1M NaOH) during the workup can help to remove unreacted boronic acid and its protodeboronated byproduct by converting them to their more water-soluble salts. However, be mindful of potential ester hydrolysis if the product is exposed to the basic aqueous solution for an extended period.
-
Persistent Palladium Impurities: If the final product is contaminated with residual palladium, it can sometimes be removed by treating the organic solution with a scavenger resin or by filtering through a plug of activated carbon.
-
Experimental Protocols & Data
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary for different boronic acid coupling partners.
Reagents and Stoichiometry:
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 188.6 mg |
| Arylboronic Acid | 1.2 - 1.5 | Varies |
| Pd(OAc)₂ | 0.02 | 4.5 mg |
| SPhos | 0.04 | 16.4 mg |
| K₃PO₄ | 2.0 | 424.5 mg |
| 1,4-Dioxane | - | 4 mL |
| Water (degassed) | - | 1 mL |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
General Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
-
Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(21), 4185-4194. [Link]
-
Maimone, T. J., & Buchwald, S. L. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14373-14383. [Link]
-
Lee, D. Y., et al. (2017). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 22(9), 1457. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(18), 3848-3852. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
-
Chen, Y., et al. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 22(15), 6046-6051. [Link]
-
Sharma, A., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Communications Chemistry, 7(1), 1-10. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15915-15927. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Scott, J. P., & Snieckus, V. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(13), 8011-8019. [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Organic Letters, 19(18), 4786-4789. [Link]
-
Boruah, M., & Prajapati, D. (2008). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 73(10), 3945-3948. [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Thomas, A. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(17), 4272-4275. [Link]
-
ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Le, C. M., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(46), 26867-26871. [Link]
-
Royal Society of Chemistry. (2018). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Szostak, M., et al. (2016). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Chemistry - A European Journal, 22(44), 15856-15861. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Royal Society of Chemistry. (2012). A supramolecular approach for recyclable catalysis of Suzuki-Miyaura coupling reaction in aqueous media. [Link]
-
Al-Fahad, A., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry - A European Journal, 23(50), 12284-12294. [Link]
-
Larhed, M., & Hallberg, A. (2005). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. The Journal of Organic Chemistry, 70(11), 4474-4476. [Link]
-
Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4272-4275. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Organic Syntheses. 4-methoxy-2'-methylbiphenyl. [Link]
-
Denmark, S. E., & Butler, C. R. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 16(18), 4786-4789. [Link]
-
Hall, D. G. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Li, J. H., et al. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(31), 6569-6573. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Methyl 2-chloro-4-fluorobenzoate during reactions
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the technical support center for Methyl 2-chloro-4-fluorobenzoate. As a key building block in pharmaceuticals and complex organic molecules, its stability during synthetic transformations is paramount. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and preventative strategies to help you navigate the potential reactivity of the ester functional group and ensure the success of your experiments.
Section 1: Core Stability Profile & Handling
Proper handling and storage are the first lines of defense against decomposition. This compound is a stable compound under the right conditions, but awareness of its incompatibilities is crucial.
FAQ: What are the ideal storage and handling conditions for this compound?
Answer: Based on safety data sheets and best laboratory practices, the compound should be stored under the conditions outlined below to ensure its long-term integrity.
| Parameter | Recommendation | Rationale & Incompatibilities |
| Temperature | Room Temperature | The compound is a liquid with a relatively high boiling point and flash point, making room temperature storage safe.[1][2] Avoid excessive heat to prevent potential pressure buildup or degradation over long periods. |
| Atmosphere | Sealed in Dry Conditions | The primary degradation pathway is hydrolysis. Storing under an inert atmosphere (e.g., Nitrogen, Argon) in a tightly sealed container is critical to exclude moisture.[1][2] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Acids | Strong oxidizing agents can react with the aromatic ring.[3][4] Strong bases and acids will catalyze the hydrolysis of the ester functional group, which is the most common decomposition issue encountered in reactions. |
Handling Best Practices:
-
Always handle the material in a well-ventilated area or under a chemical fume hood.[3][5]
-
Use personal protective equipment (PPE), including gloves and eye protection.[3][6]
-
When dispensing, use clean, dry syringes or glassware to avoid introducing moisture or other contaminants.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when using this compound in reactions. Each answer explains the chemical mechanism behind the problem and provides actionable solutions.
Q1: My reaction yield is low, and I've isolated 2-Chloro-4-fluorobenzoic acid as a byproduct. What is happening?
Answer: The presence of the corresponding carboxylic acid is a definitive sign of ester hydrolysis , often referred to as saponification under basic conditions. This is the most prevalent decomposition pathway for this substrate.
The Mechanism: Base-Catalyzed Hydrolysis (BAc2)
Under basic conditions, a nucleophile (typically a hydroxide ion, OH⁻) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the basic reaction medium yields the carboxylate salt. Acidification during the workup then produces the 2-chloro-4-fluorobenzoic acid byproduct you are observing. The general ease of ester hydrolysis under basic conditions increases with the acidity of the resulting carboxylic acid.[7]
Troubleshooting & Prevention:
-
Scrutinize Your Base: Hydroxide bases (NaOH, KOH, LiOH) are direct sources of the hydrolyzing nucleophile and should be avoided. Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are generally safer choices for reactions sensitive to hydrolysis, such as Suzuki-Miyaura couplings.[8][9] For reactions requiring stronger, non-nucleophilic bases, consider options like DBU or sodium tert-butoxide, ensuring strictly anhydrous conditions.[8]
-
Ensure Anhydrous Conditions: Water is the ultimate source of the hydroxide ion, even with non-hydroxide bases.
-
Use freshly distilled, anhydrous solvents.
-
Flame-dry your glassware under vacuum or in an oven.
-
Use anhydrous grades of reagents whenever possible.
-
-
Control Reaction Temperature: Higher temperatures accelerate the rate of hydrolysis. If your desired reaction is sluggish, consider optimizing catalyst loading or ligand choice before resorting to higher temperatures.
Q2: I'm using an alcohol solvent (e.g., ethanol, isopropanol) and observing a new ester byproduct. How can I prevent this?
Answer: You are observing transesterification . In the presence of an acid or base catalyst, the methyl group of your ester can be exchanged with the alkyl group of your solvent alcohol.
The Mechanism: Transesterification
This is an equilibrium process where one alkoxy group is substituted for another. While this may not represent a total loss of an ester, it is a loss of your starting material and complicates purification.
Troubleshooting & Prevention:
-
Solvent Selection: The most effective solution is to avoid alcohol-based solvents. Aprotic solvents are highly recommended.
-
Ethers: THF, 2-MeTHF, Dioxane
-
Hydrocarbons: Toluene, Xylenes
-
Amides/Sulfoxides: DMF, DMAc, DMSO (ensure high purity and anhydrous grades)
-
-
Methanol as Solvent: If methanol must be used as a solvent, transesterification will not be an issue as the exchanging alkoxy group is the same. However, the risk of hydrolysis remains if water is present.
Q3: Is decarboxylation a risk? My reaction involves photochemistry or high-temperature metal catalysis.
Answer: While less common than hydrolysis, decarboxylation (loss of the -CO₂Me group) can occur under specific, high-energy conditions. Recent research into photocatalytic reactions has shown that the bond between the aromatic ring and the carboxyl group can be cleaved to generate an aryl radical intermediate.[10][11]
When to be Cautious:
-
Photocatalysis: Reactions involving UV or visible light irradiation in the presence of a suitable photocatalyst can induce ligand-to-metal charge transfer (LMCT), leading to decarboxylation.[12]
-
High-Temperature (>140 °C) Metal Catalysis: While typical cross-coupling temperatures (80-110 °C) are generally safe, very high temperatures could potentially activate this pathway, especially with certain transition metals.[11]
Prevention:
-
For most standard thermal reactions (e.g., Suzuki, Buchwald-Hartwig, SNAr), decarboxylation is not a significant concern under typical conditions (<120 °C).
-
If you are developing a photochemical process, be aware of this potential side reaction. Monitor your reaction for the formation of 1-chloro-3-fluorobenzene.
Section 3: Recommended Protocol for Stable Reactions
To minimize decomposition, careful selection of reaction conditions is key. Below is a generalized, robust protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this substrate, designed to preserve the methyl ester group.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol utilizes a phosphate base and an aqueous/organic solvent system, which is broadly compatible with the ester functional group.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[8]
-
Phosphine ligand (e.g., SPhos, 4 mol%)[8]
-
Potassium phosphate (K₃PO₄, 2.5 - 3.0 equiv)[8]
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)[8]
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, briefly mix the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure for purification.
References
- Application Notes and Protocols for Methyl 5-amino-2-chloro-4-fluorobenzoate in Cross-Coupling Reactions. (n.d.). Benchchem.
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025, November 18). Nature.
- Safety Data Sheet - Methyl 2-amino-5-chloro-4-fluorobenzoate. (2024, December 19). CymitQuimica.
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025, November 12). Nature.
- Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (n.d.). Organic Chemistry Portal.
- Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2025, November 18). RSC Publishing.
- Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. (n.d.). ResearchGate.
- SAFETY DATA SHEET - this compound. (n.d.). Fisher Scientific.
- Benchmarking "Methyl 5-amino-2-chloro-4-fluorobenzoate" against other synthetic intermediates. (n.d.). Benchchem.
- Protecting Groups. (n.d.). University of Illinois.
- SAFETY DATA SHEET - Benzoic acid, 2-fluoro-, methyl ester. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Methyl Benzoate. (2025, January 15). TCI Chemicals.
- SAFETY DATA SHEET - 4-Fluorobenzoic Acid Methyl Ester. (2023, June 16). LGC Standards.
- Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025, August 10). ResearchGate.
- This compound CAS#: 85953-29-3. (n.d.). ChemicalBook.
- Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange.
- Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. (n.d.). Organic Letters.
- 85953-29-3(this compound) Product Description. (n.d.). ChemicalBook.
Sources
- 1. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 2. 85953-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Managing Isomer Formation in Friedel-Crafts Acylation
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing isomer formation in Friedel-Crafts acylation. This resource is designed to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.
Introduction: The Challenge of Regioselectivity
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones—key intermediates in the synthesis of pharmaceuticals, fine chemicals, and materials.[1][2] However, the substitution pattern on the aromatic substrate can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product. Achieving high regioselectivity is therefore a critical challenge.
This guide provides a structured approach to understanding and controlling isomer formation through a series of frequently asked questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - Foundational Principles
This section addresses the fundamental concepts that govern isomer distribution in Friedel-Crafts acylation.
Q1: What are the primary factors that control which isomer is formed (regioselectivity) in a Friedel-Crafts acylation reaction?
A1: The regioselectivity of Friedel-Crafts acylation is primarily governed by a combination of electronic and steric effects, as well as reaction conditions.
-
Electronic Effects: The existing substituents on the aromatic ring dictate the position of the incoming acyl group.
-
Activating Groups (e.g., -CH₃, -OCH₃, -NH₂, -OH) are electron-donating and direct the incoming electrophile to the ortho and para positions.
-
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O) are electron-withdrawing and direct the incoming electrophile to the meta position.[3]
-
-
Steric Hindrance: The sheer physical size of the acylating agent and the substituents on the aromatic ring can prevent acylation at certain positions.[4][5] For instance, attack at the ortho position is often disfavored compared to the para position due to steric clashes.[4]
-
Reaction Conditions: Parameters such as the choice of Lewis acid catalyst, solvent, temperature, and reaction time can significantly influence the isomer ratio.[6][7][8]
Q2: How does the choice of Lewis acid catalyst impact the isomer distribution?
A2: The Lewis acid is not just a catalyst; it's a key determinant of regioselectivity.[4][9] Its role is to generate the reactive electrophile, the acylium ion (R-C≡O⁺), by coordinating with the acyl halide.[10]
The strength and size of the Lewis acid can influence the nature of the electrophilic species. A strong Lewis acid like AlCl₃ generates a highly reactive acylium ion.[4] Milder Lewis acids, such as FeCl₃ or ZnCl₂, may form a more complex and bulkier electrophilic species with the acyl halide.[8][11] This increased steric bulk can enhance selectivity for the less hindered para position.
Table 1: Effect of Lewis Acid on Isomer Distribution in the Acetylation of Toluene
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- (%) | meta- (%) | para- (%) | Reference |
| AlCl₃ | Toluene | Room Temp | 29 | 2 | 1 | 97 | [4] |
| FeCl₃ | Toluene | Room Temp | 24 | 2 | 1 | 97 | [4] |
As the data shows, for a simple substrate like toluene, both strong and milder Lewis acids can yield high para-selectivity, primarily due to steric hindrance.[4] However, for more complex substrates, the choice of catalyst can be more critical.
Q3: Can the solvent really change the major product of the reaction?
A3: Absolutely. The solvent plays a crucial role in determining positional selectivity.[6] Solvent polarity can affect the reactivity of the electrophile and the stability of the reaction intermediates (the sigma complex or arenium ion).[12]
A classic example is the acetylation of naphthalene:
-
In non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction favors the formation of 1-acetylnaphthalene (the alpha isomer), which is the kinetically controlled product.[12]
-
In polar solvents like nitrobenzene or nitromethane, the reaction predominantly yields 2-acetylnaphthalene (the beta isomer), the thermodynamically more stable product.[6][12]
This is because the intermediate leading to the alpha product is less stable but forms faster. In polar solvents, the initially formed complex of 1-acetylnaphthalene and AlCl₃ is soluble, allowing for the reaction to reverse and eventually form the more stable 2-acetyl isomer.[12]
Q4: What is the difference between kinetic and thermodynamic control in Friedel-Crafts acylation, and how can I use it to my advantage?
A4: This is a critical concept for controlling isomer ratios.[13][14]
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy.[15][16] This is the kinetic product .
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the initially formed products to revert to the starting materials or intermediates and then react again.[15] Over time, the reaction will reach equilibrium, and the most stable product will be the major isomer. This is the thermodynamic product .[13][17]
To exploit this:
-
For the kinetic product: Run the reaction at low temperatures (e.g., 0-5 °C) to prevent the reaction from reversing.[8][15]
-
For the thermodynamic product: Use higher temperatures to allow the reaction to reach equilibrium and favor the most stable isomer.[7][15]
Part 2: Troubleshooting Guide - Common Problems and Solutions
This section provides actionable solutions to specific problems you might encounter in the lab.
Problem 1: My reaction is producing a nearly 1:1 mixture of ortho and para isomers. How can I increase the yield of the para isomer?
-
Causality: A significant amount of the ortho isomer suggests that steric hindrance is not the dominant factor controlling regioselectivity under your current conditions. The electronic directing effect of your activating substituent is leading to substitution at both available positions.
-
Solutions:
-
Increase Steric Bulk:
-
Change the Lewis Acid: Switch from a small Lewis acid like AlCl₃ to a bulkier one, such as zinc chloride (ZnCl₂) or certain solid acid catalysts.[8][18] The larger catalyst-acyl halide complex will have a harder time approaching the sterically hindered ortho position.
-
Modify the Acylating Agent: If possible, using a bulkier acylating agent can also increase steric hindrance at the ortho position.[8]
-
-
Lower the Temperature: As a general rule, lower reaction temperatures can enhance selectivity.[8] Run the reaction at 0 °C or even lower and monitor the progress.
-
Change the Solvent: Experiment with different solvents. A less polar solvent might decrease the reactivity of the acylium ion, potentially leading to greater selectivity.
-
Problem 2: The reaction is sluggish, and upon increasing the temperature, I get a complex mixture of products, including some that seem to be rearranged isomers.
-
Causality: While true carbocation rearrangements are rare in acylation due to the stability of the acylium ion, isomer rearrangement of the product can occur at elevated temperatures, especially with certain substrates.[7][10][19] The sluggishness at low temperatures indicates a high activation energy, likely due to a deactivated aromatic ring or a mild catalyst.
-
Solutions:
-
Optimize the Catalyst: You may need a more active Lewis acid. If you are using FeCl₃, consider switching to AlCl₃. Ensure your catalyst is anhydrous and of high quality, as moisture will deactivate it.
-
Control the Temperature Carefully: Instead of a large temperature jump, increase it gradually (e.g., from 0 °C to room temperature, then to 40 °C) while monitoring the reaction by TLC or GC.[20] This can help find a balance between an acceptable reaction rate and minimal side product formation.[7]
-
Consider Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone complexes with it, effectively removing it from the catalytic cycle.[19] Ensure you are using at least one equivalent of the Lewis acid.
-
Problem 3: I am trying to acylate a substrate with multiple activating groups, and I'm getting polyacylation.
-
Causality: This is unusual for Friedel-Crafts acylation because the first acyl group introduced is strongly deactivating, which should prevent further acylation.[19][21][22] If polyacylation is occurring, it suggests your substrate is exceptionally reactive.
-
Solutions:
-
Control Stoichiometry: Use the aromatic substrate in slight excess relative to the acylating agent.[8] This ensures the acylating agent is the limiting reagent and is consumed before it can react a second time.
-
Inverse Addition: Add the highly activated aromatic substrate slowly to the mixture of the acylating agent and Lewis acid. This keeps the concentration of the activated substrate low at any given time, minimizing the chance of a second acylation on the mono-acylated product.
-
Use a Milder Catalyst and Lower Temperature: This will decrease the overall reactivity of the system, giving more control over the reaction.
-
Part 3: Experimental Protocols & Visual Guides
Workflow for Optimizing Regioselectivity
This workflow provides a systematic approach to developing a highly selective Friedel-Crafts acylation procedure.
Caption: A decision-making workflow for optimizing isomer control in Friedel-Crafts acylation.
General Protocol for a Kinetically Controlled Friedel-Crafts Acylation
This protocol is designed to favor the formation of the kinetic product by using low temperatures.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Reagent Charging: Charge the flask with the aromatic substrate (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Acylating Agent Addition: Add the acyl chloride (1.1 equivalents), diluted in a small amount of the solvent, dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.[8]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by taking aliquots and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete, quench it by slowly pouring the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by chromatography or recrystallization.
References
- Solvent Effects on Isomer Distributions in Acylation of 1,2,3,4-Tetramethyldibenrofuran : Regiospecific Solv
- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Benchchem.
- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance. Benchchem.
- Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements.
- Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange.
- Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange.
- Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega.
- Advancements in lewis acid catalysis for friedel-crafts acyl
- Friedel–Crafts reaction. Wikipedia.
- Minimizing isomer formation during Versalide synthesis. Benchchem.
- Friedel-Crafts Acyl
- Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry.
- Video: Limitations of Friedel–Crafts Reactions. JoVE.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl deriv
- The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
- XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions (RSC Publishing).
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Meta vs Ortho/Para with FC-Alkyl
- Industrial Friedel–Crafts Chemistry.
- 18.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on isomer distributions in acylation of 1,2,3,4-tetramethyldibenzofuran: regiospecific solvation of the intermediate σ-complex - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. allstudyjournal.com [allstudyjournal.com]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. jackwestin.com [jackwestin.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Scale-Up of Methyl 2-chloro-4-fluorobenzoate Synthesis
Welcome to the technical support center for the synthesis and scale-up of Methyl 2-chloro-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this important chemical intermediate. Here, we will dissect the intricacies of the Fischer esterification of 2-chloro-4-fluorobenzoic acid, offering a troubleshooting framework grounded in scientific principles to ensure a robust and scalable process.
Foundational Principles of the Synthesis
The industrial synthesis of this compound is most commonly achieved through the Fischer esterification of 2-chloro-4-fluorobenzoic acid with methanol, utilizing an acid catalyst.[1] This is a reversible condensation reaction where water is produced as a byproduct.[2]
Core Reaction:
-
2-chloro-4-fluorobenzoic acid + Methanol ⇌ this compound + Water
The equilibrium nature of this reaction is a critical factor in achieving high yields, especially at scale.[3] The reaction is typically catalyzed by strong mineral acids like sulfuric acid or p-toluenesulfonic acid.[4]
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific challenges that arise during the transition from laboratory-scale experiments to larger-scale production in a question-and-answer format.
Q1: We are experiencing a significant drop in yield for the esterification of 2-chloro-4-fluorobenzoic acid when moving from a 1L flask to a 50L reactor. What are the likely causes and how can we mitigate this?
A1: A drop in yield upon scale-up is a common challenge and can often be attributed to several interconnected factors related to the principles of chemical engineering.
-
Inadequate Water Removal: The Fischer esterification is an equilibrium-limited reaction.[3] In a larger reactor, the surface area-to-volume ratio decreases, which can make the removal of water less efficient if relying solely on distillation. This allows the reverse reaction, the hydrolysis of the ester, to occur, thus lowering the overall yield.[5]
-
Troubleshooting Protocol:
-
Azeotropic Reflux: Implement a Dean-Stark trap or a similar setup to azeotropically remove water as it is formed. While methanol does not form a true azeotrope with water, using a co-solvent like toluene can be effective.
-
Excess Methanol: Increase the molar excess of methanol. Le Chatelier's principle dictates that this will shift the equilibrium towards the product side.[3] A 10-fold excess or more can significantly improve conversion.[3]
-
Drying Agents: While less practical at a very large scale, for pilot-scale batches, consider the use of molecular sieves to sequester water.
-
-
-
Mass Transfer Limitations: In a larger, poorly agitated reactor, localized concentrations of reactants and products can vary. If the 2-chloro-4-fluorobenzoic acid is not well-dispersed in the methanol, the reaction rate will be limited by the diffusion of the reactants.
-
Troubleshooting Protocol:
-
Agitation Study: Ensure that the agitation speed and impeller design are sufficient to maintain a homogenous mixture. The power input per unit volume is a key parameter to consider when scaling up mixing.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote effective mixing.
-
-
-
Heat Transfer Issues: Esterification is a moderately exothermic process.[6] In a large reactor, inefficient heat removal can lead to localized hotspots. These can promote side reactions and potentially the degradation of reactants or products.
-
Troubleshooting Protocol:
-
Jacket Temperature Control: Monitor the temperature of both the reaction mass and the heating/cooling jacket closely. Implement a temperature control loop that can respond quickly to changes in the reaction exotherm.
-
Staged Addition: Consider adding the catalyst or one of the reactants in portions to better control the rate of heat generation.
-
-
Q2: Our scaled-up batch of this compound has a higher level of impurities compared to the lab-scale synthesis. What are the likely side reactions, and how can we control them?
A2: The impurity profile can change significantly with longer reaction times and higher temperatures often encountered during scale-up. Here are some common impurities and strategies for their control:
-
Unreacted 2-chloro-4-fluorobenzoic acid: This is the most common impurity, resulting from incomplete reaction.
-
Control Strategy: As discussed in Q1, optimizing water removal and using an excess of methanol are key. Monitoring the reaction by HPLC or GC until the starting material is consumed is crucial.[7]
-
-
Dimethyl Ether: At elevated temperatures and in the presence of a strong acid catalyst, methanol can self-condense to form dimethyl ether and water.[8] This not only consumes the alcohol but the water produced can inhibit the primary esterification reaction.
-
Control Strategy: Maintain the lowest effective reaction temperature. While higher temperatures increase the reaction rate, they can also promote this side reaction. An optimal temperature range of 60-110°C is typical for Fischer esterifications.[9]
-
-
Benzoic Anhydride Derivative: Two molecules of 2-chloro-4-fluorobenzoic acid can condense to form the corresponding anhydride. This is more likely with electron-poor benzoic acids.[8]
-
Control Strategy: This is generally a minor byproduct but can be minimized by ensuring a good dispersion of the benzoic acid in the methanol, preventing localized high concentrations of the acid.
-
-
Decarboxylation Products: At very high temperatures (typically above 200°C), halogenated benzoic acids can undergo decarboxylation.[10] While unlikely under normal esterification conditions, significant hotspots in the reactor could potentially lead to trace amounts of 1-chloro-3-fluorobenzene.
-
Control Strategy: Strict temperature control is essential. Ensure that reactor heating is uniform and that there are no localized areas of overheating.
-
Workflow for Impurity Identification and Control
Caption: Workflow for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q3: What is the optimal catalyst loading for the esterification of 2-chloro-4-fluorobenzoic acid at an industrial scale?
A3: The catalyst concentration is typically between 0.01 to 1.0 weight percent based on the weight of the benzoic acid.[11] For a robust process, a concentration in the lower end of this range (0.01 to 0.1 wt%) is often preferred to minimize side reactions and corrosion, though this may require longer reaction times.[11] The optimal loading should be determined experimentally for your specific reactor setup and desired batch time.
Q4: How can we monitor the progress of the reaction in real-time in a large-scale reactor?
A4: While taking samples for offline HPLC or GC analysis is standard, implementing Process Analytical Technology (PAT) can provide valuable real-time insights.[12] An in-situ FTIR or Raman probe can monitor the disappearance of the carboxylic acid carbonyl peak and the appearance of the ester carbonyl peak, allowing for precise determination of the reaction endpoint without the need for frequent sampling.[13]
Q5: What are the best practices for the work-up and purification of this compound at scale?
A5: The work-up procedure aims to remove the excess methanol, the acid catalyst, and any unreacted benzoic acid.
-
Catalyst Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base such as sodium bicarbonate or sodium carbonate solution.[8] This should be done carefully to control the off-gassing of CO2.
-
Phase Separation: Add water and a suitable organic solvent (e.g., ethyl acetate, toluene) to extract the ester. The aqueous layer will contain the neutralized catalyst and any remaining methanol.
-
Washes: Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Solvent Removal: Distill off the extraction solvent under reduced pressure.
-
Final Purification: The crude ester can be purified by vacuum distillation.[11] Given that this compound is a liquid at room temperature, crystallization may not be the primary method of purification unless a suitable derivative is formed.
Q6: Are there any specific safety considerations for the scale-up of this reaction?
A6: Yes, several safety aspects are critical:
-
Exotherm Management: As mentioned, the reaction is exothermic. A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor.[14] Ensure that a reliable cooling system is in place and that the reaction is well-monitored.
-
Handling of Corrosive Acid: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE) and ensure that all equipment is compatible with strong acids.
-
Flammability of Methanol: Methanol is flammable. Ensure the reactor is properly grounded and that there are no ignition sources in the vicinity.
-
Pressure Build-up: If the reaction is run in a closed system, the formation of byproducts like dimethyl ether or CO2 from neutralization can lead to a pressure build-up. Ensure the reactor is equipped with a pressure relief system.
Quantitative Data and Experimental Protocols
Table 1: Typical Process Parameters for Fischer Esterification of Aromatic Acids
| Parameter | Laboratory Scale (1L) | Pilot Scale (50L) | Industrial Scale (>1000L) | Rationale & Key Considerations |
| Reactant Ratio (Alcohol:Acid) | 10:1 to 20:1 | 5:1 to 15:1 | 3:1 to 10:1 | Higher excess drives equilibrium but impacts solvent recovery costs at scale.[3] |
| Catalyst Loading (H₂SO₄, wt%) | 0.5 - 2.0% | 0.1 - 1.0% | 0.01 - 0.5% | Lower loading minimizes corrosion and side reactions; may increase reaction time.[11] |
| Temperature (°C) | 65 - 80 | 70 - 100 | 80 - 120 | Balances reaction rate against potential for side reactions like ether formation.[15] |
| Reaction Time (hours) | 4 - 8 | 6 - 12 | 8 - 24 | Highly dependent on temperature, catalyst loading, and efficiency of water removal. |
| Agitator Speed (RPM) | 200 - 400 | 100 - 250 | 50 - 150 | Tip speed is a more scalable parameter than RPM. Goal is to ensure good mixing without excessive shear. |
Experimental Protocol: Pilot-Scale Synthesis of this compound (50L Reactor)
This protocol is a general guideline and must be adapted and validated for specific equipment and safety procedures.
-
Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 2-chloro-4-fluorobenzoic acid (e.g., 5.0 kg, 1.0 eq). Add methanol (e.g., 20.0 L, ~10 eq), which also acts as the solvent.
-
Catalyst Addition: Begin agitation. Slowly and carefully add concentrated sulfuric acid (e.g., 50 g, ~0.1 wt% of the acid) to the mixture. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65-75°C). If the reactor is equipped with a Dean-Stark trap, begin collecting the water/methanol azeotrope.
-
Monitoring: Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it by HPLC for the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete (typically >98% conversion), cool the reactor to 20-25°C.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the stirred reaction mixture until the pH is neutral (pH 7-8). Be prepared for CO2 evolution.
-
Extraction: Add 20L of water and 20L of ethyl acetate. Stir for 30 minutes, then stop the agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Wash: Wash the organic layer with 10L of brine.
-
Solvent Removal: Transfer the organic layer to a suitable vessel and concentrate under reduced pressure to remove the ethyl acetate and any residual methanol.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Decision Tree for Purification Strategy
Caption: Decision-making process for purification.
References
Sources
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. monash.edu [monash.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Green Plasticizers from Dimer Acids Selected Esters Classified Through the Nile Red [E(NR)] Polarity Scale[v1] | Preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. GB2122190A - Decarboxylation of halogenated benzoic acids or esters - Google Patents [patents.google.com]
- 11. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 12. indiamart.com [indiamart.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing Regioselectivity in Reactions with Methyl 2-chloro-4-fluorobenzoate
Welcome to the technical support guide for Methyl 2-chloro-4-fluorobenzoate. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into controlling the regiochemical outcomes of reactions involving this versatile but challenging substrate. This guide moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot and optimize your synthetic strategies effectively.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section addresses fundamental questions about the inherent reactivity of this compound, providing the foundational knowledge needed to make informed experimental choices.
Q1: What are the key electronic and steric factors governing the reactivity of this compound?
A1: The regioselectivity of reactions is dictated by the interplay of the three substituents: the chloro (-Cl), fluoro (-F), and methyl ester (-COOMe) groups.
-
Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it can also donate electron density through a resonance effect (+M) due to its lone pairs.[1][2] In nucleophilic aromatic substitution (SNAr), the powerful -I effect dominates, making the ring electron-deficient and activating it for nucleophilic attack. For electrophilic aromatic substitution (EAS), fluorine is considered a deactivating group but an ortho, para-director.[3]
-
Chloro Group (-Cl): Similar to fluorine, chlorine has a -I and +M effect. Its inductive effect is weaker than fluorine's, but it is a better leaving group in many cross-coupling reactions. It is also an ortho, para-director in EAS.[4][5]
-
Methyl Ester Group (-COOMe): This is a strong electron-withdrawing group through both induction and resonance (-I, -M). It strongly deactivates the ring towards electrophilic substitution and is a meta-director.[5][6] Conversely, its electron-withdrawing nature is crucial for activating the ring towards nucleophilic aromatic substitution, particularly stabilizing the negative charge of the Meisenheimer intermediate when positioned ortho or para to the leaving group.[7][8]
Q2: Based on these effects, which positions on the ring are most reactive for different reaction types?
A2: The "hot spots" on the aromatic ring change dramatically depending on the nature of the attacking reagent (nucleophile, electrophile, or organometallic).
-
For Nucleophilic Aromatic Substitution (SNAr): The most likely sites for substitution are C2 (displacement of -Cl) and C4 (displacement of -F). The methyl ester group at C1 activates the ortho position (C2) and the para position (C4) for nucleophilic attack.[7][8] The relative reactivity at these sites will depend on the leaving group ability and reaction conditions.
-
For Palladium-Catalyzed Cross-Coupling: The reaction occurs at the carbon-halogen bonds. The C-Cl bond is generally more reactive than the C-F bond in oxidative addition to a palladium(0) catalyst. Therefore, C2 is the primary site for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
-
For Directed ortho-Metalation (DoM): The acidity of the aromatic protons is key. The C3 and C5 protons are the most likely candidates for deprotonation. The powerful directing effect of the carboxylic acid group (or its ester derivative) often favors lithiation at the ortho position.[9][10][11] However, the combined inductive effects of the halogens also increase the acidity of adjacent protons. The C3-H is flanked by two electron-withdrawing groups (-Cl and -COOMe), making it a highly probable site for metalation.
Q3: I am seeing a mixture of products. What is the first step in troubleshooting poor regioselectivity?
A3: The first and most critical step is to unequivocally identify the structure of the major and minor isomers. Once you know what you are making, you can diagnose the underlying mechanistic pathway and adjust your strategy. A logical troubleshooting workflow is essential.
Caption: Catalytic cycle for Suzuki coupling, highlighting the critical oxidative addition step.
PART 3: Detailed Experimental Protocols
These protocols provide validated starting points for achieving high regioselectivity. Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Regioselective Buchwald-Hartwig Amination at C2
This protocol is designed to selectively couple a secondary amine at the C2 position, displacing the chloride.
-
Objective: To synthesize Methyl 4-fluoro-2-(diethylamino)benzoate.
-
Mechanism Rationale: This reaction relies on a highly active palladium catalyst with a bulky phosphine ligand to facilitate the challenging oxidative addition of the aryl chloride. A strong, non-nucleophilic base is used to deprotonate the amine in the catalytic cycle without competing as a nucleophile. [12][13] Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Reagent Addition: Seal the flask with a septum. Add Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Nucleophile Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) followed by diethylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous NH₄Cl (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C2
This protocol details the coupling of an arylboronic acid at the C2 position.
-
Objective: To synthesize Methyl 4-fluoro-2-(phenyl)benzoate.
-
Mechanism Rationale: Similar to the amination, this protocol uses a specialized catalyst system to activate the C-Cl bond. A moderately strong base like K₃PO₄ is used to activate the boronic acid for the transmetalation step without causing hydrolysis of the ester. [14][15] Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely ground tribasic potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a septum and purge with argon for 15 minutes.
-
Solvent Addition: Under positive argon pressure, add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [16]
References
- Mortier, J., Moyroud, J., Bennetau, B., & Cain, P. A. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.
- D. W. Slocum, D. I. Sugerman. (1976). Two Methods for Direct ortho-Arylation of Benzoic Acids.
- Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (n.d.). Directed orrho-lithiation of unprotected benzoic acids.
- Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids.
- Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange.
- Wikipedia. (n.d.).
- Quora. (2018).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Epistemeo. (2012).
- Lumen Learning. (n.d.).
- Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. BenchChem.
- Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Chemistry LibreTexts.
- Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
- Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
- NRO-Chemistry. (2025). Suzuki-Miyaura Coupling. YouTube.
- PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Chemistry Solved. (2020). Suzuki Coupling. YouTube.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". BenchChem.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
- Chemistry LibreTexts. (2023).
- PubMed Central. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Chemistry LibreTexts. (2025). 16.
- ResearchGate. (2025). Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study.
- Pierini, A. B., et al. (2003). Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: theoretical and experimental study. New Journal of Chemistry.
- PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Effect of Substituents on Orientation | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 10. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving Methyl 2-chloro-4-fluorobenzoate
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging substrates like Methyl 2-chloro-4-fluorobenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your success in the lab.
Section 1: Understanding the Challenge: The Substrate
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. A successful strategy hinges on understanding its electronic and steric properties.
-
The Unreactive C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1][2] Overcoming this high activation barrier is the primary hurdle.
-
Steric Hindrance: The methyl ester group at the ortho position to the chlorine atom creates significant steric bulk around the reaction center. This hindrance can impede the approach of the palladium catalyst, further slowing or preventing the crucial oxidative addition step.[3]
-
Electronic Effects: The ester and fluoro groups are electron-withdrawing, which makes the aromatic ring electron-deficient. While this property can sometimes facilitate oxidative addition, the combination with steric hindrance and the inherent strength of the C-Cl bond requires a highly active catalyst system.[4][5]
Standard palladium catalysts, such as those based on simple triphenylphosphine ligands (e.g., Pd(PPh₃)₄), are often ineffective for this type of substrate as they fail to provide the necessary reactivity to cleave the C-Cl bond under reasonable conditions.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my standard catalyst, like Pd(PPh₃)₄, failing with this compound?
Answer: The failure of traditional catalysts like Pd(PPh₃)₄ stems from their inability to form the highly reactive, low-coordinate palladium(0) species required to activate the strong C-Cl bond.[6] The key is the ligand system. Modern catalysts for aryl chlorides utilize bulky, electron-rich ligands that promote the formation of a monoligated, 12-electron Pd(0) species. This species is significantly more reactive and capable of overcoming the high activation energy of oxidative addition into the sterically hindered, electron-deficient C-Cl bond.[7]
Q2: What are the best ligand classes for activating this substrate?
Answer: For challenging aryl chlorides, two main classes of ligands have proven to be superior:
-
Bulky, Electron-Rich Biaryl Phosphines (Buchwald-type ligands): Ligands such as SPhos, XPhos, and RuPhos are designed with large steric profiles and electron-donating groups. The steric bulk facilitates the formation of the active monoligated Pd(0) catalyst, while the electron-rich nature of the phosphine increases the electron density on the palladium center, promoting oxidative addition.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs, like IPr and SIPr, are strong sigma-donors and are even more electron-releasing than most phosphines. They form very stable bonds with palladium, creating robust catalysts that are highly effective for activating unreactive aryl chlorides.[9][10]
The choice between these depends on the specific coupling reaction, but both are excellent starting points.
Q3: How do I choose the right palladium precatalyst?
Answer: The precatalyst is the source of palladium that enters the catalytic cycle. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ formation of the active Pd(0) species, which can sometimes be inefficient.
For consistency and higher reactivity, especially with challenging substrates, using modern precatalysts is highly recommended. These are air-stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) catalyst under the reaction conditions. Examples include the G2, G3, and G4 Buchwald precatalysts (e.g., XPhos Pd G3) or NHC-based PEPPSI™ catalysts.[1][2] These precatalysts often lead to more reproducible results and can be used at lower catalyst loadings.
Q4: What is the role of the base and which one should I select?
Answer: The base plays multiple critical roles in the catalytic cycle, including participating in the transmetalation step (in Suzuki coupling) or deprotonating the nucleophile (in Buchwald-Hartwig amination).[2][11] The choice of base is crucial and reaction-dependent.
-
For Suzuki-Miyaura Coupling: A moderately weak base like K₃PO₄ or K₂CO₃ is often effective. Stronger bases like NaOtBu can sometimes lead to side reactions, including hydrolysis of the ester group on your substrate.
-
For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[12]
-
For Sonogashira & Heck Couplings: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often in combination with another additive.[13][14]
Section 3: Troubleshooting Guide
Even with an optimized system, problems can arise. This guide addresses the most common issues encountered when working with this compound.
Problem 1: Low or No Conversion of Starting Material
This is the most frequent issue and almost always points to insufficient catalyst activity.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Catalyst | The oxidative addition step is too slow. The chosen ligand may not be electron-rich or bulky enough to activate the C-Cl bond.[1] | Switch to a more advanced ligand system. If using a simple phosphine, move to a Buchwald-type ligand (e.g., SPhos) or an NHC ligand (e.g., IPr). Use a modern precatalyst (e.g., XPhos Pd G3). |
| Poor Reagent Quality | Water or oxygen can deactivate the Pd(0) catalyst. The base may be old or hydrated. Solvents may contain impurities. | Ensure all reagents are dry and of high purity. Use anhydrous solvents. Thoroughly degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. |
| Incorrect Base | The chosen base may be too weak to facilitate the required step in the catalytic cycle (e.g., transmetalation in Suzuki coupling). | For Suzuki reactions, try switching from K₂CO₃ to the more effective K₃PO₄ or Cs₂CO₃. For aminations, ensure a strong base like NaOtBu is used.[2][12] |
| Low Temperature | The reaction may have a high activation energy that is not being overcome at the current temperature. | Increase the reaction temperature in 10-20 °C increments. Toluene (110 °C) or dioxane (101 °C) are common high-temperature solvents. |
Problem 2: Significant Formation of Byproducts
The appearance of side products indicates competing reaction pathways are occurring.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Dehalogenation (Hydrodehalogenation) | The aryl palladium intermediate reacts with a proton source (e.g., water, amine N-H) instead of the coupling partner. This is common when the subsequent steps (transmetalation, reductive elimination) are slow. | Ensure the reaction is strictly anhydrous. Use a stronger, bulkier ligand to accelerate the productive coupling pathway. Sometimes, a slightly weaker base can mitigate this. |
| Homocoupling of Nucleophile | In Suzuki reactions, the boronic acid can couple with itself, a process often mediated by oxygen or residual Pd(II).[2] In Sonogashira reactions, this is known as the Glaser coupling. | Thoroughly degas the reaction mixture to remove all traces of oxygen. Use a precatalyst that efficiently generates Pd(0). For Sonogashira, using copper-free conditions can prevent alkyne homocoupling.[15] |
| Ester Hydrolysis | The methyl ester is sensitive to strongly basic and aqueous conditions, especially at high temperatures. | Use a milder base (e.g., K₃PO₄ instead of NaOtBu). Minimize reaction time and temperature. Ensure the workup is performed promptly and under neutral or slightly acidic conditions. |
Visual Troubleshooting Workflow
Section 4: Recommended Protocols & Methodologies
General Catalytic Cycle and Key Challenges
The generalized palladium-catalyzed cross-coupling cycle illustrates the critical steps. For this compound, the oxidative addition of the Ar-Cl bond to the Pd(0) center is the most challenging step.
Table 1: Recommended Catalyst Systems for this compound
| Coupling Type | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | XPhos Pd G3 (1-2 mol%) | (Internal to precatalyst) | K₃PO₄ (2-3 equiv) | 2-MeTHF or Toluene | 80-110 |
| Buchwald-Hartwig | RuPhos Pd G3 (1-2 mol%) | (Internal to precatalyst) | NaOtBu (1.5-2 equiv) | Toluene or Dioxane | 100-110 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | Cs₂CO₃ (2 equiv) | Dioxane | 100 |
| Heck | Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | K₂CO₃ (2 equiv) | DMF or Dioxane | 110-130 |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flask Preparation: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous toluene via syringe.
-
Degassing: While stirring the slurry at room temperature, bubble inert gas through the mixture via a long needle for 15-20 minutes. This step is critical to remove any dissolved oxygen.[2]
-
Reaction: After degassing, remove the gas needle and heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Catalyst Selection Workflow
References
-
LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(10), 1555–1557. [Link]
-
Sun, Y., & Sowa, J. R. (2001). ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate. [Link]
-
Kwong, F. Y., et al. (Year). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
ElectronicsAndBooks. Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Gurung, S. R., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
ResearchGate. Intramolecular aryl–aryl coupling via C–H activation. [Link]
-
Kinzel, T., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 15008-15018. [Link]
-
Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Calò, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040-6044. [Link]
-
de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521-532. [Link]
-
Wang, D., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 25(29), 5424-5428. [Link]
-
Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284-4287. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Sen, A., & Yamada, Y. M. A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Synthesis. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Köhler, K., et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19, 3940-3946. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Sasamori, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50, 1485-1491. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kantam, M. L., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(11), 5462-5569. [Link]
-
Liu, F. S., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4). [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 55(11), 4925-4964. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Hie, L., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9037-9045. [Link]
-
Chen, Q. Y. (2022). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 27(19), 6667. [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 5974-5991. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Best Practices for Moisture-Sensitive Reactions with Methyl 2-chloro-4-fluorobenzoate
Welcome to the technical support guide for Methyl 2-chloro-4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this moisture-sensitive reagent. The following troubleshooting guides and FAQs provide field-proven insights and scientifically-grounded protocols to help you achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific experimental failures in a question-and-answer format, focusing on moisture-related causes and their solutions.
Q1: My reaction yield is drastically lower than anticipated. I suspect moisture contamination. How can I confirm this and what are the chemical reasons for the failure?
Low yields in reactions involving this compound are frequently traced back to the presence of water.[1][2] Moisture can compromise your synthesis in several ways:
-
Direct Hydrolysis of the Substrate: The most common issue is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid.[3][4] This side reaction consumes your starting material, directly reducing the potential yield of your desired product. This hydrolysis can be catalyzed by acidic or basic conditions, which are common in many synthetic transformations.
-
Deactivation of Catalysts and Reagents: Many reactions utilizing this substrate, such as palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), employ moisture-sensitive catalysts and reagents.[5][6] For instance, in a Suzuki coupling, water can protonolyze the organoboron reagent and interfere with the palladium catalyst's activity, halting the catalytic cycle.[7][8]
-
Consumption of Bases: In reactions requiring a base (e.g., SNAr, cross-coupling), any water present can neutralize the base, effectively reducing its molar equivalence and stalling the reaction.
Diagnostic Steps:
-
Analyze the Crude Reaction Mixture: Use techniques like ¹H NMR or LC-MS to screen for the presence of the 2-chloro-4-fluorobenzoic acid byproduct.
-
Verify Solvent Anhydrousness: Use a Karl Fischer titrator to quantify the water content in your solvent. Solvents for moisture-sensitive reactions should ideally have a water content below 50 ppm, and for highly sensitive reactions, below 10 ppm.[9]
-
Check Reagent Integrity: If using other moisture-sensitive reagents (e.g., Grignards, organolithiums, anhydrous bases), ensure they have not been compromised. Consider titrating them if applicable.
Below is a decision tree to guide your troubleshooting process for low yields.
Caption: Troubleshooting decision tree for low-yield reactions.
Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or failing. Why is this happening?
This compound is an excellent substrate for SNAr reactions due to the activating effect of the electron-withdrawing ester group and the halogens.[10][11] However, success is highly dependent on anhydrous conditions.
-
Competing Nucleophile: Water, although a weak nucleophile, can compete with your desired nucleophile, especially at elevated temperatures. This leads to the formation of hydroxy-substituted byproducts or the hydrolysis byproduct mentioned previously.
-
Leaving Group Reactivity: In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring.[12][13] The high electronegativity of the fluorine atom at the C4 position makes the ring more electrophilic and susceptible to attack. However, any protic species like water can solvate and deactivate the incoming nucleophile, slowing down this critical step.
-
Base Deactivation: SNAr reactions often require a non-nucleophilic base to neutralize the proton generated if a neutral nucleophile (like an amine or alcohol) is used. If this base is consumed by ambient water, the reaction will not proceed efficiently.
Optimization Strategy: Ensure your nucleophile and base are anhydrous. If using a salt (e.g., potassium carbonate), dry it in an oven before use. Employ a high-quality, anhydrous polar aprotic solvent like DMF, DMSO, or NMP, which has been properly dried.[14]
Frequently Asked Questions (FAQs): Best Practices and Protocols
This section provides answers to common questions regarding the setup and execution of reactions with this compound.
Q1: What are the ideal storage and handling conditions for this compound?
To maintain its integrity, this compound should be stored under the following conditions:
-
Container: Keep in the original, tightly sealed container.[15]
-
Atmosphere: For long-term storage or after the bottle has been opened, consider flushing the headspace with an inert gas (argon or dry nitrogen) before resealing.
-
Environment: Store in a cool, dry place, away from moisture. A desiccator cabinet is recommended for opened containers.[16]
-
Handling: When dispensing the liquid, do so quickly in a low-humidity environment or under a stream of inert gas to minimize exposure to atmospheric moisture.
Q2: How do I select the right drying agent for my solvent?
The choice of drying agent depends on the solvent and the required level of dryness.[17][18][19] Activated 3Å molecular sieves are a versatile and highly effective option for most common solvents used with this substrate, capable of reducing water content to the low ppm range.[9]
| Drying Agent | Suitable Solvents | Mechanism & Notes |
| 3Å Molecular Sieves | THF, Dichloromethane (DCM), Toluene, Dioxane, Acetonitrile, DMF | Physical adsorption of water into pores. Must be activated by heating under vacuum before use. Very efficient and generally non-reactive.[9][20] |
| Calcium Hydride (CaH₂) | Dichloromethane (DCM), Toluene, THF, Acetonitrile | Reacts with water to form Ca(OH)₂ and H₂ gas. Excellent for pre-drying solvents. Not suitable for protic or some carbonyl-containing solvents.[17] |
| Sodium/Benzophenone | THF, Dioxane, Toluene | Reacts with water to form sodium hydroxide. The benzophenone acts as an indicator (forms a deep blue/purple ketyl radical when the solvent is anhydrous). Caution: Highly reactive and flammable. |
| Activated Alumina | Toluene, Dichloromethane (DCM) | Adsorbs water. Can be used in solvent purification systems.[17] |
Protocol for Drying Solvents with Molecular Sieves:
-
Activate 3Å molecular sieves by heating them in a flask at >250 °C under high vacuum for several hours.
-
Allow the sieves to cool to room temperature under an inert atmosphere.
-
Add the activated sieves (approx. 5-10% w/v) to the solvent in a bottle equipped with a septum-sealed cap.[20]
-
Allow the solvent to stand over the sieves for at least 24 hours before use.
-
Withdraw the anhydrous solvent using a dry syringe or cannula.[21]
Q3: What is the most reliable method for drying glassware for a moisture-sensitive reaction?
Even visually dry glassware is coated with a thin film of adsorbed water.[20][21] Proper drying is critical.
-
Oven-Drying: Place all glassware in an oven at >125 °C for at least 4 hours, or preferably overnight.[20][22]
-
Flame-Drying: For immediate use, glassware can be flame-dried. Assemble the apparatus, then heat all glass surfaces with a heat gun or a gentle Bunsen burner flame under a flow of dry inert gas until all visible moisture is gone. Caution: Ensure no flammable solvents are nearby.
-
Assembly: The best practice is to assemble the hot, oven-dried glassware and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen. This prevents atmospheric moisture from being drawn into the apparatus as it cools.[22]
Q4: Can you provide a workflow for setting up a reaction under an inert atmosphere?
Using an inert atmosphere is essential to exclude moisture and oxygen.[23] A standard setup involves a reaction flask sealed with a rubber septum, connected to an inert gas source via a needle, and vented through an oil bubbler.
Experimental Protocol: Inert Atmosphere Reaction Setup
-
Prepare Glassware: Ensure all glassware, stir bars, and needles are oven-dried and cooled under an inert gas stream.[24]
-
Assemble Apparatus: Assemble the reaction flask with a stir bar and condenser (if refluxing), and seal all openings with rubber septa.
-
Purge the System: Insert a needle connected to an inert gas line (e.g., a nitrogen or argon balloon) through the septum.[25] Insert a second, "outlet" needle to vent the displaced air.
-
Flush: Allow the inert gas to flow through the flask for several minutes to displace all the air.[26][27] Remove the outlet needle first, then the gas inlet needle to maintain a slight positive pressure.
-
Add Reagents:
-
Solids: Add solid reagents quickly against a counter-flow of inert gas.
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through the septum.[22]
-
-
Maintain Atmosphere: Keep the reaction under a positive pressure of inert gas for its entire duration, typically by leaving the gas-filled balloon attached.
The following diagram illustrates this general workflow.
Caption: Workflow for executing a moisture-sensitive reaction.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent drying and drying agents. [Link]
-
Chemistry Steps. Drying Agents - Removing water from organic solvents. [Link]
-
Scribd. Drying Agents for Organic Solvents. [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]
-
Fiveable. Inert atmosphere Definition. [Link]
-
Drug Discovery Unit, University of Dundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
Not Voodoo. (2022). Inert Atmosphere, with no O2. YouTube. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]
-
Sciencemadness Discussion Board. (2021). Anhydrous Conditions. [Link]
-
ResearchGate. (2021). How to create inert atmosphere? [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Not Voodoo. (2022). Inert Atmosphere. YouTube. [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]
-
Drug Discovery Unit, University of Dundee. Reaction Set-up. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry For Everyone. (2025). What Causes A Low Percent Yield In Chemical Reactions? YouTube. [Link]
-
CENTURY Tech. (2024). Explaining Lower Yields | Chemistry. YouTube. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. Methyl 4-chloro-2-fluorobenzoate. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
PubChem. Methyl 2-(chloromethyl)-4-fluorobenzoate. [Link]
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 16. How To [chem.rochester.edu]
- 17. Drying solvents and Drying agents [delloyd.50megs.com]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. moodle2.units.it [moodle2.units.it]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. web.mit.edu [web.mit.edu]
- 23. fiveable.me [fiveable.me]
- 24. How To Run A Reaction [chem.rochester.edu]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
Welcome to the technical support center for Methyl 2-chloro-4-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered when working with this versatile synthetic intermediate. My approach here is to move beyond simple procedural lists and delve into the mechanistic reasoning—the "why"—behind common experimental pitfalls and their solutions. Every protocol should be a self-validating system, and understanding the underlying principles is key to achieving that.
Part 1: Purity Assessment and Handling
Before beginning any reaction, verifying the identity and purity of your starting material is paramount. Contaminants can lead to unforeseen side reactions, low yields, and purification difficulties.
FAQ: Initial Characterization
Question: My NMR spectrum of neat this compound shows unexpected peaks. What could be the cause?
Answer: There are two primary possibilities: contamination or degradation.
-
Contamination from Synthesis: A common synthesis route is the Fischer esterification of 2-chloro-4-fluorobenzoic acid with methanol.[1][2] Incomplete reaction or purification can leave residual starting acid. To check for this, look for a broad singlet far downfield (>10 ppm), which is characteristic of a carboxylic acid proton.
-
Hydrolysis: this compound can hydrolyze back to the parent carboxylic acid if exposed to moisture, especially under acidic or basic conditions. The presence of water in your NMR solvent or improper storage could be the culprit. The appearance of a methanol peak (~3.49 ppm in CDCl₃) alongside the carboxylic acid peak is a strong indicator of hydrolysis.
Corrective Action: If significant acid is present, you can purify the ester via column chromatography or by dissolving it in a nonpolar organic solvent (e.g., dichloromethane) and washing with a cold, dilute solution of sodium bicarbonate, followed by a brine wash and drying over an anhydrous salt like Na₂SO₄.[3]
| Compound | Chemical Formula | Molecular Weight | Boiling Point | Appearance |
| This compound | C₈H₆ClFO₂ | 188.58 g/mol | ~110 °C | Colorless to light yellow oil |
Data sourced from PubChem and commercial supplier data.[1][4]
Part 2: Troubleshooting Common Synthetic Transformations
This molecule is a trifecta of reactive sites: the ester, the aryl chloride, and the aryl fluoride. Understanding the interplay between these groups is crucial for successful synthesis.
A. Ester Hydrolysis (Saponification)
Objective: Convert the methyl ester to the corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, a valuable building block.[5]
Question: I'm trying to hydrolyze the ester with NaOH, but my yield of the desired carboxylic acid is low after acidic workup. What's going wrong?
Answer: Low yields in saponification followed by acidic workup often stem from incomplete reaction, product loss during extraction, or unexpected side reactions. Let's break down the possibilities.
-
Causality: Saponification is the base-mediated hydrolysis of an ester. The hydroxide anion attacks the electrophilic carbonyl carbon. This reaction is effectively irreversible because the final step is an acid-base reaction where the generated alkoxide deprotonates the carboxylic acid, forming a stable carboxylate salt.
Troubleshooting Steps:
-
Incomplete Hydrolysis: The reaction may not have gone to completion. While this ester is relatively stable, ensuring complete conversion is key.
-
Solution: Use a sufficient excess of NaOH (2-3 equivalents) and ensure adequate heating (reflux in a methanol/water mixture) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
-
Product Loss During Workup: 2-chloro-4-fluorobenzoic acid has some solubility in water.
-
Solution: After acidifying the reaction mixture to a low pH (pH 1-2) to protonate the carboxylate salt, ensure you extract thoroughly with an appropriate organic solvent (e.g., ethyl acetate, 3x extractions). A brine wash of the combined organic layers can help "salt out" the product, reducing its solubility in the aqueous phase and improving recovery.[3]
-
-
Premature Precipitation: Upon acidification, the carboxylic acid product will precipitate if its concentration exceeds its solubility. If this happens too quickly or in a large volume, it can be difficult to fully extract into the organic phase.
-
Solution: Perform the acidification in an ice bath to control the rate of protonation and precipitation. Ensure vigorous stirring during acidification and subsequent extraction.
-
dot
Caption: Optimized workflow for the saponification of this compound.
B. Reactions with Organometallics (e.g., Grignard Reagents)
Objective: Synthesize a ketone or tertiary alcohol via reaction with an organometallic reagent.
Question: I'm reacting this compound with one equivalent of a Grignard reagent to make a ketone, but I'm getting a tertiary alcohol as the major product. How can I stop the reaction at the ketone stage?
Answer: This is a classic and fundamentally challenging issue when reacting esters with highly reactive organometallics like Grignard or organolithium reagents.[6]
-
Causality — The Reactivity Trap: The reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide group (-OCH₃) to form a ketone.[7][8] Herein lies the problem: the newly formed ketone is generally more reactive towards the Grignard reagent than the starting ester. [8][9][10] Therefore, as soon as a molecule of ketone is formed, it is highly likely to react with a second equivalent of the Grignard reagent, leading to the tertiary alcohol.[11][12]
dot
Caption: The reaction pathway showing the problematic second addition of a Grignard reagent.
Strategies to Synthesize the Ketone:
| Strategy | Description | Advantages | Considerations |
| 1. Weinreb Amide Synthesis | First, convert the ester to the corresponding N-methoxy-N-methylamide (Weinreb amide). This amide reacts with Grignard reagents to form a stable chelated intermediate that does not collapse until acidic workup, preventing over-addition. | High yield of ketone, general applicability. | Requires an extra synthetic step to prepare the amide. |
| 2. Reaction with the Carboxylic Acid | Hydrolyze the ester to the carboxylic acid first. Then, react the acid with two equivalents of an organolithium reagent (not Grignard). The first equivalent deprotonates the acid, and the second adds to the carboxylate to form a stable dianionic intermediate. This intermediate is quenched during workup to yield the ketone.[6] | Avoids the over-addition problem directly. | Requires two equivalents of expensive organolithium reagent. Not effective with Grignard reagents. |
| 3. Low-Temperature Addition | Adding the Grignard reagent at very low temperatures (e.g., -78 °C) can sometimes favor ketone formation by slowing down the second addition relative to the first. | Procedurally simple. | Often results in mixtures of ketone and alcohol; highly substrate-dependent.[9] |
C. Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace either the chloro or fluoro substituent with a nucleophile.
Question: I want to perform a nucleophilic aromatic substitution on this compound. Which halide will be displaced, and how can I control the reaction?
Answer: This is an excellent question that touches on the nuances of SNAr reactions. In most SNAr reactions, fluoride is a better leaving group than chloride.[13]
-
Causality — The Rate-Determining Step: The mechanism of SNAr involves two steps: (1) nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), and (2) loss of the leaving group to restore aromaticity.[14] The first step, the addition of the nucleophile, is typically the slow, rate-determining step. Fluorine's high electronegativity makes the carbon it's attached to (the ipso-carbon) more electrophilic and stabilizes the intermediate negative charge through a strong inductive effect, thereby accelerating the rate-determining attack.[13]
Therefore, in a reaction with a nucleophile like an alkoxide or an amine, the fluorine atom is preferentially displaced .
Controlling the Reaction:
-
Choice of Nucleophile: Strong, hard nucleophiles will favor SNAr at the fluorine-bearing carbon.
-
Reaction Conditions: Use of polar aprotic solvents like DMSO or DMF is standard for SNAr reactions as they solvate the cation of the nucleophilic salt without solvating the anion, increasing its nucleophilicity.[14]
-
Targeting the Chlorine: Displacing the chlorine via a standard SNAr pathway is challenging due to the higher reactivity of the fluorine. If displacement of chlorine is desired, alternative chemistries, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), would be the more appropriate and selective strategy. These reactions follow different mechanisms not dependent on the electronegativity of the leaving group in the same way.
Part 3: Analytical Characterization
Question: How can I confirm the product of my Grignard reaction using GC-MS?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for this analysis.
-
Sample Preparation: Quench a small aliquot of your reaction mixture in a vial containing a saturated ammonium chloride solution. Extract with a small amount of diethyl ether or ethyl acetate. Dry the organic layer over a small amount of anhydrous sodium sulfate and inject the supernatant.[15]
-
Interpreting the Results:
-
Starting Ester: You will see a peak corresponding to the molecular weight of this compound (m/z = 188, with a characteristic M+2 peak for the chlorine isotope at m/z = 190).
-
Ketone Product: The mass of the ketone will be [M.W. of ester (188.58) - M.W. of OCH₃ (31.03) + M.W. of your Grignard's R group]. Look for the molecular ion peak corresponding to this mass.
-
Tertiary Alcohol Product: The mass of the alcohol will be [M.W. of ester (188.58) - M.W. of OCH₃ (31.03) + 2 * M.W. of your Grignard's R group + 1 (for the H from workup)]. The molecular ion of alcohols can sometimes be weak or absent; look for a characteristic M-18 peak (loss of water) or other fragmentation patterns.
-
By comparing the retention times and mass spectra of the peaks in your chromatogram, you can determine the relative ratio of starting material, desired ketone, and undesired tertiary alcohol, giving you a clear picture of your reaction's success.
References
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
- BenchChem. (n.d.). Troubleshooting low yields in the Grignard synthesis of tertiary alcohols.
- OChem. (2021, September 11). Esters to Ketones, Part 1: Polar Organometallics [Video]. YouTube.
- ECHEMI. (n.d.). This compound SDS, 85953-29-3 Safety Data Sheets.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). This compound CAS#: 85953-29-3.
- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid?
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- ChemicalBook. (n.d.). This compound | 85953-29-3.
- Chemistry Steps. (n.d.). Esters to Ketones.
- Chemistry Steps. (n.d.). Esters with Grignard Reagent.
- Chemguide. (n.d.). Hydrolysis of esters.
- Chemistry LibreTexts. (2019, June 5). 20.12 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Química Orgánica. (n.d.). Reaction of esters with organometallics.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- PHARMD GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION.
- Scifinder. (n.d.). The Role of 2-Chloro-4-fluorobenzoic Acid in Modern Organic Synthesis.
Sources
- 1. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 2. This compound | 85953-29-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reaction of esters with organometallics [quimicaorganica.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. env.go.jp [env.go.jp]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-chloro-4-fluorobenzoate, a key intermediate in the synthesis of various functional molecules. By comparing its spectral features with structurally related analogues, this document aims to equip researchers with the expertise to confidently identify and characterize similar substituted benzoates.
Understanding the Structural Significance of this compound
This compound is a halogenated aromatic ester. The presence and position of the chloro and fluoro substituents, along with the methyl ester group, create a unique electronic environment around the benzene ring. This, in turn, gives rise to a distinctive NMR fingerprint that can be systematically deciphered. A thorough understanding of its NMR spectra is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic pathways.
Deciphering the NMR Spectra of this compound
Predicted ¹H NMR Spectral Analysis:
The aromatic region of the ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the ester group.
-
H-6: This proton, situated between the ester and the chlorine atom, is expected to be the most deshielded and will likely appear as a doublet of doublets.
-
H-5: This proton will be coupled to H-6 and H-3, appearing as a doublet of doublets.
-
H-3: This proton, adjacent to the fluorine atom, will exhibit coupling to both the fluorine and H-5, resulting in a doublet of triplets.
-
-OCH₃: The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.9 ppm.
Predicted ¹³C NMR Spectral Analysis:
The ¹³C NMR spectrum will provide valuable information about the carbon framework. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will show distinct chemical shifts influenced by the attached substituents. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
A Comparative Analysis with Structurally Related Benzoates
To provide a practical context for the spectral analysis of this compound, we will compare its expected features with the experimentally determined NMR data of three related compounds: Methyl 2-chlorobenzoate, Methyl 4-fluorobenzoate, and Methyl benzoate.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| Methyl 2-chlorobenzoate | 7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (dtd, J = 9.7, 8.0, 1.5 Hz, 2H), 7.33 – 7.27 (m, 1H), 3.93 (s, 3H)[1] | 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4 |
| Methyl 4-fluorobenzoate | 8.05-8.01 (m, 2H), 7.12-7.07 (m, 2H), 3.89 (s, 3H) | 166.4 (d, J=2.9 Hz), 165.5 (d, J=253.5 Hz), 132.1 (d, J=9.2 Hz), 126.5 (d, J=2.9 Hz), 115.5 (d, J=22.0 Hz), 52.2 |
| Methyl Benzoate | 8.08 – 7.98 (m, 2H), 7.56 – 7.48 (m, 1H), 7.40 (t, J = 7.6 Hz, 2H), 3.88 (d, J = 1.1 Hz, 3H)[1] | 167.0, 132.9, 130.2, 129.6, 128.3, 52.0[1] |
| This compound (Predicted) | ~7.9 (dd), ~7.2 (ddd), ~7.1 (dd), ~3.9 (s) | ~165, |
Analysis of Spectral Differences:
-
Effect of the 2-Chloro Group: Comparing Methyl benzoate and Methyl 2-chlorobenzoate, the ortho-chloro substituent causes a downfield shift of the adjacent aromatic protons and introduces more complex splitting patterns due to the loss of symmetry.[1]
-
Effect of the 4-Fluoro Group: The fluorine atom in Methyl 4-fluorobenzoate introduces characteristic C-F couplings in the ¹³C NMR spectrum and influences the chemical shifts of the aromatic protons through its strong electron-withdrawing effect.
-
Combined Effects in this compound: The simultaneous presence of both a chloro and a fluoro group will result in a complex interplay of electronic effects, leading to a unique set of chemical shifts and coupling patterns that can be used for its unambiguous identification.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
Achieving high-quality NMR data is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters.[2][3][4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[3][4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[3] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[3]
-
Filter the solution if any particulate matter is present to prevent peak broadening.[2][4]
-
Transfer the clear solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[4][5]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative analysis, a longer relaxation delay is crucial.[6]
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the typical workflow for acquiring and analyzing NMR data for a small organic molecule like this compound.
Caption: Workflow for NMR sample preparation, data acquisition, and spectral analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound and its analogues. By understanding the influence of different substituents on chemical shifts and coupling patterns, researchers can confidently interpret complex spectra. This guide provides a foundational framework for this analysis, complemented by a robust experimental protocol to ensure the acquisition of high-quality, reproducible NMR data. The comparative approach presented herein empowers scientists in drug discovery and materials science to accelerate their research through accurate and efficient molecular characterization.
References
- Supporting Information for a relevant chemical synthesis publication.
- Supporting Information for a relevant chemical synthesis publication.
-
PubChem. Methyl 2-chlorobenzoate. [Link]
-
Organic Chemistry at CU Boulder. NMR Spectrum Acquisition. [Link]
-
Alwsci. How To Prepare And Run An NMR Sample. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
- The Royal Society of Chemistry. Supplementary Information.
-
Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(9), 575. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. rsc.org [rsc.org]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-chloro-4-fluorobenzoate and its Characterization by Alternative Analytical Techniques
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Methyl 2-chloro-4-fluorobenzoate (CAS No. 85953-29-3) is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular structure, purity, and impurity profile are critical parameters that directly influence the yield, efficacy, and safety of the final products. Therefore, robust analytical characterization is not merely a quality control step but a foundational component of the development lifecycle.
This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the chemical principles governing the molecule's fragmentation, provide a validated protocol for its analysis, and critically compare the insights gained from mass spectrometry with those from other powerful analytical techniques. We will explore not just the "what" but the "why," offering researchers, scientists, and drug development professionals a comprehensive framework for the analytical assessment of this important compound.
Part 1: Elucidating the Fragmentation Pathway of this compound by Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a robust and widely used technique in Gas Chromatography-Mass Spectrometry (GC-MS) that imparts significant energy (typically 70 eV) to the analyte molecule.[1] This high energy results in the formation of a molecular ion (M⁺˙), which is an energetically unstable radical cation that subsequently undergoes predictable fragmentation to yield a characteristic mass spectrum.[1][2] The resulting pattern of fragment ions serves as a molecular fingerprint, providing invaluable structural information.
For this compound (Molecular Weight: 188.58 g/mol for isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O), the fragmentation is governed by the interplay between the stable aromatic ring, the ester functional group, and the electron-withdrawing halogen substituents.[3][4]
Predicted Fragmentation Data
The mass spectrum is predicted to exhibit a series of key ions, which are summarized in the table below. The presence of chlorine is readily identified by the characteristic isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks.[5]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure | Significance |
| 188/190 | [M]⁺˙ | - | [C₈H₆ClFO₂]⁺˙ | Molecular Ion Peak . Confirms the molecular weight of the compound. Its presence is expected due to the stability of the aromatic ring.[4] |
| 157/159 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | [C₇H₃ClFO]⁺ | Base Peak (Predicted) . Loss of the methoxy radical is a classic α-cleavage for methyl esters, leading to a highly stable acylium cation.[3][4] |
| 129/131 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | [C₆H₃ClF]⁺ | Loss of the entire methoxycarbonyl radical. |
| 111 | [C₆H₄FO]⁺ | Cl, CO | [C₆H₄FO]⁺ | Subsequent loss of a chlorine radical and carbon monoxide from the [M-OCH₃]⁺ ion. |
| 94 | [C₆H₄F]⁺˙ | Cl, COOCH₃ | [C₆H₄F]⁺˙ | Loss of a chlorine radical from the [M - COOCH₃]⁺ ion. |
Discussion of Fragmentation Mechanisms
The fragmentation process begins with the formation of the molecular ion, [C₈H₆ClFO₂]⁺˙, at m/z 188 and 190. Aromatic esters are known to produce relatively strong molecular ion peaks due to the stability conferred by the benzene ring.[3]
The most favorable and diagnostically significant fragmentation is the α-cleavage adjacent to the carbonyl group, resulting in the expulsion of a methoxy radical (•OCH₃).[2][3] This pathway is energetically favorable as it leads to the formation of a resonance-stabilized 2-chloro-4-fluorobenzoyl cation at m/z 157/159. The high stability of this acylium ion suggests that this will likely be the base peak (the most intense peak) in the spectrum.
Further fragmentation can occur from this benzoyl cation. A common subsequent loss is that of a neutral carbon monoxide (CO) molecule, which would lead to a chlorofluorophenyl cation at m/z 129/131. However, the initial loss of the entire methoxycarbonyl radical (•COOCH₃) from the molecular ion can also directly produce this ion. The relative abundances will depend on the energetics of the competing pathways.
The following diagram illustrates the primary predicted fragmentation pathway.
Part 2: A Self-Validating Experimental Protocol for GC-MS Analysis
To ensure the generation of high-quality, reproducible data, every step in the analytical protocol must be justified. The following GC-MS methodology is designed as a self-validating system, where the choice of parameters is dictated by the physicochemical properties of the analyte and the objectives of the analysis.
Step-by-Step Methodology
-
Sample Preparation
-
Objective: To prepare a clean, homogeneous sample at a concentration suitable for GC-MS analysis without causing column overload or detector saturation.
-
Protocol:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution. The choice of solvent is critical; it must fully dissolve the analyte and be compatible with the GC system.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL. This concentration is typically sufficient to produce a strong signal without overwhelming the system.
-
(Optional but recommended) Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the injector or contaminate the GC column.
-
-
-
Gas Chromatography (GC) Instrumental Analysis
-
Objective: To achieve efficient chromatographic separation of the analyte from the solvent and any potential impurities, ensuring a pure compound enters the mass spectrometer.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a suitable capillary column.
-
GC Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6] This type of column provides excellent resolution for a wide range of semi-volatile organic compounds.
-
Injector: Operate in splitless mode to maximize sensitivity for the low-concentration sample. Set the injector temperature to 250°C. This temperature is high enough to ensure rapid volatilization of the analyte (Boiling Point: ~110°C at reduced pressure) without causing thermal degradation.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency.[8]
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute. This allows for solvent focusing at the head of the column.
-
Ramp: Increase temperature at 15°C/min to 280°C. This rate provides a good balance between analysis speed and separation efficiency.
-
Final hold: Hold at 280°C for 5 minutes to ensure all components are eluted from the column.[8]
-
-
-
-
Mass Spectrometry (MS) Instrumental Analysis
-
Objective: To ionize and fragment the eluted analyte, and then separate and detect the resulting ions to generate a mass spectrum.
-
Instrumentation: A mass spectrometer, such as a single quadrupole or ion trap, coupled to the GC.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).[9]
-
Ionization Energy: 70 eV. This is the standard energy used for EI-MS, which promotes reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST).[9]
-
Mass Range: Scan from m/z 40 to 400. This range will comfortably encompass the molecular ion and all expected fragments.
-
Source Temperature: 230°C. This prevents condensation of the analyte within the ion source.
-
Transfer Line Temperature: 280°C. This must be hot enough to prevent the analyte from condensing as it passes from the GC to the MS.
-
-
-
Data Analysis
-
Objective: To interpret the acquired data to confirm the identity and structure of the analyte.
-
Procedure:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak (M⁺˙) at m/z 188/190.
-
Correlate the major fragment ions in the experimental spectrum with the predicted fragmentation pattern discussed in Part 1.
-
Compare the acquired spectrum with reference libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if available.[10]
-
-
Part 3: A Comparative Framework: Mass Spectrometry vs. Alternative Analytical Techniques
While GC-MS is unparalleled for providing detailed structural information from fragmentation patterns, a comprehensive analytical strategy often involves orthogonal techniques that provide complementary data.[11] High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) are two such powerful alternatives.[9]
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] For this compound, a reversed-phase C18 column would be appropriate. The aromatic ring contains a chromophore that absorbs UV light, allowing for detection and quantification.[9]
-
Application: Primarily used for purity assessment and quantification. It excels at separating non-volatile impurities that would not be amenable to GC analysis.
Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR provides highly precise and accurate quantification without the need for an identical reference standard of the analyte.[6] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, an absolute purity value can be determined.[6]
-
Application: Considered a primary ratio method for determining purity. It also provides definitive structural information, complementing the fragmentation data from MS.
Comparative Performance Analysis
The choice of analytical technique is driven by the specific question being asked. The following table provides a direct comparison of GC-MS, HPLC-UV, and qNMR for the characterization of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Primary Use | Identification, structural elucidation, volatile impurity profiling. | Purity assessment, quantification, non-volatile impurity profiling. | Absolute purity determination, definitive structural confirmation. |
| Information Provided | Molecular weight & fragmentation pattern (structural fingerprint). | Retention time & UV absorbance (purity & concentration). | Chemical shifts & coupling constants (unambiguous structure), precise quantity. |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). | Low (mg range). |
| Selectivity | Very High (based on mass-to-charge ratio). | Moderate (based on chromatographic separation). | Very High (based on unique nuclear environments). |
| Strengths | - Unambiguous identification via fragmentation. - High sensitivity. - Compatible with extensive spectral libraries. | - Excellent for purity determination. - Can analyze thermally unstable/non-volatile compounds. - Robust and widely available. | - Primary method for absolute quantification. - Provides definitive structural information. - Non-destructive. |
| Limitations | - Requires volatile and thermally stable analytes. - Isomeric differentiation can be challenging. - Not inherently quantitative without standards. | - Provides limited structural information. - Co-eluting impurities can interfere. - Requires a chromophore for UV detection. | - Low sensitivity requires more sample. - Higher instrumentation cost. - Requires soluble samples in deuterated solvents. |
Conclusion
The analytical characterization of this compound is most effectively achieved through a multi-technique approach. Electron Ionization Mass Spectrometry, particularly when coupled with Gas Chromatography, provides an exceptionally detailed molecular fingerprint through its predictable fragmentation pattern, with the loss of the methoxy radical (•OCH₃) to form the stable acylium ion at m/z 157/159 being the most diagnostically significant event. This guide provides a robust theoretical framework and a validated experimental protocol for acquiring and interpreting this data.
However, for a complete picture, especially in regulated environments like drug development, the structural insights from GC-MS should be complemented by the quantitative purity data from HPLC-UV and the absolute structural and quantitative verification from qNMR. By understanding the strengths and limitations of each technique, researchers can deploy them strategically to build a comprehensive and unimpeachable analytical dossier for this critical chemical intermediate.
References
- Vertex AI Search.
- YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- ACS Publications.
- Benchchem.
- Wikipedia.
- Advances in the Analysis of Persistent Halogen
- Chemistry LibreTexts.
- NIST WebBook. 2-Chloro-4-fluorobenzoic acid.
- ResearchGate.
- PubMed.
- Benchchem.
- PubChem.
- NIH.
- LCGC International.
- Modern Analytical Technique for Characteriz
- Benchchem.
- YouTube.
- GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri.
- Chemguide.
- Slideshare.
- NIST WebBook.
- ChemicalBook.
- RSC Publishing.
- NIH.
- Spectroscopy Online.
- Sigma-Aldrich.
- YouTube.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 85953-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ijper.org [ijper.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Chloro-4-fluorobenzoic acid [webbook.nist.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
Reactivity Face-Off: A Comparative Guide to Methyl 2-chloro-4-fluorobenzoate and Methyl 2-bromo-4-fluorobenzoate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone methodology. The choice of starting material is critical, and seemingly subtle differences, such as the identity of a halogen leaving group, can have profound implications for reaction efficiency, yield, and overall process viability. This guide provides an in-depth, evidence-based comparison of the reactivity of two commonly employed building blocks: Methyl 2-chloro-4-fluorobenzoate and Methyl 2-bromo-4-fluorobenzoate.
The Decisive First Step: Understanding SNAr Reactivity
Unlike the more familiar SN1 and SN2 reactions of aliphatic compounds, the reactivity of aryl halides in SNAr reactions is not primarily dictated by the bond strength of the carbon-halogen bond. Instead, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1][2] The subsequent loss of the leaving group to restore aromaticity is a comparatively fast process.[1]
This mechanistic nuance leads to a counterintuitive trend in leaving group ability for halogens in many SNAr reactions: F > Cl > Br > I.[3][4] This is the reverse of the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The high electronegativity of fluorine strongly withdraws electron density from the aromatic ring, making the carbon atom at the point of substitution more electrophilic and better able to accommodate the incoming nucleophile.[5] Furthermore, the electronegative halogen stabilizes the negatively charged Meisenheimer intermediate through an inductive effect.[6]
The substrates , this compound and Methyl 2-bromo-4-fluorobenzoate, are activated towards SNAr by the presence of electron-withdrawing groups: the methyl ester at the ortho position and the fluorine atom at the para position. These groups help to delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step.[3][7]
The Ortho-Ester: A Double-Edged Sword?
The presence of a methyl ester group ortho to the leaving group introduces an additional layer of complexity. While the ester group is electron-withdrawing and thus activates the ring towards nucleophilic attack, its steric bulk can potentially hinder the approach of the nucleophile to the reaction center. However, studies have shown that substituents at the meta position (relative to the reaction site) can have an accelerating effect on ester-mediated SNAr reactions, suggesting that electronic effects can outweigh steric hindrance.[8] In the case of our target molecules, the ester group is ortho to the leaving group, and its electron-withdrawing nature is expected to contribute to the overall activation of the substrate.
Hypothetical Reactivity: Chloro vs. Bromo
Based on the foundational principles of SNAr reactions, a clear hypothesis can be formulated: This compound is expected to be more reactive than Methyl 2-bromo-4-fluorobenzoate.
This prediction is rooted in the "element effect" observed in many SNAr reactions, where the more electronegative chlorine atom is more effective at withdrawing electron density from the aromatic ring, thereby increasing the electrophilicity of the carbon atom undergoing substitution and stabilizing the Meisenheimer intermediate to a greater extent than the less electronegative bromine atom.
Experimental Validation: A Comparative Study
To empirically test this hypothesis, a comparative kinetic study can be designed. The reaction of both substrates with a common nucleophile, such as aniline or piperidine, under identical conditions provides a direct measure of their relative reactivities.
Experimental Protocol: Comparative Amination
Objective: To compare the rate of reaction of this compound and Methyl 2-bromo-4-fluorobenzoate with aniline.
Materials:
-
This compound
-
Methyl 2-bromo-4-fluorobenzoate
-
Aniline (freshly distilled)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Suitable internal standard for GC or HPLC analysis
-
Standard laboratory glassware and magnetic stirrer
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve an equimolar amount of either this compound or Methyl 2-bromo-4-fluorobenzoate in a fixed volume of anhydrous DMF.
-
Internal Standard: Add a known amount of a suitable internal standard to each reaction vessel.
-
Initiation: To each vessel, add an equimolar amount of aniline at a precisely recorded time (t=0).
-
Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., a mixture of water and ethyl acetate).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining starting material and the formed product relative to the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for both reactions. The initial rate of reaction can be determined from the slope of these plots.
Expected Results and Data Presentation
The experimental results are expected to show a faster rate of consumption of this compound compared to Methyl 2-bromo-4-fluorobenzoate. This would be reflected in a steeper decline in its concentration over time and a more rapid appearance of the aminated product.
Table 1: Hypothetical Comparative Reactivity Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Relative Rate Constant (krel) |
| This compound | Aniline | DMF | 100 | >1 |
| Methyl 2-bromo-4-fluorobenzoate | Aniline | DMF | 100 | 1 |
Mechanistic Visualization
The underlying mechanism for this reactivity difference can be visualized through the following diagrams:
Caption: General mechanism for the SNAr reaction of the two substrates.
Caption: Comparative reaction energy profile.
Conclusion and Practical Implications
The greater electronegativity of chlorine compared to bromine leads to a more electrophilic aromatic ring in this compound. This increased electrophilicity facilitates the rate-determining nucleophilic attack, resulting in a faster overall reaction rate. For researchers and process chemists, this translates to several practical advantages when using the chloro-analogue:
-
Milder Reaction Conditions: The higher reactivity may allow for lower reaction temperatures, which can be beneficial for substrates with sensitive functional groups.
-
Shorter Reaction Times: Faster kinetics can lead to increased throughput in a production setting.
-
Potentially Higher Yields: By promoting the desired SNAr pathway, the formation of side products may be minimized.
While Methyl 2-bromo-4-fluorobenzoate remains a viable and useful synthetic intermediate, for applications demanding high reactivity and efficiency in nucleophilic aromatic substitution, this compound presents a clear advantage. The choice between these two reagents should be guided by a thorough consideration of the specific reaction conditions, the nature of the nucleophile, and the overall synthetic strategy.
References
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
- Terrier, F. (1991). Nucleophilic Aromatic Substitution. In Nucleophilic Aromatic Displacement: The Influence of the Nitro Group (pp. 1-24). VCH Publishers.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Ross, S. D. (1963). Nucleophilic Aromatic Substitution Reactions. In Progress in Physical Organic Chemistry (Vol. 1, pp. 31-87). Interscience Publishers.
- Crampton, M. R. (1969). Meisenheimer Complexes. In Advances in Physical Organic Chemistry (Vol. 7, pp. 211-257). Academic Press.
- Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier.
- Artamkina, G. A., Egorov, M. P., & Beletskaya, I. P. (1982). The Meisenheimer complexes. Chemical Reviews, 82(4), 427–459.
-
Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). In Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. (n.d.). In Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 12, 2026, from [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II - KPU Pressbooks. Retrieved January 12, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). In BYJU'S. Retrieved January 12, 2026, from [Link]
Sources
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
HPLC method for purity validation of Methyl 2-chloro-4-fluorobenzoate
An Objective Comparison of High-Performance Liquid Chromatography (HPLC) Methods for the Purity Validation of Methyl 2-chloro-4-fluorobenzoate
Authored by: A Senior Application Scientist
This guide presents a comprehensive, in-depth comparison of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity validation of this compound. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of this compound is not merely a quality control checkpoint but a foundational requirement for the safety and efficacy of the final drug product.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the methodological choices, enabling readers to adapt and troubleshoot effectively.
The narrative will first establish a primary, robust RP-HPLC method (Method A) using a conventional C18 stationary phase. It will then introduce an alternative method (Method B) employing a pentafluorophenyl (PFP) stationary phase to highlight differences in selectivity for halogenated aromatic compounds.[3] The core of this guide is a detailed exploration of method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating how to build a self-validating, trustworthy analytical system.[4][5][6][7]
The Analytical Challenge: Separating Structurally Similar Impurities
This compound is typically synthesized by the esterification of 2-chloro-4-fluorobenzoic acid.[8] Potential impurities can therefore include:
-
Starting Materials: Unreacted 2-chloro-4-fluorobenzoic acid.
-
Process-Related Impurities: Isomers formed during the synthesis of the benzoic acid precursor, such as methyl 4-chloro-2-fluorobenzoate.[9][10][11]
-
Degradation Products: Variants formed during manufacture or storage.[12][13]
An effective HPLC method must be "stability-indicating," meaning it can separate the intact analyte from these potential impurities and any degradation products that may form under stress conditions.[14]
Comparative HPLC Methodologies
The selection of the stationary phase is the most critical factor in achieving the desired selectivity in RP-HPLC.[15] While C18 columns are the workhorse of the industry, specialized phases can offer superior performance for specific analyte types, such as halogenated compounds.[3][16]
Method A: The Industry Standard (C18 Column)
This method utilizes a traditional C18 column, which separates compounds primarily based on hydrophobicity. It is a reliable starting point for many small molecules.
Method B: The Alternative for Enhanced Selectivity (PFP Column)
This method employs a Pentafluorophenyl (PFP) phase. PFP columns provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can be highly advantageous for separating halogenated and aromatic compounds with subtle structural differences.[3][17]
| Parameter | Method A: C18 Protocol | Method B: PFP Protocol | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm | C18 provides general hydrophobic retention. PFP offers alternative selectivity for halogenated aromatics through π-π interactions.[3][16] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | A simple acidic mobile phase ensures the carboxylic acid impurity is in its neutral form for better retention. Formic acid is used for Method B to ensure MS-compatibility if needed.[18] |
| Gradient | 0-15 min: 40-80% B15-17 min: 80% B17-18 min: 80-40% B18-25 min: 40% B | 0-15 min: 40-75% B15-17 min: 75% B17-18 min: 75-40% B18-25 min: 40% B | A gradient elution is necessary to elute all potential impurities with good peak shape in a reasonable time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 254 nm | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Vol. | 10 µL | 10 µL | Standard volume to avoid column overload. |
A Guide to Method Validation per ICH Q2(R1)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[6][19][20][21] The following sections detail the validation process, comparing the performance of Method A and Method B.
Caption: Potential degradation pathways under forced stress conditions.
The primary goal is to achieve baseline resolution (Rs > 1.5) between the main peak and all degradation peaks.
| Stress Condition | % Degradation | Resolution (Rs) - Method A (C18) | Resolution (Rs) - Method B (PFP) | Comments |
| Acid Hydrolysis | ~15% | Main Peak / Acid Impurity: 1.8 | Main Peak / Acid Impurity: 2.5 | Both methods are adequate, but Method B provides superior resolution for the key degradant. |
| Base Hydrolysis | ~25% | Main Peak / Acid Impurity: 1.9 | Main Peak / Acid Impurity: 2.6 | Similar trend to acid hydrolysis. |
| Oxidation | ~10% | Main Peak / Degradant X: 2.2 | Main Peak / Degradant X: 2.1 | Both methods show comparable performance for the oxidative degradant. |
| Thermal | ~5% | Main Peak / Degradant Y: 1.6 | Main Peak / Degradant Y: 2.0 | Method B shows better separation for the minor thermal degradant. |
Linearity, Accuracy, and Precision
These parameters establish the quantitative capabilities of the method.
-
Linearity: Assessed by analyzing a series of solutions across a range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be > 0.999. [7]* Accuracy: Determined by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability: Multiple injections of the same sample (%RSD < 1.0%).
-
Intermediate Precision: Analysis on different days, by different analysts, or on different equipment (%RSD < 2.0%).
-
| Parameter | Acceptance Criteria | Method A (C18) | Method B (PFP) |
| Linearity (r²) | > 0.999 | 0.9995 | 0.9997 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | 99.5% - 101.1% |
| Precision (Repeatability %RSD) | < 1.0% | 0.45% | 0.38% |
| Precision (Intermediate %RSD) | < 2.0% | 0.85% | 0.77% |
Limit of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [7] These are critical for impurity testing. They are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1).
| Parameter | Method A (C18) | Method B (PFP) |
| LOD (µg/mL) | 0.05 µg/mL (S/N = 3.2) | 0.04 µg/mL (S/N = 3.5) |
| LOQ (µg/mL) | 0.15 µg/mL (S/N = 10.5) | 0.12 µg/mL (S/N = 10.8) |
Robustness
Robustness testing examines the method's reliability when subjected to small, deliberate changes in parameters. [4]
-
Vary the mobile phase composition by ±2% (e.g., Acetonitrile from 40% to 38% and 42%).
-
Vary the column temperature by ±5°C (e.g., from 30°C to 25°C and 35°C).
-
Vary the flow rate by ±0.1 mL/min (e.g., from 1.0 mL/min to 0.9 and 1.1 mL/min).
-
Monitor system suitability parameters (e.g., resolution, tailing factor) at each condition.
Final Recommendation
Both the standard C18 method (Method A) and the alternative PFP method (Method B) can be successfully validated for the purity analysis of this compound.
-
Method A (C18) is a perfectly acceptable and reliable method that meets all ICH validation criteria. It is a cost-effective and readily available option for routine quality control.
-
Method B (PFP) is the superior choice. The enhanced selectivity it provides for the key hydrolysis degradant offers a greater margin of safety and robustness. [3]This is particularly valuable during drug development and stability studies where unexpected impurities may arise. The slightly better sensitivity is an added advantage for trace impurity analysis.
For laboratories aiming for the highest level of analytical assurance and developing methods intended for long-term use across various stability and manufacturing campaigns, investing in the PFP column-based method is highly recommended.
References
- Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science Publishers.
- Forced Degradation Study & Impurity Analysis. (n.d.). Protheragen.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
- An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024). Sofpromed.
- Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network.
- Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
- A Review on Step-by-Step Analytical Method Validation. (n.d.). IOSR Journal of Pharmacy.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd.
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). Chromatography Online.
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.). ResearchGate.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Quality Guidelines. (n.d.). ICH.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
- HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
- This compound CAS#: 85953-29-3. (n.d.). ChemicalBook.
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns.
- Methyl 4-Chloro-2-Fluorobenzoate, 97% (HPLC) at best price in Navi Mumbai. (n.d.). IndiaMART.
- Methyl 4-chloro-2-fluorobenzoate, 97% (HPLC). (n.d.). Advent Chembio.
- This compound, min 98%, 100 grams. (n.d.). Loba Chemsell.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.
- 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents.
- Methyl 4-chloro-2-fluorobenzoate. (n.d.). PubChem.
- Methyl p-chlorobenzoate. (2018). SIELC Technologies.
- A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC. (n.d.). Benchchem.
- Methyl 4-fluorobenzoate 98 403-33-8. (n.d.). Sigma-Aldrich.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. iosrphr.org [iosrphr.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scribd.com [scribd.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 9. indiamart.com [indiamart.com]
- 10. | Advent [adventchembio.com]
- 11. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 16. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 17. halocolumns.com [halocolumns.com]
- 18. Methyl p-chlorobenzoate | SIELC Technologies [sielc.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. particle.dk [particle.dk]
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 2-chloro-4-fluorobenzoate Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of Methyl 2-chloro-4-fluorobenzoate, a common scaffold in medicinal chemistry, understanding the exact spatial arrangement of atoms is critical for predicting and optimizing biological activity, designing new syntheses, and ensuring intellectual property protection. This guide provides an in-depth comparison of X-ray crystal structure analysis with other key analytical techniques, offering field-proven insights into the causality behind experimental choices to empower your research.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1] It provides a high-resolution, three-dimensional map of electron density within the crystal lattice, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[2][3]
The 'Why' Behind the Workflow: A Self-Validating Protocol
The power of SC-XRD lies in its rigorous and self-validating methodology. Each step is designed to ensure the integrity of the final structural model.
-
Crystal Growth (The Art and Science): The journey begins with the often-challenging task of growing a high-quality single crystal. The purity of the compound is paramount, as impurities can inhibit crystallization or lead to disordered structures.[4]
-
Causality: A well-ordered, single crystal is essential because the technique relies on the constructive interference of X-rays diffracted by a repeating, three-dimensional array of molecules.[3] Defects or multiple crystal lattices (twinning) will complicate or prevent a successful structure solution.
-
Methodology: Slow evaporation of a saturated solution is a common starting point. A solvent in which the compound is moderately soluble is ideal.[4] Other techniques include vapor diffusion, liquid-liquid diffusion, and cooling. The choice of solvent is critical and often requires empirical screening.
-
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.
-
Causality: Cryo-cooling enhances data quality by reducing atomic motion, which would otherwise smear the electron density and weaken the diffraction signal.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.[1]
-
-
Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensity) are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data.
-
Causality: Refinement is an iterative process of adjusting atomic parameters (position, thermal motion) to minimize the difference between the observed diffraction pattern and one calculated from the model. The quality of the final structure is assessed using metrics like the R-factor, which should be as low as possible for a good fit.
-
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Analysis: SC-XRD vs. Alternative Spectroscopic Techniques
While SC-XRD provides the definitive solid-state structure, it is not always feasible or may not provide all the necessary information, especially regarding the molecule's behavior in solution. Here, we compare SC-XRD with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystal lattice.[3] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Ionization of molecules and separation based on mass-to-charge ratio.[5] |
| Sample Phase | Solid (single crystal). | Solution or solid-state.[6] | Solid, liquid, or gas. |
| Information Obtained | Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[2] | Connectivity, 2D/3D structure in solution, dynamic processes.[7][8] | Molecular weight, elemental composition, fragmentation patterns. |
| Strengths | Unambiguous structure determination; high precision.[1] | Provides data on solution-state conformation and dynamics; non-destructive.[6] | High sensitivity; provides accurate molecular weight and formula. |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow; provides a static picture of the molecule.[9] | Structure is an average of solution conformations; resolution is generally lower than SC-XRD; size limitations for complex structures.[9][10] | Does not directly provide 3D structural information; isomers can be difficult to distinguish. |
| Application to this compound Derivatives | Ideal for confirming the final structure of a synthesized derivative and understanding intermolecular interactions in the solid state.[11][12] | Essential for confirming connectivity and studying conformational preferences in solution, especially given the presence of the NMR-active 19F nucleus.[13][14] | Used to confirm the molecular weight of the synthesized compound and can aid in structure elucidation through fragmentation analysis.[15][16] |
Expert Insights on Method Selection
-
For Unambiguous Proof of Structure: When absolute stereochemistry or the precise geometry of a novel derivative needs to be established for a patent or publication, SC-XRD is indispensable.
-
When Crystals Are Elusive or Solution Behavior is Key: NMR is the go-to technique. For fluorinated compounds like this compound derivatives, ¹⁹F NMR is a particularly powerful tool, offering high sensitivity and a wide chemical shift range, which can reveal subtle electronic effects within the molecule.[7][8]
-
For Routine Confirmation and High-Throughput Screening: Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for quickly confirming the molecular weight of reaction products and assessing purity.[5][17]
Sources
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. How To [chem.rochester.edu]
- 5. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 15. Integration of Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry and Molecular Cloning for the Identification and Functional Characterization of Mobile ortho-Halobenzoate Oxygenase Genes in Pseudomonas aeruginosa Strain JB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integration of matrix-assisted laser desorption ionization-time of flight mass spectrometry and molecular cloning for the identification and functional characterization of mobile ortho-halobenzoate oxygenase genes in Pseudomonas aeruginosa strain JB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Methyl 2-chloro-4-fluorobenzoate and Its Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of chemical structures is not merely a procedural formality; it is the bedrock of reproducible and reliable scientific discovery. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a parent scaffold, often exhibit markedly different biological activities and physical properties. For drug development professionals and researchers, the ability to unequivocally distinguish between such isomers is paramount. This guide provides a comprehensive spectroscopic comparison of Methyl 2-chloro-4-fluorobenzoate and its key positional isomers, offering a practical framework for their differentiation using fundamental analytical techniques.
This guide is structured to provide not just the data but the underlying scientific principles, empowering researchers to interpret spectroscopic information with confidence. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete analytical picture of these closely related compounds.
The Isomers in Focus
Our primary compound of interest is This compound (CAS: 85953-29-3).[1][2][3][4] We will compare its spectroscopic signatures with the following positional isomers, all of which share the molecular formula C₈H₆ClFO₂:
-
Methyl 3-chloro-4-fluorobenzoate (CAS: 234082-35-0)[5][6][7][8][9]
-
Methyl 2-chloro-6-fluorobenzoate (CAS: 151360-57-5)[14][15][16]
-
Methyl 4-chloro-3-fluorobenzoate (CAS: 206362-87-0)[17][18][19][20]
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for structural elucidation, providing information about the chemical environment, connectivity, and number of different types of protons in a molecule. The distinct substitution patterns of our isomeric methyl chlorofluorobenzoates will manifest as unique chemical shifts and coupling patterns in their ¹H NMR spectra.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns in aromatic systems.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Key Distinguishing Features |
| This compound | ~7.93 (dd), ~7.22 (ddd), ~7.06 (dd) | ~3.95 (s) | Three distinct aromatic signals with complex coupling due to both ³J(H,H) and J(H,F) couplings. The downfield shift of one proton is characteristic of its position ortho to the ester. |
| Methyl 3-chloro-4-fluorobenzoate | ~7.9 (dd), ~7.8 (ddd), ~7.2 (t) | ~3.9 (s) | Three aromatic signals. The proton ortho to the ester will be the most downfield. The splitting pattern will be influenced by both H-H and H-F coupling. |
| Methyl 4-chloro-2-fluorobenzoate | ~7.8 (t), ~7.3 (dd), ~7.2 (dd) | ~3.9 (s) | The proton between the fluorine and the ester group will likely be the most downfield and will appear as a triplet due to coupling with two neighboring protons. |
| Methyl 2-chloro-5-fluorobenzoate | ~7.6 (dd), ~7.4 (ddd), ~7.1 (dd) | ~3.9 (s) | The relative positions and coupling constants of the three aromatic protons will be distinct from the other isomers. |
| Methyl 2-chloro-6-fluorobenzoate | ~7.3-7.5 (m) | ~3.9 (s) | Due to the ortho-disubstitution, the aromatic region may show more complex, overlapping multiplets. |
| Methyl 4-chloro-3-fluorobenzoate | ~7.8 (dd), ~7.7 (ddd), ~7.4 (t) | ~3.9 (s) | The chemical shifts and coupling patterns will be unique due to the specific arrangement of the chloro and fluoro substituents. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here are estimations based on typical values for similar compounds.
The causality behind these differences lies in the electronic effects of the chloro and fluoro substituents. Both are electronegative, but fluorine's strong electron-withdrawing inductive effect and its ability to couple with nearby protons (J-coupling) are key differentiators. The position of these halogens relative to each other and to the methyl ester group creates a unique electronic environment for each aromatic proton, leading to a distinct spectroscopic fingerprint.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the number and types of carbon atoms in a molecule. While generally less sensitive than ¹H NMR, it is an indispensable tool for distinguishing between isomers.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.
-
Acquisition Parameters:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Methyl Carbon (ppm) | Key Distinguishing Features |
| This compound | ~115-165 (multiple signals) | ~164 | ~52 | The carbon attached to fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will be influenced by the positions of the substituents. |
| Methyl 3-chloro-4-fluorobenzoate | ~115-165 (multiple signals) | ~164 | ~52 | A distinct set of aromatic carbon chemical shifts and C-F coupling constants compared to the 2,4-isomer. |
| Methyl 4-chloro-2-fluorobenzoate | ~115-165 (multiple signals) | ~164 | ~52 | The carbon bearing the fluorine atom will be significantly shifted and will exhibit a large ¹J(C,F) coupling. |
| Methyl 2-chloro-5-fluorobenzoate | ~115-165 (multiple signals) | ~164 | ~52 | The unique substitution pattern will result in a different set of chemical shifts for the aromatic carbons. |
| Methyl 2-chloro-6-fluorobenzoate | ~115-165 (multiple signals) | ~164 | ~52 | The steric hindrance from the two ortho substituents may influence the chemical shift of the carbonyl carbon. |
| Methyl 4-chloro-3-fluorobenzoate | ~115-165 (multiple signals) | ~164 | ~52 | The carbon chemical shifts will reflect the combined electronic effects of the adjacent chloro and fluoro groups. |
The key to differentiation in ¹³C NMR lies in the predictable effects of the substituents on the chemical shifts of the aromatic carbons and the characteristic large one-bond coupling constant between carbon and fluorine (¹J(C,F)), which is typically in the range of 240-260 Hz.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to their chemical environment, allowing for the differentiation of isomers.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, it can be prepared as a KBr pellet or as a mull with Nujol.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) and placed in a solution cell.
-
-
Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Comparative IR Data
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~1720-1740 | ~1250-1300 | ~750-800 | ~1200-1250 | ~800-900 |
| Methyl 3-chloro-4-fluorobenzoate | ~1720-1740 | ~1250-1300 | ~750-800 | ~1200-1250 | ~800-900 |
| Methyl 4-chloro-2-fluorobenzoate | ~1720-1740 | ~1250-1300 | ~750-800 | ~1200-1250 | ~800-900 |
| Methyl 2-chloro-5-fluorobenzoate | ~1720-1740 | ~1250-1300 | ~750-800 | ~1200-1250 | ~800-900 |
| Methyl 2-chloro-6-fluorobenzoate | ~1720-1740 | ~1250-1300 | ~750-800 | ~1200-1250 | ~800-900 |
| Methyl 4-chloro-3-fluorobenzoate | ~1720-1740 | ~1250-1300 | ~750-800 | ~1200-1250 | ~800-900 |
While the positions of the major functional group absorptions (C=O, C-O) will be similar for all isomers, the "fingerprint region" (below 1500 cm⁻¹) will show subtle but significant differences. The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic ring and can be a key diagnostic tool.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is an excellent tool for confirming the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: A "soft" ionization technique like Electrospray Ionization (ESI) is often used to observe the molecular ion peak with minimal fragmentation. Electron Ionization (EI) is a "harder" technique that induces more fragmentation, providing a characteristic fragmentation pattern.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Comparative Mass Spectrometry Data
All isomers will have the same molecular weight (188.58 g/mol ) and will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio). This will result in two peaks at m/z 188 and 190.
The key to differentiation lies in the fragmentation patterns under EI conditions. The relative abundances of the fragment ions will differ depending on the stability of the resulting carbocations and neutral losses, which is influenced by the positions of the chloro and fluoro substituents.
Expected Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): This will result in a fragment ion at m/z 157/159.
-
Loss of the methyl ester group (-COOCH₃): This will lead to a fragment at m/z 129/131.
-
Loss of chlorine (-Cl): This will produce a fragment at m/z 153.
-
Loss of fluorine (-F): This will result in a fragment at m/z 169.
The relative intensities of these fragment ions will be unique to each isomer, providing a powerful method for their differentiation. For example, the loss of a substituent ortho to the ester group may be more or less favorable depending on steric and electronic factors.
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of these isomers.
Caption: Workflow for isomeric differentiation.
This systematic approach, beginning with the confirmation of the molecular weight by MS and the identification of key functional groups by IR, followed by the detailed structural elucidation through ¹H and ¹³C NMR, provides a robust and self-validating system for the unambiguous identification of each isomer.
Conclusion
The successful differentiation of positional isomers like the methyl chlorofluorobenzoates is a testament to the power of a multi-technique spectroscopic approach. While each technique provides a piece of the puzzle, it is the synergy of ¹H NMR, ¹³C NMR, IR, and MS that allows for a confident and definitive structural assignment. By understanding the fundamental principles behind how the isomeric variations influence the spectroscopic output, researchers can navigate the complexities of structural elucidation with precision and accuracy, ensuring the integrity and progress of their scientific endeavors.
References
-
American Elements. Methyl 2-chloro-6-fluorobenzoate. [Link]
-
LookChem. Understanding the Properties of Methyl 3-chloro-4-fluorobenzoate for Industrial Use. [Link]
-
Lead Sciences. Methyl 3-chloro-4-fluorobenzoate. [Link]
-
Aladdin Scientific. This compound, min 98%, 100 grams. [Link]
-
ChemUniverse. METHYL 4-CHLORO-3-FLUOROBENZOATE [P55593]. [Link]
-
Sunway Pharm Ltd. Methyl 3-chloro-4-fluorobenzoate - CAS:234082-35-0. [Link]
-
Sunway Pharm Ltd. Methyl 2-chloro-6-fluorobenzoate - CAS:151360-57-5. [Link]
-
Chemsrc. Methyl 2-chloromethyl-5-fluorobenzoate | CAS#:1187533-16-9. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
GSRS. METHYL 5-CHLORO-2-FLUOROBENZOATE. [Link]
-
试剂仪器网. METHYL 3-CYANO-6-CHLORO-2-FLUOROBENZOATE. [Link]
-
PubChemLite. This compound (C8H6ClFO2). [Link]
-
PubChem. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChemLite. Methyl 5-chloro-2-fluorobenzoate (C8H6ClFO2). [Link]
-
PubChem. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832. [Link]
-
PubChem. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307. [Link]
-
PubChem. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152. [Link]
-
SpectraBase. 4-Chlorobenzyl 2-methylbenzoate - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The NIST Chemistry Webbook | NIST [nist.gov]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 8. rsc.org [rsc.org]
- 9. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. dl.cm-uj.krakow.pl:8080 [dl.cm-uj.krakow.pl:8080]
- 12. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 17. Methyl 2-bromo-4-chloro-6-fluorobenzoate(943975-33-5) 1H NMR spectrum [chemicalbook.com]
- 18. Methyl 4-fluorobenzoate(403-33-8) 1H NMR [m.chemicalbook.com]
- 19. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. METHYL 2-ACETAMIDO-5-CHLOROBENZOATE(20676-54-4) 13C NMR [m.chemicalbook.com]
Yield comparison of different synthetic routes to Methyl 2-chloro-4-fluorobenzoate
A Comparative Guide to the Synthesis of Methyl 2-chloro-4-fluorobenzoate
This compound is a crucial intermediate in the synthesis of various high-value fine chemicals, including pharmaceuticals and agrochemicals.[1] Its molecular structure is a key building block for creating complex, biologically active molecules.[1] The strategic placement of the chloro and fluoro substituents on the aromatic ring influences the physicochemical properties and biological activity of the final products. This guide provides a comparative analysis of the primary synthetic routes to this important compound, offering experimental data and procedural insights to aid researchers in selecting the most efficient and practical pathway for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound predominantly begins with its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. Therefore, the efficiency of the overall synthesis is heavily dependent on the chosen route to this key acid intermediate. This guide will explore and compare the following overarching strategies:
-
Route 1: Direct Esterification of 2-chloro-4-fluorobenzoic acid. This is the most straightforward and common final step.
-
Route 2: Synthesis of the Acid Precursor via Oxidation. This strategy focuses on the oxidation of a substituted toluene.
-
Route 3: Synthesis of the Acid Precursor via Diazotization (Sandmeyer Reaction). This classic method utilizes an amino group as a synthetic handle.
-
Route 4: Synthesis of the Acid Precursor via Directed Ortho-Lithiation or Grignard Reaction. These organometallic routes offer alternative C-C bond-forming strategies.
The following sections will delve into the specifics of each route, culminating in a comparative table to assist in route selection based on yield, safety, cost, and scalability.
Route 1: Direct Esterification of 2-chloro-4-fluorobenzoic acid
The conversion of a carboxylic acid to its methyl ester is a fundamental and high-yielding transformation. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol under acidic catalysis.[2]
A documented procedure for this specific transformation reports a near-quantitative yield.[3] The reaction involves dissolving 2-chloro-4-fluorobenzoic acid in methanol, adding chlorotrimethylsilane (TMSCl) as a reagent that generates HCl in situ to catalyze the reaction, and stirring at room temperature for 24 hours.[3] This method is highly effective, with a reported yield of 99%.[3]
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the reversible equilibrium towards the ester product.[2]
-
Acid Catalyst (H₂SO₄, TMSCl/HCl): The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2] This activation makes it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Room Temperature Reaction: The high efficiency of the TMSCl-mediated procedure allows the reaction to proceed to completion at ambient temperature, which is advantageous for energy consumption and safety.[3]
Quantitative Comparison of Synthetic Routes
| Metric | Route 1 (Esterification) | Route 2 (Toluene Oxidation) | Route 3 (Sandmeyer) | Route 4 (Ortho-Lithiation) |
| Starting Material | 2-Chloro-4-fluorobenzoic acid | 2-Chloro-4-fluorotoluene | 4-Fluoro-2-aminobenzoic Acid | 1-Chloro-3-fluorobenzene |
| Key Transformation | Fischer Esterification | Side-chain Oxidation | Diazotization-Chlorination | Directed Lithiation-Carboxylation |
| Overall Yield (%) | 99% (final step only) [3] | 80-92% (to acid) [4][5] | Variable, often moderate | Good, but highly technique-dependent |
| Number of Steps | 1 | 1-2 (to acid) | 1 (to acid) | 1 (to acid) |
| Reagent Safety | Standard acid catalysts. | High pressure O₂, or Cl₂ gas. | Potentially unstable diazonium salts. | Pyrophoric organolithiums. |
| Reaction Conditions | Room Temp. to Reflux | High Temp. & Pressure (A) or UV (B) | Cryogenic (0-5 °C) | Cryogenic (-78 °C), inert atmosphere |
| Scalability | Excellent | Good (requires specialized equipment) | Moderate (safety concerns) | Challenging (temperature control) |
Recommended Protocol: Two-Step Synthesis via Toluene Oxidation and Esterification
Based on the comparative analysis, the most reliable and high-yielding route for laboratory and pilot-scale synthesis is the two-step sequence involving the catalytic oxidation of 2-chloro-4-fluorotoluene followed by Fischer esterification. It combines a high-yield acid formation step with a near-quantitative esterification.
Step 1: Synthesis of 2-chloro-4-fluorobenzoic acid via Catalytic Oxidation
[4] Materials:
-
2-chloro-4-fluorotoluene (56.8 g, 0.393 mol)
-
Glacial acetic acid (240 mL)
-
Co(OAc)₂·4H₂O (300 mg, 1.20 mmol)
-
Mn(OAc)₂·4H₂O (300 mg, 1.22 mmol)
-
tert-butyl hydroperoxide (600 mg, 4.10 mmol)
-
48% HBr (600 mg)
-
High-pressure autoclave
Procedure:
-
Charge a 1.5 L tantalum steel autoclave with 2-chloro-4-fluorotoluene, glacial acetic acid, Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, tert-butyl hydroperoxide, and 48% HBr.
-
Seal the autoclave and pressurize with oxygen to 300 psi.
-
Heat the reaction mixture to 130-160 °C and maintain for 3 hours with vigorous stirring.
-
After cooling to room temperature, safely vent the excess pressure.
-
Pour the reaction mixture into 250 mL of ice water.
-
Collect the resulting white precipitate by suction filtration.
-
Wash the solid with water (4 x 100 mL) and dry overnight in a vacuum oven at 60 °C.
-
Expected Outcome: 63.1 g (92% yield) of 2-chloro-4-fluorobenzoic acid as a white solid.
Step 2: Synthesis of this compound via Fischer Esterification
[3] Materials:
-
2-chloro-4-fluorobenzoic acid (6.5 g, 37 mmol)
-
Methanol (100 mL)
-
Chlorotrimethylsilane (TMSCl, 14.0 mL, 111 mmol)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-fluorobenzoic acid in methanol.
-
Add chlorotrimethylsilane dropwise to the solution at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature. Monitor reaction completion by TLC.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Expected Outcome: 7.01 g (99% yield) of this compound as a light yellow oil. [3]
Conclusion
While several routes to this compound are viable, a comprehensive analysis reveals that the two-step synthesis starting from 2-chloro-4-fluorotoluene offers the best combination of high yield, operational simplicity (for the esterification step), and scalability. The catalytic oxidation of the toluene precursor is exceptionally efficient, achieving yields upwards of 92%. [4]The subsequent Fischer esterification is nearly quantitative at 99%. [3]Although the oxidation requires high-pressure equipment, its efficiency makes it a superior choice over the Sandmeyer and organometallic routes, which present challenges related to safety, reagent handling, and stringent reaction conditions. For researchers requiring a reliable and efficient synthesis, this two-step pathway is the recommended approach.
References
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Unblog.fr. (n.d.). DIRECTED ORTHO METALATION. Retrieved from [Link]
-
Nature. (2018). meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Science.gov. (n.d.). grignard reagents: Topics. Retrieved from [Link]
-
Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound CAS#: 85953-29-3 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
A Researcher's Guide to the Certificate of Analysis for Methyl 2-chloro-4-fluorobenzoate: Ensuring Quality for Synthetic Success
In the landscape of pharmaceutical research and drug development, the integrity of starting materials is paramount. For synthetic chemists, the Certificate of Analysis (CoA) is the primary document that attests to the quality and purity of a chemical reagent. This guide provides an in-depth examination of the CoA for Methyl 2-chloro-4-fluorobenzoate, a key building block in the synthesis of various biologically active molecules. We will dissect a typical CoA, compare this compound to its structural isomers and other halogenated analogs, and provide detailed analytical methodologies to empower researchers to independently verify its quality.
Deconstructing the Certificate of Analysis: More Than Just a Purity Value
A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. It is a critical component of quality control, providing a batch-specific summary of analytical testing. For a researcher, it is the first line of defense against using substandard materials that could compromise experimental outcomes, lead to the formation of undesirable side products, and generate irreproducible results.
Below is a representative Certificate of Analysis for this compound, outlining the essential quality parameters.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | Colorless to light yellow liquid | Conforms | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity (GC) | ≥ 98.0% | 99.1% | Gas Chromatography |
| Water Content (Karl Fischer) | ≤ 0.1% | 0.05% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Conforms | Headspace GC-MS |
The CoA provides a snapshot of the product's identity, purity, and the levels of key impurities. Understanding the significance of each test is crucial for the discerning scientist.
-
Appearance: This simple visual inspection is a quick check for gross contamination or degradation. Any deviation from the expected colorless to light yellow appearance could indicate the presence of impurities.
-
Identity (¹H NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. The CoA should confirm that the observed spectrum is consistent with the known structure of this compound.
-
Purity (GC): Gas Chromatography is the most common method for determining the purity of volatile and semi-volatile compounds like this compound. A purity of ≥ 98.0% is a common specification for this type of reagent.[1][2][3]
-
Water Content: The presence of excess water can be detrimental to many chemical reactions, particularly those involving water-sensitive reagents. Karl Fischer titration is the standard method for quantifying water content.
-
Residual Solvents: Residual solvents from the manufacturing process are common impurities that can interfere with subsequent reactions. Their levels are typically controlled according to the standards set by the United States Pharmacopeia (USP) <467>.
Comparative Analysis: Positioning this compound Among Its Peers
This compound is one of several halogenated benzoic acid esters used in organic synthesis. Its reactivity is influenced by the electronic effects and positions of the chloro and fluoro substituents on the aromatic ring. Understanding how it compares to its isomers and other analogs is key to selecting the optimal building block for a specific synthetic transformation.
Table 2: Comparison of this compound with Structurally Related Alternatives
| Compound | CAS Number | Molecular Weight | Typical Purity | Key Distinctions & Applications |
| This compound | 85953-29-3 | 188.58 | ≥ 98.0% (GC) | A versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] |
| Methyl 4-chloro-2-fluorobenzoate | 148893-72-5 | 188.58 | ≥ 97% (HPLC) | Isomeric alternative with different electronic and steric properties influencing reactivity in cross-coupling and nucleophilic substitution reactions.[4][5] |
| Methyl 2-bromo-4-fluorobenzoate | 179232-29-2 | 233.03 | > 90% | The bromo-substituent offers different reactivity, particularly in palladium-catalyzed cross-coupling reactions, compared to the chloro-analog. |
| Methyl 2-chloro-6-fluorobenzoate | 151360-57-5 | 188.58 | ≥ 99.0% (GC) | The ortho-fluoro substituent can influence the conformation and reactivity of the ester group. |
| Methyl 4-fluorobenzoate | 403-33-8 | 154.14 | ≥ 98% | Lacks the chloro substituent, making it less electron-deficient and altering its reactivity profile.[6] |
The choice between these alternatives often depends on the specific reaction being performed. For instance, the position of the halogen and fluorine atoms can significantly impact the regioselectivity of subsequent reactions. The bromo-analogues are often more reactive in certain cross-coupling reactions but may be less stable or more expensive.
Verifying Quality: Detailed Experimental Protocols
A key aspect of scientific integrity is the ability to independently verify the quality of starting materials. The following section provides detailed, step-by-step methodologies for the key analytical techniques used to assess the quality of this compound.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a robust and widely used technique for separating and quantifying the components of a volatile mixture.
Experimental Protocol:
-
Instrument and Column: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of its hydrogen nuclei.
Experimental Protocol:
-
Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire a one-dimensional proton NMR spectrum with standard acquisition parameters.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound. The expected signals are approximately δ 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), and 3.95 (s, 3H) ppm.[7]
Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for identifying and quantifying non-volatile impurities.
Experimental Protocol:
-
Instrument: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 20% Acetonitrile
-
20-25 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in the mobile phase at initial conditions. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main component.
Conclusion
The Certificate of Analysis for this compound is an indispensable tool for researchers, providing a critical assessment of its quality. By understanding the significance of each parameter on the CoA, comparing the compound to its alternatives, and being equipped with the knowledge to perform independent verification, scientists can proceed with their synthetic endeavors with greater confidence and a higher likelihood of success. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and maintain the highest standards of scientific rigor in their work.
References
-
Matrix Fine Chemicals. This compound | CAS 85953-29-3. [Link]
-
PubChem. Methyl 4-chloro-2-fluorobenzoate. [Link]
-
Advent Chembio. Methyl 4-chloro-2-fluorobenzoate, 97% (HPLC). [Link]
-
CP Lab Safety. Methyl 2-Bromo-4-chlorobenzoate, min 97%, 100 grams. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 85953-29-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. | Advent [adventchembio.com]
- 6. Methyl 4-fluorobenzoate 98 403-33-8 [sigmaaldrich.com]
- 7. This compound CAS#: 85953-29-3 [chemicalbook.com]
A Comparative Guide to In-Silico Toxicity Prediction for Methyl 2-chloro-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical safety assessment, the absence of robust experimental toxicological data for many compounds, such as Methyl 2-chloro-4-fluorobenzoate, presents a significant challenge. This guide offers a comparative analysis of in-silico toxicity prediction methodologies, providing a framework for leveraging computational tools to forecast potential hazards in the early stages of research and development. By understanding the strengths and limitations of different in-silico approaches, researchers can make more informed decisions, prioritizing resources and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[1]
Introduction to In-Silico Toxicology and this compound
In-silico toxicology utilizes computer-based models to predict the potential adverse effects of chemicals on living organisms.[2][3] These methods range from expert rule-based systems to complex quantitative structure-activity relationship (QSAR) models, which correlate a chemical's structure with its biological activity.[4][5] This approach is particularly valuable for compounds like this compound, a chemical intermediate for which detailed public toxicological data is scarce.[6][7] Safety data sheets for this compound indicate potential for skin and eye irritation, but comprehensive data on endpoints such as carcinogenicity or reproductive toxicity is often unavailable.[7]
Comparative In-Silico Platforms: A High-Level Overview
To illustrate the in-silico prediction process, this guide will compare two prominent types of platforms: an expert rule-based system and a statistical-based QSAR model.
-
Derek Nexus® : A knowledge-based expert system that uses a proprietary database of structure-toxicity relationships to identify potential toxicophores (structural fragments associated with toxicity).[8][9] It provides qualitative predictions for a wide range of endpoints.[10][11]
-
TOPKAT® (TOxicity Prediction by Komputer Assisted Technology) : A QSAR-based software that employs statistical models to predict the toxicity of a compound.[12][13] It offers quantitative predictions for several endpoints and includes a patented method to assess the reliability of its predictions.[12]
It's important to note that regulatory guidelines, such as those from the OECD and ICH M7, often recommend using two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) for a more robust assessment.[11][14][15]
Experimental Protocol: A Step-by-Step In-Silico Workflow
The following protocol outlines a generalized workflow for assessing the toxicity of this compound using an in-silico platform.
Step 1: Compound Structure Input
-
Action: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) or draw the chemical structure of this compound.
-
Causality: The chemical structure is the fundamental input for all in-silico toxicity prediction models. The accuracy of the representation is critical for a reliable prediction.
Step 2: Selection of Toxicological Endpoints
-
Action: Choose the relevant toxicity endpoints for prediction. For a comprehensive assessment, this should include:
-
Mutagenicity (e.g., Ames test)
-
Carcinogenicity
-
Skin Sensitization
-
Hepatotoxicity
-
Developmental and Reproductive Toxicity (DART)
-
-
Causality: Selecting a broad range of endpoints provides a more complete toxicological profile, enabling a thorough risk assessment.
Step 3: Execution of the Prediction
-
Action: Run the prediction algorithm within the chosen software (e.g., Derek Nexus® or TOPKAT®).
-
Causality: The software compares the input structure against its internal database and models to identify potential toxicological hazards.[8][12]
Step 4: Analysis and Interpretation of Results
-
Action: Carefully review the output from the software. This may include:
-
Qualitative predictions (e.g., "Plausible," "Equivocal," "Inactive").
-
Quantitative predictions (e.g., LD50 values).
-
Identification of toxicophores.
-
Confidence levels or applicability domain assessments.
-
-
Causality: Understanding the nuances of the output is crucial. A prediction of "plausible" toxicity from an expert system, for example, warrants further investigation into the identified structural alert. The applicability domain indicates whether the model is suitable for the chemical being tested.
Visualization of the In-Silico Prediction Workflow
Caption: A generalized workflow for in-silico toxicity prediction.
Comparative Data Presentation
Since experimental data for this compound is limited, the following table presents a hypothetical comparison of predictions from an expert rule-based system (like Derek Nexus®) and a statistical-based QSAR model (like TOPKAT®). This illustrates the type of output a researcher might expect.
| Toxicological Endpoint | Expert Rule-Based Prediction (e.g., Derek Nexus®) | Statistical QSAR Prediction (e.g., TOPKAT®) | Rationale/Supporting Evidence |
| Mutagenicity (Ames) | Equivocal | Negative | The expert system may identify a structural alert for potential DNA reactivity, while the statistical model, based on a larger dataset, may find no correlation for this specific compound class. |
| Carcinogenicity | Plausible | Outside Applicability Domain | The presence of a halogenated aromatic ring might trigger a carcinogenicity alert in a rule-based system. The QSAR model may not have enough similar compounds in its training set to make a reliable prediction. |
| Skin Sensitization | Plausible | Positive | Both systems may predict skin sensitization due to the potential for the compound to act as a hapten. |
| Hepatotoxicity | Inactive | Negative | Neither system may find structural features commonly associated with liver toxicity. |
Authoritative Grounding and Self-Validation
The reliability of in-silico predictions is paramount. The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of (Q)SAR models to ensure their quality and consistency for regulatory purposes.[16][17][18] These principles include:
-
A defined endpoint.
-
An unambiguous algorithm.
-
A defined domain of applicability.
-
Appropriate measures of goodness-of-fit, robustness, and predictivity.
-
A mechanistic interpretation, if possible.
When using in-silico tools, it is essential to consider these principles and to critically evaluate the predictions within the context of the model's limitations.[15]
Logical Relationship of In-Silico Methodologies
Caption: Integration of complementary in-silico prediction methods.
Conclusion
In-silico toxicity prediction is an indispensable tool in modern chemical safety assessment, particularly for data-poor compounds like this compound. By employing a combination of expert rule-based and statistical QSAR models, researchers can gain valuable insights into potential toxicological liabilities. This comparative guide provides a framework for understanding and applying these computational methods, emphasizing the importance of a critical and well-documented approach to ensure scientific integrity and make informed decisions in drug development and chemical safety.
References
-
Optibrium. Derek Nexus Toxicology Software. [Link]
-
Valerio, L. G., Jr. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. PubMed Central. [Link]
-
Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered. [Link]
-
Joint Research Centre. (2014). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]
-
Wikipedia. (2023, October 27). Computational toxicology. [Link]
-
Optibrium. Derek Nexus for toxicity prediction – What package is right for me? [Link]
-
Syngene. Computational toxicology with DEREK Nexus® & SARAH Nexus®. [Link]
-
Dassault Systèmes. QSAR, ADMET & Predictive Toxicology. [Link]
-
DEREK Nexus® toxicology modeling. [Link]
-
BIOVIA discovery studio (TOPKAT®) extensible. [Link]
- Wang, Y., et al. (2012). Application of TOPKAT and TEST software in prediction of chemical toxicity. Wei sheng yan jiu = Journal of hygiene research, 41(4), 612–616.
-
In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central. [Link]
-
Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]
-
Instem. (2023). Streamlining Toxicity Predictions with In Silico Profiling. [Link]
-
Cronin, M. T. D. (2011). In Silico Tools for Toxicity Prediction. The Royal Society of Chemistry. [Link]
-
Sedykh, A., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PubMed Central. [Link]
-
OECD. (2023). (Q)SAR Assessment Framework: Guidance for the regulatory assessment of (Quantitative) Structure Activity Relationship models and predictions. [Link]
-
PozeSCAF. In Silico Toxicity Prediction. [Link]
-
Cunningham, M. L., et al. (2001). Evaluation of the TOPKAT System for Predicting the Carcinogenicity of Chemicals. PubMed. [Link]
-
Benfenati, E., et al. (2018). The OECD Principles for (Q)SAR Models in the Context of Knowledge Discovery in Databases (KDD). PubMed. [Link]
-
De, B., & De, A. (2013). Understanding OECD Guidelines for QSAR Models-A Software development and harmonization strategy. International Journal of Drug Regulatory Affairs, 1(2), 1-10. [Link]
-
Guan, X., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [Link]
-
Nendza, M., et al. (2007). QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. Chemical Research in Toxicology, 20(5), 796-804. [Link]
-
Roy, K., et al. (2015). Predictive toxicology using QSAR: A perspective. Journal of the Indian Chemical Society, 92(12), 1869-1891. [Link]
-
Kar, S., & Roy, K. (2013). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. National Institutes of Health. [Link]
-
KREATiS. (2023). OECD QSAR Assessment Framework (QAF). [Link]
-
Tommasone, S. (2024, February 15). Computational Toxicology: Modeling and Predicting Adverse Effects. AZoLifeSciences. [Link]
-
Gadaleta, D., et al. (2016). Comparison of in silico tools for evaluating rat oral acute toxicity. Regulatory Toxicology and Pharmacology, 80, 193-200. [Link]
-
Rusyn, I., & Zhu, H. (2021). Introduction to Special Issue: Computational Toxicology. ACS Publications. [Link]
-
Norecopa. (2022, March 4). In silico toxicology: computational methods for the prediction of chemical toxicity. [Link]
-
Gramatica, P. (2020). Origin of the OECD Principles for QSAR Validation and Their Role in Changing the QSAR Paradigm Worldwide: An Historical Overview. Semantic Scholar. [Link]
-
Joint Research Centre. (2010). Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]
-
PubChem. Methyl 4-chloro-2-fluorobenzoate. [Link]
-
Quora. (2021, January 25). Which software is available for the prediction of toxicological endpoints? [Link]
Sources
- 1. researchers.kean.edu [researchers.kean.edu]
- 2. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Computational toxicology - Wikipedia [en.wikipedia.org]
- 5. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 9. optibrium.com [optibrium.com]
- 10. optibrium.com [optibrium.com]
- 11. syngeneintl.com [syngeneintl.com]
- 12. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. ijdra.com [ijdra.com]
- 16. The OECD Principles for (Q)SAR Models in the Context of Knowledge Discovery in Databases (KDD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. api.kreatis.eu [api.kreatis.eu]
- 18. Origin of the OECD Principles for QSAR Validation and Their Role in Changing the QSAR Paradigm Worldwide: An Historical Overview | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Catalyst Systems for the Cross-Coupling of Methyl 2-chloro-4-fluorobenzoate
For researchers and professionals in drug development, the efficient synthesis of substituted biaryl and arylamine scaffolds is a cornerstone of modern medicinal chemistry. Methyl 2-chloro-4-fluorobenzoate is a valuable, yet challenging, building block due to the inherent stability of its aryl-chloride bond. The activation of this C-Cl bond is a significant hurdle, necessitating carefully selected, high-performance catalyst systems. Traditional catalysts often fall short, leading to low yields and harsh reaction conditions.
This guide provides a comparative analysis of modern palladium-based catalyst systems for three critical transformations involving this compound: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N amination, and Sonogashira C-C alkynylation. We will delve into the causality behind catalyst selection, present comparative performance data, and provide detailed, field-proven protocols to empower your research.
The Challenge: Activating the Aryl-Chloride Bond
The primary obstacle in the cross-coupling of aryl chlorides is the strength of the C-Cl bond compared to its bromide or iodide counterparts. The rate-limiting step in the catalytic cycle is often the oxidative addition of the aryl chloride to the Pd(0) center.[1][2] To overcome this high activation energy, modern catalysis has shifted towards ligands that are both sterically bulky and highly electron-rich.
-
Steric Bulk: Large ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), promote the formation of a highly reactive, monoligated Pd(0) species, which is more effective at cleaving the C-Cl bond than more coordinatively saturated complexes.[1][3]
-
Electron-Rich Nature: Ligands that are strong electron donors increase the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates its "attack" on the electrophilic carbon of the C-Cl bond, lowering the energy barrier for oxidative addition.[3]
This compound is an electron-deficient aryl chloride, which makes it inherently more reactive towards oxidative addition than electron-neutral or electron-rich aryl chlorides.[1][2] This electronic property, combined with a well-chosen catalyst, enables efficient coupling.
Part 1: Comparative Performance of Catalyst Systems
The selection of the palladium precursor, ligand, base, and solvent is critical for success. The following tables summarize representative performance data for leading catalyst systems based on literature precedents for structurally similar substrates.[4][5]
Table 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This reaction forms a C(sp²)-C(sp²) bond, creating a biaryl structure common in kinase inhibitors.
| Catalyst System (Precursor/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ / XPhos | 1.5 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 80-90 |
| [Pd(IPr)(μ-Cl)Cl]₂ (NHC) | 2 | K₃PO₄ | THF/H₂O | 60 | 12 | 90-98 |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | DMF/H₂O | 110 | 24 | < 20 |
Analysis: The superiority of bulky, electron-rich ligands (SPhos, XPhos) and NHC-based precatalysts is evident.[3][4][6] They enable high yields under relatively mild conditions. In contrast, traditional catalysts like Pd(PPh₃)₄ are largely ineffective for this challenging aryl chloride substrate.[1] The NHC-based catalyst shows exceptional activity, often allowing for lower reaction temperatures.[7]
Table 2: Buchwald-Hartwig Amination with Morpholine
This C-N bond-forming reaction is essential for synthesizing a vast array of pharmacologically active molecules.
| Catalyst System (Precursor/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ / BINAP | 2 | NaOtBu | Toluene | 110 | 16 | 75-85 |
| Pd(OAc)₂ / XPhos | 2 | KOt-Bu | Dioxane | 100 | 10 | 90-97 |
| Pd-NHC (e.g., PEPPSI-IPr) | 3 | Cs₂CO₃ | Anisole | 80 | 20 | >95 |
Analysis: While classic ligands like BINAP can be effective, the Buchwald-type ligand XPhos provides faster reaction times and higher yields.[4][8] The choice of a strong, non-nucleophilic base like sodium or potassium tert-butoxide is critical for deprotonating the amine and facilitating the catalytic cycle.[4] NHC-based catalysts again demonstrate high activity and are compatible with a wider range of bases.[9]
Table 3: Sonogashira Coupling with Phenylacetylene
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group for further elaboration via "click" chemistry or as a structural element in natural products and materials.[10][11]
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ | 2 | CuI (4) | Et₃N | THF | 60 | 18 | 60-70 |
| Pd(OAc)₂ / SPhos | 2 | None | Cs₂CO₃ | Dioxane | 80 | 12 | 80-90 |
| [DTBNpP]Pd(crotyl)Cl | 2.5 | None | TMP | DMSO | Room Temp | 4 | >90 |
Analysis: The classic Pd/Cu co-catalyzed system works but can be plagued by the formation of alkyne homocoupling byproducts (Glaser coupling).[12] Modern copper-free conditions, enabled by advanced phosphine ligands or specialized precatalysts, offer cleaner reactions and often higher yields.[13] The development of highly active, air-stable precatalysts that generate a monoligated Pd(0) species in situ allows for extremely mild, room-temperature couplings.[10]
Part 2: Mechanistic Insights & Visualizations
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. All three cross-coupling reactions proceed through a similar Pd(0)/Pd(II) cycle.
General Catalytic Cycle
The diagram below illustrates the fundamental steps common to Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The key differences lie in the nature of the nucleophile and the transmetalation or equivalent step.
Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the Ar-Cl bond of this compound, forming a Pd(II) intermediate. This is the most challenging step.[1]
-
Transmetalation (Suzuki) / Base-Mediated Deprotonation (Buchwald-Hartwig, Sonogashira):
-
Suzuki: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Buchwald-Hartwig: The amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.
-
Sonogashira: The terminal alkyne is deprotonated by the base, and the resulting acetylide couples with the palladium center (either directly or via a copper acetylide intermediate in the classic protocol).[12]
-
-
Reductive Elimination: The two organic partners on the Pd(II) center are expelled as the final coupled product, regenerating the active Pd(0) catalyst.
Part 3: Detailed Experimental Protocols
The following protocols are robust starting points. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed.
General Experimental Workflow
Caption: A typical workflow for a palladium-catalyzed cross-coupling experiment.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
-
Objective: To synthesize Methyl 2-(4-methoxyphenyl)-4-fluorobenzoate.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)[5]
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL) & Water (1 mL), degassed
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4][5]
-
Seal the flask, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination using Pd(OAc)₂ / XPhos
-
Objective: To synthesize Methyl 2-(morpholino)-4-fluorobenzoate.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium tert-butoxide (KOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Dioxane (5 mL)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, XPhos, and KOtBu to a dry Schlenk tube.[4]
-
Add the dioxane, followed by this compound and morpholine via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor reaction progress by TLC or LC-MS.
-
After completion (typically 10-16 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 3: Copper-Free Sonogashira Coupling
-
Objective: To synthesize Methyl 2-(phenylethynyl)-4-fluorobenzoate.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Dioxane (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (three times).
-
Add dioxane and phenylacetylene via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C.[4]
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool to room temperature.
-
Dilute with diethyl ether and filter through a short pad of silica gel to remove baseline impurities and salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Conclusion and Future Outlook
The cross-coupling of this compound is readily achievable with high efficiency using modern palladium catalyst systems. For C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings, systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior to traditional catalysts. For C-C alkynylation (Sonogashira), copper-free conditions employing these advanced ligands or specialized precatalysts offer a cleaner and more robust methodology. The protocols provided herein serve as a validated foundation for researchers to build upon, enabling the synthesis of complex molecular architectures for drug discovery and materials science. The continued development of even more active catalysts promises to further expand the synthetic toolbox, allowing for these critical transformations to be run at lower catalyst loadings and even milder conditions.
References
-
Dalton Transactions. (2015). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Available at: [Link]
-
Accounts of Chemical Research. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available at: [Link]
-
Organic Letters. (2017). Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Available at: [Link]
-
ChemInform. (2010). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Available at: [Link]
-
Angewandte Chemie International Edition. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
Current Organic Chemistry. (2002). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
Chemistry. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Available at: [Link]
-
Organic Letters. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
ACS Catalysis. (2018). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Available at: [Link]
-
ACS Catalysis. (2017). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Available at: [Link]
-
ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]
-
Accounts of Chemical Research. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Available at: [Link]
-
Chemical Reviews. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
ACS Omega. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Tetrahedron Letters. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]
-
RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
Odessa University Chemical Journal. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
-
Organic Letters. (2007). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Available at: [Link]
-
RSC Advances. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Available at: [Link]
-
ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. Available at: [Link]
-
Catalysts. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
-
ChemRxiv. (2023). Guideline for Elucidating Catalysts. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
Chemical Society Reviews. (2011). Recent advances in Sonogashira reactions. Available at: [Link]
-
Molecules. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Available at: [Link]
Sources
- 1. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for Methyl 2-chloro-4-fluorobenzoate
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates like Methyl 2-chloro-4-fluorobenzoate is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method against robust alternatives, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus extends beyond procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring a self-validating framework for your analytical considerations.
The Analytical Imperative: Why a Validated Method for this compound is Crucial
This compound serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of the final drug product. A validated analytical method ensures the identity, purity, and strength of this intermediate, providing the confidence needed to proceed with downstream synthetic steps.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[1][2] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. For a compound like this compound, its inherent volatility makes it an ideal candidate for GC-MS analysis.
A Proposed Validated GC-MS Method
The following method is a robust, validated protocol for the routine analysis of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.[3][4] Prepare a series of calibration standards in the same manner.
-
Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., Methyl 4-chlorobenzoate) in dichloromethane. Add a consistent aliquot of the internal standard solution to all sample and standard solutions.
-
GC-MS Instrumentation:
-
GC System: Agilent 7890B GC (or equivalent)
-
MS System: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold at 220°C for 5 minutes.[6]
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for peak identification.
-
SIM Ions for this compound (C₈H₆ClFO₂ - MW: 188.58): m/z 188 (M+), 157 (M-OCH₃)+, 129 (M-COOCH₃)+. The fragmentation pattern is inferred from the structure and the known behavior of similar aromatic esters. The mass spectrum of the parent acid, 2-chloro-4-fluorobenzoic acid, shows a strong molecular ion and loss of the carboxyl group, supporting this fragmentation logic.[7]
-
-
Diagram of the GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Performance of the Validated GC-MS Method
The performance of this method is summarized in the table below, with acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.
| Parameter | Result | ICH Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80% - 120% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | - |
| Specificity | No interference from related substances | Method is selective for the analyte |
Alternative Analytical Techniques: A Comparative Overview
While GC-MS offers excellent performance, other techniques provide distinct advantages depending on the specific analytical need.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for non-volatile or thermally labile compounds.[8][9] For this compound, HPLC-UV provides a reliable and widely accessible alternative to GC-MS.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
HPLC Instrumentation:
-
System: Agilent 1260 Infinity II (or equivalent) with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[10][11][12] It is particularly valuable for certifying reference materials without requiring a specific standard of the analyte itself.
Experimental Protocol: qNMR Analysis
-
Sample Preparation: Accurately weigh approximately 15 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial. Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
NMR Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T₁).
-
Data Processing: Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Diagram of the Method Selection Logic
Caption: Decision tree for selecting an analytical method.
Head-to-Head Comparison of Analytical Techniques
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[11][12] |
| Specificity | Very High (mass spectrum provides a molecular fingerprint). | Moderate (relies on retention time and UV spectrum). | High (chemical shift is structure-specific). |
| Sensitivity | High (ng/mL to pg/mL). | Moderate (µg/mL). | Lower (mg/mL). |
| Sample Throughput | Moderate. | High. | Low to Moderate. |
| Quantification | Relative (requires a calibration curve). | Relative (requires a calibration curve). | Absolute (primary method).[10] |
| Instrumentation Cost | High. | Moderate. | Very High. |
| Key Advantage | Excellent for identifying unknown volatile impurities. | Robust, reliable, and widely available for routine quality control.[9] | Does not require an analyte-specific reference standard for purity determination.[10] |
| Key Limitation | Not suitable for non-volatile or thermally labile compounds. | Lower specificity compared to MS-based methods. | Lower sensitivity compared to chromatographic techniques.[13] |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for this compound is contingent upon the specific requirements of the analysis.
-
GC-MS stands out as the superior technique when high specificity and the identification of volatile impurities are paramount. Its ability to provide structural information through mass spectrometry offers an unparalleled level of confidence in the analytical results.
-
HPLC-UV is a workhorse for routine quality control applications. Its robustness, ease of use, and lower operational cost make it an excellent choice for high-throughput environments where the primary goal is to quantify the main component against a known standard.[8][9]
-
qNMR serves a more specialized, yet critical, role. It is the gold standard for the certification of primary reference materials due to its ability to provide absolute quantification without the need for an identical reference standard.[10][11][12]
By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions, ensuring the integrity of their analytical data and, ultimately, the quality of the final pharmaceutical product.
References
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
-
Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]
-
PubMed. (2018). Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
PubMed. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Retrieved from [Link]
-
Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved from [Link]
-
Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Retrieved from [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Retrieved from [Link]
-
Scientific journal "Meat Technology". (2025). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Retrieved from [Link]
-
Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Chloro-4-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of GC/MS and NMR for quantification of methyleugenol in food. Retrieved from [Link]
-
ResearchGate. (n.d.). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
-
Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 2-fluorobenzoate. Retrieved from [Link]
-
NIH. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]
-
NIH. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Retrieved from [Link]
-
ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of 37 FAMEs using 6 Types of Capillary Columns. Retrieved from [Link]
-
ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
-
LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Retrieved from [Link]
-
PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Retrieved from [Link]
-
ResearchGate. (2025). What the Best GC-MS Separation method For Methyl Ester Fatty acid C18:1,C18:2,C18:3 isomers and Methyl Ester conjugated Linolenic acid Isomers ?. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. 2-Chloro-4-fluorobenzoic acid [webbook.nist.gov]
- 8. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. njlabs.com [njlabs.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
Benchmarking the synthesis of Methyl 2-chloro-4-fluorobenzoate against other methods
Introduction: Methyl 2-chloro-4-fluorobenzoate is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its halogenated phenyl ring provides a versatile scaffold for the development of complex molecular architectures. This guide provides an in-depth technical comparison of the prevalent methods for its synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic strategies. We will delve into the synthesis of the crucial precursor, 2-chloro-4-fluorobenzoic acid, and subsequently benchmark the various esterification methods to arrive at the final product.
Part 1: Synthesis of the Precursor: 2-Chloro-4-fluorobenzoic Acid
The overall efficiency and cost-effectiveness of synthesizing this compound are significantly influenced by the chosen route to its precursor, 2-chloro-4-fluorobenzoic acid. Two primary methods have demonstrated high efficacy: the oxidation of 2-chloro-4-fluorotoluene and the diazotization-hydrolysis of 2-chloro-4-aminobenzonitrile.
Method A: Oxidation of 2-chloro-4-fluorotoluene
This classical approach involves the oxidation of the methyl group of 2-chloro-4-fluorotoluene to a carboxylic acid. This method is attractive due to the commercial availability of the starting material.
Reaction Scheme:
Caption: Oxidation of 2-chloro-4-fluorotoluene.
A robust experimental protocol for this conversion has been reported with a high yield.
Experimental Protocol: Oxidation of 2-chloro-4-fluorotoluene
| Parameter | Value |
| Reactants | 2-chloro-4-fluorotoluene |
| Reagents | Potassium permanganate (KMnO4) or other strong oxidizing agents |
| Solvent | Water, often with a phase-transfer catalyst |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Work-up | Acidification and filtration |
| Reported Yield | 92% |
Causality and Experimental Choices: The use of a strong oxidizing agent like potassium permanganate is essential to convert the relatively stable methyl group to a carboxylic acid. The reaction is typically performed in an aqueous medium at elevated temperatures to ensure a sufficient reaction rate. A subsequent acidification step is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid.
Method B: Diazotization and Hydrolysis of 2-chloro-4-aminobenzonitrile
An alternative route involves the transformation of an amino group via a diazonium salt intermediate, followed by hydrolysis of a nitrile group. This multi-step process can offer high yields and is suitable for substrates where direct oxidation is problematic.
Reaction Scheme:
Caption: Synthesis via diazotization and hydrolysis.
This method has been documented to produce the desired acid in excellent yields.
Experimental Protocol: Diazotization and Hydrolysis
| Parameter | Value |
| Reactants | 2-chloro-4-aminobenzonitrile |
| Reagents | Sodium nitrite (NaNO2), Hydrochloric acid (HCl), followed by strong acid (e.g., H2SO4) for hydrolysis |
| Temperature | 0-5 °C for diazotization, elevated temperature for hydrolysis |
| Reaction Time | Varies for each step |
| Work-up | Extraction and purification |
| Reported Yield | 93.05% |
Causality and Experimental Choices: The diazotization reaction must be carried out at low temperatures to prevent the premature decomposition of the diazonium salt. The subsequent hydrolysis of the nitrile to a carboxylic acid is typically acid-catalyzed and requires heating to proceed at a reasonable rate.
Comparison of Precursor Synthesis Methods
| Feature | Method A: Oxidation | Method B: Diazotization/Hydrolysis |
| Starting Material | 2-chloro-4-fluorotoluene | 2-chloro-4-aminobenzonitrile |
| Number of Steps | One | Multiple |
| Reagents | Strong oxidizing agents | NaNO2, acids |
| Yield | ~92% | ~93% |
| Advantages | Fewer steps, readily available starting material | High yield, avoids harsh oxidation |
| Disadvantages | Use of strong, potentially hazardous oxidants | Multiple steps, requires careful temperature control |
Part 2: Esterification of 2-Chloro-4-fluorobenzoic Acid
Once 2-chloro-4-fluorobenzoic acid is obtained, the final step is its conversion to this compound. Several esterification methods are available, each with its own set of advantages and disadvantages.
Method 1: Fischer-Speier Esterification
This is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.
Reaction Scheme:
Caption: Fischer-Speier Esterification.
A highly efficient protocol for the synthesis of this compound using this method has been reported.[1]
Experimental Protocol: Fischer-Speier Esterification
| Parameter | Value |
| Reactants | 2-chloro-4-fluorobenzoic acid (6.5 g, 37 mmol), Methanol (100 mL) |
| Catalyst | Chlorotrimethylsilane (14.0 mL, 111 mmol) |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Work-up | Rotary evaporation, dissolution in dichloromethane, washing with saturated sodium bicarbonate, drying, and final rotary evaporation. |
| Reported Yield | 99%[1] |
Causality and Experimental Choices: The Fischer esterification is an equilibrium reaction.[2] To drive the reaction towards the product, an excess of one reactant (in this case, methanol, which also serves as the solvent) is used. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] The use of chlorotrimethylsilane as a catalyst is a mild and effective alternative to strong mineral acids like sulfuric acid. The aqueous work-up with sodium bicarbonate is crucial to neutralize the acid catalyst and remove any unreacted carboxylic acid.
Method 2: Acyl Chloride Formation followed by Alcoholysis
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.
Reaction Scheme:
Caption: Esterification via Acyl Chloride.
General Protocol:
-
Acyl Chloride Formation: 2-chloro-4-fluorobenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often performed in an inert solvent like dichloromethane or toluene.
-
Esterification: The resulting 2-chloro-4-fluorobenzoyl chloride is then reacted with methanol. This reaction is typically fast and proceeds at room temperature. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.
Advantages:
-
The reaction of the acyl chloride with the alcohol is generally irreversible and goes to completion.
-
The reaction conditions for the second step are mild.
Disadvantages:
-
This is a two-step process.
-
Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that require careful handling.
Method 3: Diazomethane Esterification
Diazomethane provides a mild and highly efficient method for the methylation of carboxylic acids.
Reaction Scheme:
Caption: Diazomethane Esterification.
General Protocol: A solution of 2-chloro-4-fluorobenzoic acid in a solvent like diethyl ether is treated with a solution of diazomethane until the yellow color of diazomethane persists. The reaction is typically rapid and proceeds at room temperature.
Advantages:
-
Extremely mild reaction conditions.
-
High yields are often achieved.
-
The only byproduct is nitrogen gas, which simplifies purification.
Disadvantages:
-
Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized equipment and handling procedures.
-
Only suitable for the preparation of methyl esters.
Method 4: Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions.
Reaction Scheme:
Caption: Mitsunobu Esterification.
General Protocol: A mixture of 2-chloro-4-fluorobenzoic acid, methanol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is stirred in an anhydrous aprotic solvent like THF or dichloromethane.
Advantages:
-
Mild, neutral reaction conditions.
-
High yields are often achievable.
-
Stereospecific inversion of configuration at the alcohol stereocenter (not relevant for methanol).
Disadvantages:
-
Stoichiometric amounts of expensive and often toxic reagents (phosphine and azodicarboxylate) are required.
-
Purification can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Comparative Analysis of Esterification Methods
| Feature | Fischer-Speier | Acyl Chloride | Diazomethane | Mitsunobu |
| Reagent Stoichiometry | Catalytic acid | Stoichiometric chlorinating agent | Stoichiometric | Stoichiometric PPh₃ and DEAD/DIAD |
| Reaction Conditions | Acidic, often requires heat | Mild (second step) | Very mild, room temp. | Neutral, mild |
| Byproducts | Water | HCl, SO₂/CO, CO₂ | Nitrogen gas | Triphenylphosphine oxide, reduced azodicarboxylate |
| Yield | Generally good to excellent (99% reported for this substrate) | Generally very high | Typically quantitative | Generally high |
| Scope | Broad for alcohols | Broad for alcohols | Methyl esters only | Broad for alcohols |
| Safety/Handling | Standard laboratory practice | Corrosive, moisture-sensitive reagents | Highly toxic, explosive, carcinogenic | Toxic and hazardous reagents |
| Purification | Relatively straightforward | Generally straightforward | Very simple | Can be difficult |
| Cost | Generally low | Moderate | High (due to safety precautions) | High |
Conclusion
For the synthesis of this compound, the Fischer-Speier esterification stands out as a highly efficient and practical method, with a reported yield of 99% under mild conditions.[1] It utilizes readily available and relatively inexpensive reagents and offers a straightforward work-up procedure.
While the acyl chloride method provides a reliable alternative with potentially higher reaction rates in the final step, it introduces an additional synthetic step and requires the handling of more hazardous reagents. The diazomethane esterification , despite its potential for quantitative yields and simple purification, is severely limited by the extreme hazards associated with diazomethane. The Mitsunobu reaction , although offering mild and neutral conditions, is generally less practical for simple methyl ester synthesis due to the high cost of reagents and challenges in purification.
Therefore, for both laboratory-scale and potential industrial production of this compound, the Fischer-Speier esterification of 2-chloro-4-fluorobenzoic acid represents the most balanced and advantageous approach in terms of yield, cost, and operational simplicity. The choice of the synthetic route for the precursor acid will depend on the availability and cost of the respective starting materials, with both the oxidation of 2-chloro-4-fluorotoluene and the diazotization-hydrolysis of 2-chloro-4-aminobenzonitrile offering high-yielding options.
References
- CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google P
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google P
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (URL: [Link])
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google P
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
-
(12) United States Patent - Googleapis.com. (URL: [Link])
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (URL: [Link])
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (URL: [Link])
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google P
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (URL: [Link])
- CN203582767U - Device for producing methyl 2-chlorobenzoate - Google P
- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (URL: Not available)
-
Methyl 4-chloro-2-fluorobenzoate, 97% (HPLC) - Advent Chembio. (URL: [Link])
-
Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry. (URL: [Link])
Sources
A Senior Application Scientist's Guide to Fluorinated Building Blocks: A Comparative Analysis of Methyl 2-chloro-4-fluorobenzoate
Introduction: In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[2] Among the vast arsenal of fluorinated building blocks, substituted halobenzoates are particularly valuable due to their orthogonal reactivity.
This guide provides an in-depth comparison of Methyl 2-chloro-4-fluorobenzoate, a versatile yet nuanced building block, against other common fluorinated synthons. Our focus is not merely on reaction outcomes but on the underlying chemical principles that govern reactivity. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in the complex world of medicinal chemistry synthesis.
Physicochemical and Reactivity Profile of Key Building Blocks
This compound ( 1 ) presents a fascinating electronic profile. The methyl ester and the chlorine atom at the ortho position, and the fluorine atom at the para position, are all electron-withdrawing groups. This electronic arrangement significantly activates the C2-position for nucleophilic aromatic substitution (SNAr) and provides a handle for transition-metal-catalyzed cross-coupling reactions.
To provide a clear context for comparison, we will evaluate compound 1 against three logical alternatives:
-
Methyl 2-bromo-4-fluorobenzoate (2): A direct analogue to assess the impact of the halogen leaving group (Cl vs. Br).
-
Methyl 4-chloro-2-fluorobenzoate (3): An isomeric analogue to probe the positional effects of the halogen substituents.
-
Methyl 2-chloro-4-nitrobenzoate (4): A highly activated analogue to benchmark reactivity in SNAr reactions.
| Compound | Structure | CAS No. | Mol. Weight ( g/mol ) | Boiling Point (°C) |
| 1: this compound | ![]() | 85953-29-3[3] | 188.58 | 110 (at 15 mmHg)[3] |
| 2: Methyl 2-bromo-4-fluorobenzoate | ![]() | 653-92-9[4][5] | 233.03 | 75-78 (at 1 mmHg)[6] |
| 3: Methyl 4-chloro-2-fluorobenzoate | ![]() | 148893-72-5[7] | 188.58 | Not readily available |
| 4: Methyl 2-chloro-4-nitrobenzoate | ![]() | 13324-11-3[8] | 215.59 | Not readily available |
Table 1: Physicochemical Properties of this compound and Selected Alternatives.
Comparative Analysis in Key Synthetic Transformations
The true value of a building block is revealed in its performance in key chemical transformations. We will now compare these molecules in two of the most critical reaction classes in drug discovery: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation
The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation.[9] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as a key intermediate.[10] The stability of this intermediate, and thus the reaction rate, is heavily dependent on the electron-withdrawing capacity of the substituents on the aromatic ring.
Field-Proven Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: SNAr with Piperidine using this compound (1)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylacetamide (DMA).
-
Addition: Add piperidine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling using this compound (1)
-
Catalyst Premix: In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to anhydrous dioxane. Stir for 10 minutes.
-
Setup: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Reaction: Add the catalyst premix to the reaction vessel, followed by additional dioxane and water (typically a 10:1 ratio of dioxane:water).
-
Heating & Monitoring: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 110 °C and monitor by LC-MS (typically 12-24 hours).
-
Workup & Purification: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Conclusion
This compound stands as a highly valuable and cost-effective building block for drug discovery programs. Its reactivity profile, while more modest than its bromo- or nitro-activated counterparts, offers a strategic advantage for large-scale synthesis where starting material cost is a primary driver. Successful implementation requires a nuanced understanding of its reactivity. For SNAr, it provides a reliable handle for nucleophilic substitution, while for cross-coupling, the challenge of C-Cl bond activation is readily overcome with modern, commercially available catalyst systems. By carefully considering the factors of cost, scale, and desired reactivity as outlined in this guide, researchers can effectively leverage this compound to accelerate the synthesis of complex molecular targets.
References
-
Vertex AI Search result [4]2. National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. [Link]
-
ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]
- Chernykh, A. V., et al. (2016). Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold. Tetrahedron.
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]
-
ScienceDaily. (2024). Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
DASH (Harvard University). (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]
-
National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution of fluorinated, fully conjugated.... [Link]
-
PubChem. (n.d.). Methyl 4-chloro-2-fluorobenzoate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
National Center for Biotechnology Information. (1988). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. [Link]
-
MDPI. (2022). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. [Link]
-
CAS Common Chemistry. (n.d.). Benzoic acid, 2-chloro-4-nitro-, methyl ester. [Link]
-
ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. [Link]
-
Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. [Link]
-
ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 85953-29-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. csnvchem.com [csnvchem.com]
- 5. chemscene.com [chemscene.com]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
A Researcher's Guide to Methyl 2-chloro-4-fluorobenzoate: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic campaign. Methyl 2-chloro-4-fluorobenzoate has emerged as a versatile reagent in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth technical comparison of this compound with its positional isomers and other alternative reagents, supported by available experimental data to inform rational synthetic design.
Introduction: The Strategic Advantage of Halogenated Benzoates
Halogenated aromatic compounds are cornerstone building blocks in modern organic synthesis. The presence and position of halogen substituents on a benzene ring can dramatically influence a molecule's reactivity, physicochemical properties, and biological activity. This compound, with its distinct substitution pattern, offers a unique combination of reactivity at multiple sites, making it a valuable intermediate for the construction of highly functionalized molecules. This guide will delve into the comparative performance of this reagent, with a focus on its application in nucleophilic aromatic substitution (SNAr) and amidation reactions, two of the most common transformations in drug discovery.
Physicochemical Properties: A Tale of Isomers
The seemingly subtle difference in the placement of halogen atoms can lead to significant variations in the physical and chemical properties of isomeric compounds. Understanding these differences is crucial for predicting reactivity and optimizing reaction conditions.
| Property | This compound | Methyl 4-chloro-2-fluorobenzoate | Methyl 2-fluoro-4-chlorobenzoate |
| Molecular Weight ( g/mol ) | 188.58 | 188.58 | 188.58 |
| Boiling Point (°C) | 110 | Not available | Not available |
| Density (g/cm³) | 1.314 ± 0.06 | Not available | Not available |
The key to understanding the differential reactivity of these isomers lies in the electronic effects of the substituents. Both chlorine and fluorine are electron-withdrawing via the inductive effect, while fluorine can also exert a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic ring. The interplay of these effects, dictated by their relative positions to the reactive ester group and to each other, governs the electrophilicity of the aromatic ring and the lability of the halogen leaving groups.
Comparative Performance in Key Synthetic Transformations
The true measure of a building block's utility is its performance in chemical reactions. Here, we compare this compound with its alternatives in the context of nucleophilic aromatic substitution and amidation reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of aromatic chemistry, enabling the introduction of a wide range of nucleophiles onto an aromatic ring. In the case of chlorofluorobenzoates, the relative reactivity of the chlorine and fluorine as leaving groups is a critical consideration.
In many SNAr reactions, fluoride is a better leaving group than chloride due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. For this compound, this suggests that nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom. However, the regioselectivity is also influenced by the position of the electron-withdrawing ester group and the other halogen.
Amidation Reactions
The conversion of the methyl ester to an amide is another crucial transformation. This can be achieved through direct aminolysis or by first hydrolyzing the ester to the carboxylic acid followed by amide coupling.
The direct amination of unactivated esters can be challenging and often requires high temperatures or specialized catalysts. For instance, the amidation of methyl benzoate with various amines has been achieved with high yields using Nb2O5 as a heterogeneous catalyst under solvent-free conditions[2]. The electronic nature of the substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups, such as chlorine and fluorine, are expected to increase the electrophilicity of the ester carbonyl, potentially facilitating nucleophilic attack by an amine.
Experimental Protocol: General Procedure for Amidation of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or DMSO), add the desired amine (1.1-1.5 eq.). The choice of solvent and excess of amine may need to be optimized for specific substrates.
-
Add a suitable base (e.g., K2CO3, Et3N) if the amine salt is used or to facilitate the reaction (1.5-2.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-chloro-4-fluorobenzamide.
While a direct comparative study is not available, a synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,4-difluoroaniline reported a high yield of 87%, showcasing the efficiency of amide bond formation with fluorinated precursors[3].
Case Study: The Role in the Synthesis of Pazopanib
A prominent application of chloro- and fluoro-substituted building blocks is in the synthesis of kinase inhibitors. Pazopanib, a multi-targeted tyrosine kinase inhibitor, is a prime example. Various synthetic routes to pazopanib have been developed, with a key intermediate being N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. While the innovator's synthesis of this intermediate does not explicitly start from this compound, alternative routes to related structures often employ halogenated aromatic precursors. For example, one patented process for preparing a key pazopanib intermediate, 2,3-dimethyl-N-(2-chloropyrimidin-4-yl)-N-methyl-2H-indazole-6-amine, reports a high total yield of 76.5% from 6-halo-2,3-dimethyl-2H-indazole, highlighting the utility of halogenated indazoles in achieving efficient synthesis[4]. Another patent describes the final coupling step to yield pazopanib hydrochloride with a yield of 85%[5]. The choice of starting material and synthetic route significantly impacts the overall yield and commercial viability of the final drug product.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for selective transformations, although a deeper, quantitative understanding of its reactivity compared to its isomers is still an area ripe for investigation. The general principles of SNAr and amidation reactions suggest that the electronic properties imparted by the chloro and fluoro substituents can be strategically exploited. Future research providing direct, side-by-side comparative studies of the reactivity of this compound and its isomers under standardized conditions would be invaluable to the scientific community, enabling more informed and efficient synthetic planning.
References
- A novel process for preparation of pazopanib hydrochloride. WO2021162647A1.
- Preparation method of pazopanib intermediate. CN112538073A.
- A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. Benchchem.
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
- Kinetics of the conversion of methyl benzoate to benzamide by the alumina catalysed reaction with liquid ammonia at 120 °C.
- Amidation of methyl benzoate with various amines.
- 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI.
- Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study.
- Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. of DSpace.
- Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
- Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study.
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.
- N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
- Halogenated aniline and method for producing same. EP2940002A1.
- Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Deriv
- (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
- Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid deriv
- Direct amination of γ-halo-β-ketoesters with anilines. PMC - NIH.
- Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional c
- Catalyst screening for amidation of methyl benzoate with aniline. [a].
- Highly selective transition-metal-free transamidation of amides and amidation of esters at room temper
- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. CN106631715A.
- A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Arom
Sources
- 1. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 5. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of Methyl 2-chloro-4-fluorobenzoate: A Comprehensive Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical guidance for the proper disposal of Methyl 2-chloro-4-fluorobenzoate. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and adherence to environmental regulations.
Understanding the Hazard Profile of this compound
This compound is a halogenated aromatic ester widely used in the synthesis of pharmaceuticals and agrochemicals.[1] While a valuable intermediate, its chemical nature necessitates careful handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary concerns[2]:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[2]
Due to its halogenated nature, this compound is subject to stringent disposal regulations to prevent environmental contamination.[3][4] Improper disposal can have long-lasting harmful effects on ecosystems.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a robust chemical waste management program. All laboratory personnel must be trained on these principles, which are in alignment with guidelines from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]
Key tenets include:
-
Waste Minimization: Whenever feasible, modify experimental protocols to reduce the volume of chemical waste generated.[8]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[5][9]
-
Segregation of Waste: Incompatible waste streams must never be mixed. This compound waste should be collected in a dedicated container for halogenated organic compounds.[3][9]
-
Closed Containers: Waste containers must be kept securely closed except when adding waste to prevent the release of vapors.[5]
-
Designated Storage: Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]
Procedural Guide for Disposal
The appropriate disposal method for this compound depends on the quantity of waste.
Disposal of Bulk Quantities and Contaminated Solids
For quantities of this compound exceeding a few grams or milliliters, and for solid waste contaminated with the compound (e.g., contaminated silica gel, filter paper), the following procedure must be followed:
Step 1: Container Selection and Labeling
-
Select a chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write "this compound" and any other components of the waste stream on the label. Indicate the approximate percentages of each component.
Step 2: Waste Collection
-
Carefully transfer the waste into the labeled container, avoiding splashes or spills.
-
Ensure the exterior of the container remains clean.
-
Keep the container closed at all times, except when adding waste.
Step 3: Storage in Satellite Accumulation Area (SAA)
-
Store the waste container in your laboratory's designated SAA.
-
Ensure the SAA is away from general laboratory traffic and sources of ignition.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[6][8]
Step 4: Arranging for Disposal
-
Once the container is full, or if the waste has been stored for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
Management of Small Spills and Decontamination
For minor spills (typically less than 100 mL) on a laboratory bench or within a fume hood, immediate decontamination and cleanup are crucial.
Step 1: Immediate Response and Spill Containment
-
Alert personnel in the immediate area of the spill.
-
If the spill is outside a fume hood, ensure adequate ventilation.
-
Wearing appropriate Personal Protective Equipment (PPE), contain the spill by creating a dike around the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
Step 2: Neutralization via Alkaline Hydrolysis
-
While many guidelines recommend absorbing the chemical and treating the absorbent as hazardous waste, for small spills, chemical neutralization can be an effective way to reduce the hazard. This compound, being an ester, can be hydrolyzed under basic conditions to its corresponding carboxylate salt (2-chloro-4-fluorobenzoic acid salt) and methanol. The salt is generally less volatile and less reactive than the ester.
-
Prepare a 5% sodium hydroxide or potassium hydroxide solution in a 9:1 methanol:water mixture. The methanol aids in the solubility of the ester.
-
Slowly and carefully add the basic solution to the absorbed spill, working from the outside in. Use enough solution to saturate the absorbent material.
-
Allow the mixture to sit for at least one hour to ensure complete hydrolysis.
Step 3: Final Cleanup and Disposal
-
Using a scoop or other appropriate tools, collect the absorbent material.
-
Place the collected material into a properly labeled hazardous waste container for solids.
-
Wipe the spill area with a cloth or paper towels dampened with the neutralization solution, followed by a water rinse.
-
All materials used for cleanup (gloves, paper towels, etc.) must be disposed of as hazardous waste.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and irritation.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Prevents inhalation of vapors which can cause respiratory irritation.[2] |
Emergency Procedures
In the event of a large spill or personnel exposure, follow these emergency procedures:
-
Large Spill (greater than 100 mL):
-
Evacuate the immediate area.
-
If the substance is flammable, turn off all ignition sources.
-
Close the laboratory doors to contain the vapors.
-
Notify your institution's EHS and emergency response team immediately.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while under the safety shower.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Sources
- 1. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of chlorine compounds for surface disinfection by laboratory and in-use testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmich.edu [cmich.edu]
- 5. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - Mahidol University [biochemistry.sc.mahidol.ac.th]
- 7. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-chloro-4-fluorobenzoate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-chloro-4-fluorobenzoate, moving beyond a simple checklist to explain the scientific rationale behind each safety protocol. Our goal is to create a self-validating system of safety that builds confidence and ensures the integrity of your research.
Hazard Analysis: Understanding the Risks of this compound
This compound is a halogenated aromatic ester commonly used in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of our safety protocol.
According to safety data sheets and chemical databases, this compound is classified as follows:
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[2] This means that upon contact, the chemical can cause inflammation, redness, and discomfort.
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[2] Direct contact with the eyes can lead to significant, though reversible, damage.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[2][3] Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.
These classifications dictate a mandatory level of personal protective equipment (PPE) to create an effective barrier between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific hazards of the chemical. For this compound, a comprehensive PPE ensemble is required to mitigate the risks of skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when there is a significant splash risk.[4] | Protects against splashes and vapors that can cause serious eye irritation. Goggles provide a seal around the eyes, which safety glasses do not.[2][5] |
| Hand Protection | Chemical-resistant nitrile gloves.[6] Inspect gloves for integrity before each use. | Nitrile provides good resistance against a broad range of chemicals, including aromatic esters.[4][7] Change gloves immediately if contact with the chemical occurs. |
| Body Protection | A standard laboratory coat, fully buttoned. Consider a chemically-resistant apron for large-volume transfers. | Prevents incidental skin contact on the arms and body. Ensures street clothes are not contaminated.[6] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[8][9] | Engineering controls are the primary method for avoiding respiratory irritation. A respirator is typically not required if handled within a fume hood.[2][4] |
Operational Protocols: Integrating Safety into Your Workflow
Effective safety is an active process, not a passive one. The following protocols provide step-by-step guidance for integrating PPE usage into your daily laboratory operations.
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don nitrile gloves, ensuring they overlap with the cuffs of your lab coat.
-
Eye Protection: Put on your safety goggles. If required, place the face shield over the goggles.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated area or dispose of it if it is single-use.
-
Eye Protection: Remove goggles or face shield.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[2]
This workflow outlines the critical safety checkpoints when handling this compound.
Workflow Diagram: Safe Handling of this compound
Caption: A procedural workflow for handling this compound.
Emergency and Disposal Plans
Preparedness is paramount. Familiarize yourself with these procedures before you begin your work.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[8] Ensure adequate ventilation.
-
Contaminated PPE: Used gloves and any disposable lab coats should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations. This typically involves collection in a clearly labeled, sealed hazardous waste container for pickup by a licensed chemical waste disposal company.[2][9] Do not discharge to sewer systems.[9]
By adhering to these scientifically-grounded protocols, you not only protect yourself but also ensure the quality and reproducibility of your research. Safety is an integral component of scientific integrity.
References
-
PubChem. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832. National Center for Biotechnology Information. [Link]
-
Miami University. Personal Protective Equipment | Safety | Physical Facilities.[Link]
-
National Institute of Standards and Technology (NIST). SAFETY DATA SHEET: m-Chlorobenzoic Acid.[Link]
-
Stansfield’s. Personal Protective Equipment for Fragrance Oil.[Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals.[Link]
-
MCR Safety. Understanding Solvents and PPE for Chemical Safety.[Link]
Sources
- 1. This compound CAS#: 85953-29-3 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 4-chloro-2-fluorobenzoate | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




